molecular formula C13H19N3O B1349715 N-(4-methylphenyl)-2-piperazin-1-ylacetamide CAS No. 89473-82-5

N-(4-methylphenyl)-2-piperazin-1-ylacetamide

Cat. No.: B1349715
CAS No.: 89473-82-5
M. Wt: 233.31 g/mol
InChI Key: MDAZMMIENIDQQN-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-2-piperazin-1-ylacetamide ( 89473-82-5) is a chemical compound supplied for research and development purposes. With a molecular formula of C 13 H 19 N 3 O and a molecular weight of 233.31 g/mol, this acetamide derivative features a piperazine ring, a structural motif commonly investigated for its potential biological activity . Compounds with similar structural features, such as N-phenylacetamide and N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, are subjects of ongoing scientific research in various fields. Some N-phenyl-2-chloroacetamide analogues have been synthesized and screened for antimicrobial potential against strains like Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) . Furthermore, structural analogs featuring the acetamide backbone have been explored for their anticonvulsant activity in animal models of epilepsy, such as the maximal electroshock (MES) test . The piperazine-acetamide structure is a valuable scaffold in medicinal chemistry research. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is the responsibility of the purchaser to determine the suitability of this product for their intended application.

Properties

IUPAC Name

N-(4-methylphenyl)-2-piperazin-1-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c1-11-2-4-12(5-3-11)15-13(17)10-16-8-6-14-7-9-16/h2-5,14H,6-10H2,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDAZMMIENIDQQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90368868
Record name N-(4-methylphenyl)-2-piperazin-1-ylacetamide
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URL https://comptox.epa.gov/dashboard/DTXSID90368868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89473-82-5
Record name N-(4-methylphenyl)-2-piperazin-1-ylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Unveiling the Therapeutic Potential: A Mechanistic Investigation of N-(4-methylphenyl)-2-piperazin-1-ylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise Within a Privileged Scaffold

In the landscape of contemporary drug discovery, the pursuit of novel chemical entities with therapeutic potential in complex neurological and psychiatric disorders remains a paramount challenge. Within this context, N-(4-methylphenyl)-2-piperazin-1-ylacetamide emerges as a compound of significant interest. Its molecular architecture is distinguished by the presence of two key pharmacophores: a piperazine ring and an acetamide linkage.

The piperazine moiety is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide range of central nervous system (CNS) activities.[1] Notable examples include the atypical antipsychotic clozapine, the antidepressant vortioxetine, and the anxiolytic buspirone, all of which modulate monoaminergic pathways.[1] Furthermore, recent research has highlighted the potential of piperazine derivatives as neuroprotective agents, with some demonstrating efficacy in preclinical models of Alzheimer's disease by mitigating amyloid and tau pathologies.[2][3] The acetamide linkage, a common feature in biologically active molecules, contributes to the compound's structural diversity and potential for specific molecular interactions.

Despite the therapeutic promise suggested by its structural components, the precise mechanism of action of N-(4-methylphenyl)-2-piperazin-1-ylacetamide remains uncharacterized. This in-depth technical guide outlines a systematic and multi-phased research strategy to elucidate the pharmacological properties of this compound, from initial target identification to in vivo validation of its therapeutic potential. The proposed experimental cascade is designed to provide a comprehensive understanding of its molecular interactions and physiological effects, thereby paving the way for its potential development as a novel therapeutic agent.

Phase 1: Broad-Spectrum Target Identification and Initial Profiling (In Vitro)

The foundational step in characterizing a novel compound is to identify its primary molecular targets. Given the prevalence of piperazine-containing drugs acting on CNS receptors and transporters, a broad screening approach is the most logical starting point to cast a wide net and identify potential interactions.

Rationale for Experimental Choices

A comprehensive radioligand binding screen is the gold standard for initial target identification. This high-throughput method allows for the simultaneous assessment of a compound's affinity for a wide array of known biological targets. By screening against a panel of CNS-relevant receptors, ion channels, and transporters, we can efficiently identify the most promising candidates for further investigation. Complementing the binding assays with functional neurotransmitter reuptake assays is crucial, as many psychoactive piperazine derivatives exert their effects by modulating the clearance of monoamines from the synaptic cleft.[4][5]

Experimental Protocols

1. Comprehensive Radioligand Binding Screen:

  • Objective: To determine the binding affinity (Ki) of N-(4-methylphenyl)-2-piperazin-1-ylacetamide for a panel of CNS targets.

  • Protocol:

    • The compound will be submitted to a commercial or in-house broad-panel radioligand binding screen (e.g., Eurofins SafetyScreen, CEREP BioPrint).

    • The panel should include, at a minimum, dopamine (D1, D2, D3, D4), serotonin (5-HT1A, 5-HT1B, 5-HT2A, 5-HT2C, 5-HT3, 5-HT6, 5-HT7), adrenergic (α1, α2, β), muscarinic (M1-M5), histamine (H1, H2), glutamate (NMDA, AMPA, kainate), and GABA (GABAA, GABAB) receptors, as well as major neurotransmitter transporters (DAT, NET, SERT) and ion channels.

    • Initial screening will be performed at a single high concentration (e.g., 10 µM) to identify significant binding (>50% inhibition).

    • For targets showing significant inhibition, full concentration-response curves will be generated to determine the inhibition constant (Ki). The assays are typically performed using membrane preparations from cells expressing the target receptor and a specific radioligand.[6][7] The reaction is terminated by rapid filtration, and the bound radioactivity is quantified.[8]

2. Neurotransmitter Reuptake Inhibition Assays:

  • Objective: To determine the potency (IC50) of N-(4-methylphenyl)-2-piperazin-1-ylacetamide to inhibit the reuptake of dopamine, norepinephrine, and serotonin.

  • Protocol:

    • Human embryonic kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT) will be used.[9]

    • Cells will be plated in 96-well plates and incubated with increasing concentrations of the test compound.

    • A fluorescent or radiolabeled substrate for each transporter (e.g., [3H]dopamine, [3H]norepinephrine, or [3H]serotonin) will be added to initiate the uptake reaction.[10]

    • After a defined incubation period, uptake will be terminated, and the amount of substrate taken up by the cells will be quantified using a microplate reader or scintillation counter.[11][12]

    • IC50 values will be calculated from the concentration-response curves.

Data Presentation

The results from Phase 1 will be summarized in a clear and concise table to facilitate the identification of primary targets.

TargetBinding Affinity (Ki, nM)Neurotransmitter Reuptake Inhibition (IC50, nM)
Dopamine D2 ReceptorTBD
Serotonin 5-HT2A ReceptorTBD
Dopamine Transporter (DAT)TBD
Norepinephrine Transporter (NET)TBD
Serotonin Transporter (SERT)TBD
Other significant hitsTBDTBD
TBD: To be determined
Phase 1 Workflow Diagram

G cluster_0 Phase 1: Initial Target Screening compound N-(4-methylphenyl)-2- piperazin-1-ylacetamide binding_screen Comprehensive Radioligand Binding Screen (CNS Receptors, Ion Channels, Transporters) compound->binding_screen reuptake_assay Neurotransmitter Reuptake Inhibition Assays (DAT, NET, SERT) compound->reuptake_assay data_analysis Data Analysis: Determine Ki and IC50 values binding_screen->data_analysis reuptake_assay->data_analysis primary_targets Identification of Primary Molecular Targets data_analysis->primary_targets

Caption: Workflow for the initial in vitro screening of N-(4-methylphenyl)-2-piperazin-1-ylacetamide.

Phase 2: In-Depth Functional Characterization (In Vitro)

Following the identification of primary molecular targets in Phase 1, the next crucial step is to determine the functional nature of these interactions. A compound can act as an agonist, antagonist, partial agonist, or inverse agonist at a receptor, or it may allosterically modulate its function. These distinctions are critical for predicting the compound's physiological effects.

Rationale for Experimental Choices

Cell-based functional assays are essential to move beyond simple binding and understand how the compound affects cellular signaling. For G-protein coupled receptors (GPCRs), which are common targets for piperazine derivatives, assays measuring downstream second messengers like cAMP or calcium flux are highly informative. To assess the compound's impact on neuronal function more directly, in vitro electrophysiology is the technique of choice. Whole-cell patch-clamp recordings from cultured neurons or acute brain slices allow for the precise measurement of changes in neuronal excitability, synaptic transmission, and ion channel activity in a physiologically relevant context.[13][14][15]

Experimental Protocols

1. Cell-Based Functional Assays:

  • Objective: To determine the functional activity (e.g., agonist, antagonist) of the compound at the primary targets identified in Phase 1.

  • Protocol (Example for a GPCR target, e.g., Dopamine D2 Receptor):

    • A cell line stably expressing the human D2 receptor (e.g., CHO or HEK293 cells) will be used.

    • Agonist mode: Cells will be treated with increasing concentrations of N-(4-methylphenyl)-2-piperazin-1-ylacetamide, and the change in a relevant second messenger (e.g., inhibition of forskolin-stimulated cAMP production for Gi-coupled receptors) will be measured. An EC50 value will be determined.

    • Antagonist mode: Cells will be pre-incubated with increasing concentrations of the test compound before being stimulated with a known D2 receptor agonist (e.g., quinpirole). The ability of the test compound to inhibit the agonist-induced response will be measured, and an IC50 value will be determined.

2. In Vitro Electrophysiology:

  • Objective: To evaluate the effects of the compound on neuronal activity and synaptic plasticity.

  • Protocol:

    • Acute brain slices (e.g., from the hippocampus or prefrontal cortex) from rodents will be prepared.

    • Whole-cell patch-clamp recordings will be performed on pyramidal neurons.[13]

    • The following parameters will be assessed before and after bath application of the compound:

      • Intrinsic excitability: Firing frequency in response to depolarizing current injections.

      • Synaptic transmission: Spontaneous and evoked excitatory (EPSCs) and inhibitory (IPSCs) postsynaptic currents.

      • Long-term potentiation (LTP): A cellular correlate of learning and memory. This is particularly relevant if neuroprotective effects are being considered.[2]

Data Presentation

The functional data will be presented in a summary table.

TargetFunctional AssayActivityPotency (EC50/IC50, nM)
Dopamine D2 ReceptorcAMP AssayTBDTBD
Serotonin 5-HT2A ReceptorCalcium Flux AssayTBDTBD
Other primary targetsRelevant assayTBDTBD
TBD: To be determined
Potential Signaling Pathway Diagram

G cluster_1 Hypothetical Signaling Pathway compound Compound X receptor Dopamine D2 Receptor (Gi-coupled GPCR) compound->receptor Antagonist g_protein Gi Protein receptor->g_protein Activates ac Adenylate Cyclase g_protein->ac Inhibits camp cAMP ac->camp Decreases pka Protein Kinase A camp->pka Inactivates downstream Downstream Cellular Effects pka->downstream

Caption: A hypothetical signaling pathway illustrating the compound as a D2 receptor antagonist.

Phase 3: In Vivo Pharmacological Evaluation

The culmination of the in vitro characterization is to assess the compound's effects in a living organism. This phase is critical for determining its therapeutic potential and identifying any potential side effects.

Rationale for Experimental Choices

Before proceeding to behavioral models, it is essential to conduct preliminary pharmacokinetic (PK) studies to ensure that the compound can reach its intended target in the brain. Once brain penetration is confirmed, the choice of in vivo models will be directly informed by the in vitro functional data. For instance, if the compound displays potent D2 receptor antagonism, models of antipsychotic efficacy are warranted.[16][17] If the in vitro data suggest neuroprotective properties, then animal models of specific neurodegenerative diseases should be employed.[18]

Experimental Protocols

1. Pharmacokinetic and Blood-Brain Barrier (BBB) Penetration Studies:

  • Objective: To determine the compound's plasma and brain concentrations over time after systemic administration.

  • Protocol:

    • The compound will be administered to rodents (e.g., rats or mice) via intravenous and oral routes.

    • Blood and brain samples will be collected at various time points.

    • The concentration of the compound in plasma and brain homogenates will be quantified using LC-MS/MS.[19][20]

    • Key PK parameters (e.g., half-life, bioavailability, brain-to-plasma ratio) will be calculated.

2. Behavioral Models (Selected based on in vitro profile):

  • Example Model for Antipsychotic Activity (if D2 antagonism is observed):

    • Amphetamine-induced hyperlocomotion: This model assesses the ability of a compound to block the stimulant effects of amphetamine, a hallmark of antipsychotic drugs. Rodents will be pre-treated with the test compound or vehicle, followed by an injection of d-amphetamine. Locomotor activity will be measured in an open-field arena.

  • Example Model for Neuroprotective Activity (if indicated by in vitro data):

    • 5xFAD mouse model of Alzheimer's disease: These transgenic mice develop amyloid plaques and cognitive deficits. Chronic treatment with the test compound would be initiated before or after the onset of pathology. Behavioral outcomes (e.g., Morris water maze for spatial memory) and post-mortem brain analysis (e.g., amyloid plaque load, synaptic markers) would be assessed.[2]

Data Presentation

Key in vivo findings will be summarized in tables.

Table 3a: Summary of Pharmacokinetic Parameters

Parameter Value
Oral Bioavailability (%) TBD
Brain-to-Plasma Ratio TBD
Plasma Half-life (t1/2) TBD

TBD: To be determined

Table 3b: Summary of Behavioral Effects

In Vivo Model Dose Range Effect
Amphetamine-induced Hyperlocomotion TBD TBD
5xFAD Model - Morris Water Maze TBD TBD

TBD: To be determined

Phase 3 Workflow Diagram

G cluster_2 Phase 3: In Vivo Evaluation pk_study Pharmacokinetics & Blood-Brain Barrier Penetration behavioral_models Behavioral Models (selected based on in vitro profile) pk_study->behavioral_models data_analysis_vivo Data Analysis: PK parameters, behavioral outcomes, biomarkers behavioral_models->data_analysis_vivo in_vivo_profile In Vivo Pharmacological Profile data_analysis_vivo->in_vivo_profile

Caption: Workflow for the in vivo evaluation of N-(4-methylphenyl)-2-piperazin-1-ylacetamide.

Synthesis and Future Directions

The systematic, multi-phased approach detailed in this guide will provide a comprehensive understanding of the mechanism of action of N-(4-methylphenyl)-2-piperazin-1-ylacetamide. By integrating the data from broad target screening, in-depth functional characterization, and in vivo pharmacological profiling, a clear picture of the compound's therapeutic potential will emerge.

The results of this investigation will not only elucidate the specific molecular interactions and physiological effects of this novel compound but will also guide its future development. A well-defined mechanism of action is the cornerstone of any successful drug discovery program, enabling rational lead optimization, biomarker development, and the design of definitive clinical trials. The exploration of N-(4-methylphenyl)-2-piperazin-1-ylacetamide, guided by the principles of scientific integrity and logical progression, holds the promise of delivering a new therapeutic option for patients suffering from debilitating neurological and psychiatric disorders.

References

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An In-depth Technical Guide to Investigating the Therapeutic Targets of N-(4-methylphenyl)-2-piperazin-1-ylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

N-(4-methylphenyl)-2-piperazin-1-ylacetamide is a piperazine-acetamide derivative with significant potential for therapeutic development, particularly in the realm of neurological and psychiatric disorders. This guide provides a comprehensive overview of the rationale behind targeting specific pathways with this compound, outlines a strategic experimental approach for target identification and validation, and offers detailed protocols for key assays. By leveraging insights from the known pharmacology of structurally related molecules, we present a focused investigation into the monoaminergic, cholinergic, and neuroprotective pathways as primary areas of interest.

Introduction: The Therapeutic Potential of a Privileged Scaffold

The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its presence in a molecule often confers favorable pharmacokinetic properties and the ability to interact with a wide range of biological targets. When combined with an acetamide linkage, the resulting N-(4-methylphenyl)-2-piperazin-1-ylacetamide structure suggests a strong potential for activity within the central nervous system (CNS).[1]

Piperazine derivatives are known to modulate the activity of various neurotransmitter systems, and have been investigated for their neuroprotective, antipsychotic, and antidepressant properties.[1][2][3] The core hypothesis for N-(4-methylphenyl)-2-piperazin-1-ylacetamide is that its specific substitution pattern will enable it to interact with key proteins implicated in the pathophysiology of CNS disorders. This guide will explore the most probable therapeutic targets and provide a roadmap for their experimental validation.

Structural Rationale and Predicted Biological Activity

The molecular structure of N-(4-methylphenyl)-2-piperazin-1-ylacetamide contains two key pharmacophoric features: the piperazine moiety and the N-arylacetamide group.

  • The Piperazine Core: This basic nitrogen-containing heterocycle is a common feature in drugs targeting monoamine neurotransmitter systems, such as serotonin, dopamine, and norepinephrine receptors and transporters.[3][4] Its ability to accept a proton at physiological pH allows for ionic interactions with acidic residues in receptor binding pockets.

  • The N-(4-methylphenyl)acetamide Moiety: This part of the molecule contributes to its lipophilicity, which is crucial for blood-brain barrier penetration. The aromatic ring and the amide group can participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, which can confer specificity and affinity for a particular target.

Based on these structural features and the known activities of similar compounds, we can formulate several hypotheses regarding the potential therapeutic targets of N-(4-methylphenyl)-2-piperazin-1-ylacetamide.

Primary Hypothesized Therapeutic Targets

Our primary hypothesis is that N-(4-methylphenyl)-2-piperazin-1-ylacetamide modulates key targets in the monoaminergic and cholinergic systems, contributing to its potential efficacy in psychiatric and neurodegenerative disorders.

Monoamine Pathway Modulation: Targeting Serotonin and Dopamine Receptors

Many piperazine-containing CNS drugs exert their effects by interacting with serotonin (5-HT) and dopamine (D) receptors.[3]

  • Serotonin Receptors (5-HTRs): Arylpiperazines are classic ligands for various 5-HT receptor subtypes. For instance, compounds derived from 1-(4-Chlorophenyl)piperazine can act as serotonin receptor agonists or releasing agents, which are key mechanisms for many antidepressant and anxiolytic medications.[5] Given the structural similarity, N-(4-methylphenyl)-2-piperazin-1-ylacetamide may exhibit affinity for 5-HT1A, 5-HT2A, or other relevant 5-HT receptors implicated in mood and cognition.

  • Dopamine Receptors (DRs): Arylpiperazines have also been evaluated for their interaction with dopamine receptors, particularly the D2 subtype, which is a key target for antipsychotic drugs.[6] The neuroprotective capacity of some arylpiperazines has been linked to their affinity for D2 receptors.[6]

Cholinergic System Modulation: Acetylcholinesterase (AChE) Inhibition

The cholinergic hypothesis of Alzheimer's disease posits that a decline in acetylcholine levels contributes to cognitive decline. Inhibition of acetylcholinesterase (AChE), the enzyme that breaks down acetylcholine, is a clinically validated strategy for symptomatic treatment. Several studies have demonstrated that piperazine-acetamide derivatives can be potent AChE inhibitors.[7] The N-arylacetamide moiety of our compound of interest may play a crucial role in binding to the active site of AChE.

Neuroprotection in Alzheimer's Disease: Beyond Cholinesterase Inhibition

Recent research has highlighted the multifactorial nature of Alzheimer's disease, with amyloid-beta (Aβ) plaque formation and tau hyperphosphorylation being central to its pathology. Piperazine derivatives have shown promise in addressing these core pathologies.

  • β-Secretase 1 (BACE-1) Inhibition: BACE-1 is a key enzyme in the production of Aβ peptides. Inhibition of BACE-1 is a major therapeutic strategy for reducing Aβ burden. Some piperazine-acetamide derivatives have been shown to inhibit BACE-1.[7]

  • Reduction of Amyloid Toxicity and Tau Pathology: Some piperazine compounds have been found to protect neuronal cells from amyloid toxicity.[1] Furthermore, novel piperazine derivatives have been shown to reduce both amyloid and tau pathology in preclinical models of Alzheimer's disease.[8]

Secondary and Exploratory Therapeutic Targets

Beyond the primary hypotheses, the versatile piperazine scaffold suggests other potential targets that warrant investigation.

Sigma Receptors (σ1 and σ2)

Sigma receptors are unique intracellular proteins that are implicated in a variety of cellular functions and are considered therapeutic targets for several neurological and psychiatric conditions. Some piperazine derivatives have shown high affinity for sigma-1 (σ1) receptors.[9] Antagonism of σ1 receptors has been shown to enhance opioid analgesia, suggesting a role in pain modulation.[9]

Transient Receptor Potential Canonical 6 (TRPC6) Channels

Activation of TRPC6 channels has been identified as a potential neuroprotective mechanism. Certain piperazine derivatives have been shown to potentiate TRPC6 channels and restore long-term potentiation in models of Alzheimer's disease, suggesting a role in synaptic plasticity.[10]

Experimental Workflow for Target Validation

A systematic and multi-tiered approach is essential for validating the therapeutic targets of N-(4-methylphenyl)-2-piperazin-1-ylacetamide. The following workflow provides a logical progression from initial screening to in-depth mechanistic studies.

experimental_workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Confirmation & Potency Determination cluster_2 Phase 3: Cellular & Mechanistic Studies cluster_3 Phase 4: In Vivo Validation A Compound Synthesis & Purity Analysis B Broad Panel Receptor Screening (e.g., Eurofins SafetyScreen) A->B High-purity compound C Initial Enzyme Inhibition Assays (AChE, BACE-1) A->C D Dose-Response Binding Assays (Ki determination) B->D Identified 'hits' F Enzyme Kinetics (IC50 determination) C->F E Functional Assays (e.g., cAMP, Calcium Flux) D->E Confirmed binding G Cell-Based Models of Disease (e.g., Aβ toxicity, oxidative stress) E->G F->G H Signaling Pathway Analysis (e.g., Western Blot for pAkt, pERK) G->H Cellular efficacy I Pharmacokinetic Studies H->I J Animal Models of Disease (e.g., Alzheimer's, depression) I->J Favorable PK profile

Caption: A phased experimental workflow for target validation.

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments to validate the hypothesized targets.

Protocol: Radioligand Binding Assay for Serotonin 5-HT2A Receptor

Objective: To determine the binding affinity (Ki) of N-(4-methylphenyl)-2-piperazin-1-ylacetamide for the human 5-HT2A receptor.

Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor.

  • [3H]-Ketanserin (radioligand).

  • Ketanserin (unlabeled competitor).

  • N-(4-methylphenyl)-2-piperazin-1-ylacetamide (test compound).

  • Binding buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 0.5 mM EDTA).

  • Scintillation fluid and vials.

  • Microplate harvester and scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture and harvest HEK293-h5-HT2A cells.

    • Homogenize cells in ice-cold lysis buffer.

    • Centrifuge the homogenate and resuspend the pellet (membrane fraction) in binding buffer.

    • Determine protein concentration using a Bradford assay.

  • Binding Assay:

    • In a 96-well plate, add binding buffer, cell membranes (20-40 µg protein), and [3H]-Ketanserin (final concentration ~0.5 nM).

    • For total binding, add vehicle.

    • For non-specific binding, add a saturating concentration of unlabeled ketanserin (10 µM).

    • For competition binding, add varying concentrations of N-(4-methylphenyl)-2-piperazin-1-ylacetamide (e.g., 0.1 nM to 100 µM).

    • Incubate at room temperature for 60 minutes.

  • Harvesting and Counting:

    • Rapidly filter the assay mixture through GF/B filter plates using a cell harvester.

    • Wash the filters three times with ice-cold binding buffer.

    • Dry the filter plates and add scintillation fluid to each well.

    • Count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: Acetylcholinesterase (AChE) Inhibition Assay

Objective: To determine the IC50 value of N-(4-methylphenyl)-2-piperazin-1-ylacetamide for AChE.

Materials:

  • Human recombinant AChE.

  • Acetylthiocholine iodide (substrate).

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

  • Phosphate buffer (pH 8.0).

  • Donepezil (positive control).

  • N-(4-methylphenyl)-2-piperazin-1-ylacetamide (test compound).

  • 96-well microplate reader.

Procedure:

  • Assay Preparation:

    • Prepare solutions of AChE, acetylthiocholine, DTNB, and the test compound in phosphate buffer.

  • Enzyme Inhibition Assay:

    • In a 96-well plate, add phosphate buffer, DTNB, and either vehicle, donepezil, or varying concentrations of N-(4-methylphenyl)-2-piperazin-1-ylacetamide.

    • Add AChE to each well and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding acetylthiocholine.

  • Measurement:

    • Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader. The rate of increase in absorbance is proportional to AChE activity.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Plot the percentage of AChE inhibition against the log concentration of the test compound.

    • Determine the IC50 value using non-linear regression analysis.

Data Presentation and Interpretation

Quantitative data from binding and enzyme inhibition assays should be summarized in tables for clear comparison.

Table 1: Binding Affinities (Ki) for Key CNS Receptors

ReceptorN-(4-methylphenyl)-2-piperazin-1-ylacetamide Ki (nM)Reference Compound Ki (nM)
5-HT1ATBDTBD
5-HT2ATBDTBD
D2TBDTBD
σ1TBDTBD

Table 2: Enzyme Inhibition (IC50) Values

EnzymeN-(4-methylphenyl)-2-piperazin-1-ylacetamide IC50 (µM)Reference Compound IC50 (µM)
AChETBDTBD
BACE-1TBDTBD

Conclusion and Future Directions

This guide provides a comprehensive framework for the systematic investigation of the therapeutic targets of N-(4-methylphenyl)-2-piperazin-1-ylacetamide. The proposed workflow, rooted in the established pharmacology of the piperazine-acetamide scaffold, offers a high probability of identifying and validating clinically relevant targets. Successful execution of these studies will not only elucidate the mechanism of action of this promising compound but also pave the way for its further development as a novel therapeutic agent for neurological and psychiatric disorders.

References

  • ACS Chemical Neuroscience. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Retrieved from [Link]

  • PubMed. New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease. Retrieved from [Link]

  • PubMed. Synthesis of new N-(5,6-methylenedioxybenzothiazole-2-yl)-2-[(substituted)thio/piperazine]acetamide/propanamide derivatives and evaluation of their AChE, BChE, and BACE-1 inhibitory activities. Retrieved from [Link]

  • PharmacologyOnLine - SILAE. Piperazine derivatives: a potentially tool for the treatment of neurological disorders. Retrieved from [Link]

  • PubMed. The Mechanisms Responsible for Neuroprotective Capacity of Arylpiperazine Dopaminergic Ligands Against Cell Death Induced by Sodium Nitroprusside. Retrieved from [Link]

  • DOI. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. Retrieved from [Link]

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  • PubMed. A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. Retrieved from [Link]

  • ResearchGate. Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Retrieved from [Link]

  • PubMed Central. Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. Retrieved from [Link]

  • ACS Omega. Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. Retrieved from [Link]

  • Shimadzu Chemistry & Diagnostics. N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide. Retrieved from [Link]

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  • PubMed. Rational design of new quinoline-benzimidazole scaffold bearing piperazine acetamide derivatives as antidiabetic agents. Retrieved from [Link]

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A Comprehensive Technical Guide to N-(4-methylphenyl)-2-piperazin-1-ylacetamide: Synthesis, Potential Applications, and Future Directions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-methylphenyl)-2-piperazin-1-ylacetamide is a piperazine-acetamide derivative with a molecular formula of C13H19N3O and a molecular weight of approximately 233.32 g/mol .[1] This compound has garnered interest within the medicinal chemistry landscape due to its structural features, which are common in a variety of biologically active molecules.[1] The presence of the piperazine ring, a prevalent scaffold in many FDA-approved drugs, and a versatile amide linkage suggests its potential for diverse pharmacological activities.[1] This technical guide provides a comprehensive overview of N-(4-methylphenyl)-2-piperazin-1-ylacetamide, including its synthesis, potential therapeutic applications, and future research perspectives.

Introduction

The piperazine moiety is a well-established pharmacophore in drug discovery, contributing to the favorable pharmacokinetic and pharmacodynamic properties of numerous therapeutic agents.[2][3] When incorporated into the N-(4-methylphenyl)-2-piperazin-1-ylacetamide structure, it forms a compound with potential for central nervous system (CNS) activity and other therapeutic applications. While extensive research on this specific molecule is still emerging, the broader class of piperazine-acetamide derivatives has shown promise in various therapeutic areas, including neuroprotection, antipsychotic activity, and as anticonvulsants.[1][4][5] This guide will synthesize the available information on N-(4-methylphenyl)-2-piperazin-1-ylacetamide and its analogs to provide a detailed technical overview for researchers and drug development professionals.

Chemical Synthesis

The synthesis of N-(4-methylphenyl)-2-piperazin-1-ylacetamide can be achieved through several synthetic routes, primarily involving the formation of the amide bond between a piperazine derivative and an N-substituted phenylacetamide.

General Synthesis Pathway

A common approach involves the reaction of piperazine with a haloacetylated aromatic amine. This nucleophilic substitution reaction is a fundamental method for creating the core structure of N-(4-methylphenyl)-2-piperazin-1-ylacetamide.

General Synthesis Pathway p-Toluidine p-Toluidine N_Haloacetyl_p_toluidine N-(4-methylphenyl)-2-haloacetamide p-Toluidine->N_Haloacetyl_p_toluidine Acylation Haloacetyl_halide Haloacetyl Halide (e.g., Chloroacetyl chloride) Haloacetyl_halide->N_Haloacetyl_p_toluidine Target_Molecule N-(4-methylphenyl)-2-piperazin-1-ylacetamide N_Haloacetyl_p_toluidine->Target_Molecule Nucleophilic Substitution Piperazine Piperazine Piperazine->Target_Molecule

Caption: General synthesis of N-(4-methylphenyl)-2-piperazin-1-ylacetamide.

Detailed Experimental Protocol: Nucleophilic Substitution

This protocol is a generalized procedure based on the synthesis of similar piperazine-based acetanilides.[6]

Materials:

  • p-Toluidine

  • Chloroacetyl chloride

  • Piperazine

  • Anhydrous solvent (e.g., Dichloromethane, DMF)

  • Base (e.g., Triethylamine, Potassium carbonate)

  • Distilled water

  • Brine solution

  • Anhydrous sodium sulfate

  • Solvents for recrystallization (e.g., Ethanol, Ethyl acetate)

Step 1: Synthesis of 2-chloro-N-(4-methylphenyl)acetamide

  • Dissolve p-toluidine in an anhydrous solvent like dichloromethane in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add chloroacetyl chloride dropwise to the cooled solution while stirring.

  • After the addition is complete, add a base such as triethylamine to neutralize the HCl formed during the reaction.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, wash the mixture with water and then with a brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-chloro-N-(4-methylphenyl)acetamide.

  • Purify the crude product by recrystallization.

Step 2: Synthesis of N-(4-methylphenyl)-2-piperazin-1-ylacetamide

  • Dissolve the purified 2-chloro-N-(4-methylphenyl)acetamide in a suitable solvent such as acetone or DMF.[7]

  • Add piperazine (in excess to minimize dialkylation) and a base like potassium carbonate to the solution.[7]

  • Stir the reaction mixture at room temperature or with gentle heating for several hours.[7]

  • Monitor the reaction by TLC.

  • After completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent and wash with water to remove excess piperazine and salts.

  • Dry the organic layer, concentrate, and purify the final product by column chromatography or recrystallization.

Alternative Catalytic Methods

Modern synthetic approaches offer more efficient and sustainable routes to N-aryl piperazine derivatives.

  • Palladium-catalyzed synthesis: This method typically employs a palladium precursor like Pd(OAc)2 with a phosphine ligand. The mechanism involves oxidative addition of an aryl halide to the palladium center, followed by nucleophilic attack of piperazine and reductive elimination to yield the product.

  • Zinc-catalyzed synthesis: Zinc-based catalysts provide a more cost-effective and environmentally friendly alternative to palladium. These reactions often proceed through the formation of amidine intermediates from nitriles and piperazines.

  • Ruthenium-catalyzed synthesis: Ruthenium catalysts can also be effective, particularly under oxidative conditions.

Potential Pharmacological Activities and Therapeutic Applications

While specific in-vivo and in-vitro data for N-(4-methylphenyl)-2-piperazin-1-ylacetamide are limited in publicly available literature, the pharmacological profile of its structural analogs provides valuable insights into its potential therapeutic applications.

Central Nervous System (CNS) Activity

Many piperazine derivatives exhibit significant CNS activity. The structural similarity of N-(4-methylphenyl)-2-piperazin-1-ylacetamide to known CNS-active agents suggests its potential in this area.

  • Anticonvulsant Properties: Derivatives of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide have been synthesized and evaluated for their anticonvulsant activity in animal models.[5] Some of these compounds showed activity in the maximal electroshock (MES) seizure model, which is indicative of potential efficacy against generalized tonic-clonic seizures.[8]

  • Anxiolytic and Skeletal Muscle Relaxant Activity: A series of N-(2-benzoyl-4-chlorophenyl)-2-(4-(substituted phenyl) piperazin-1-yl) acetamides demonstrated anxiolytic and skeletal muscle relaxant properties in mice.[4] Molecular docking studies suggested that these compounds bind to the GABA-A receptor, a key target for anxiolytic drugs.[4]

  • Antipsychotic Properties: Compounds structurally related to N-(4-methylphenyl)-2-piperazin-1-ylacetamide have been investigated for their antipsychotic effects, which may be mediated through interactions with neurotransmitter systems in the brain.[1]

Neuroprotective Effects

The potential for neuroprotection is a significant area of interest for piperazine derivatives.

  • Protection against Amyloid-β Toxicity: Some piperazine derivatives have been shown to protect neuronal cells from the toxic effects of amyloid-β peptides, suggesting a potential therapeutic role in Alzheimer's disease.[1][9] For instance, (4-ethyl-piperaz-1-yl)-phenylmethanone displayed strong neuroprotective properties against Aβ1-42 and reversed Aβ1-42-induced ATP depletion in neuronal cells, pointing towards a mitochondrial site of action.[9]

  • Cholinesterase and BACE-1 Inhibition: In the context of Alzheimer's disease, the inhibition of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-secretase 1 (BACE-1) are key therapeutic strategies. Certain N-benzothiazolyl-piperazine acetamide derivatives have shown potent inhibitory activity against AChE and BACE-1.[10]

Neuroprotective Mechanisms cluster_AD Alzheimer's Disease Pathogenesis Amyloid_Beta Amyloid-β Aggregation Neurotoxicity Neuronal Toxicity Amyloid_Beta->Neurotoxicity ACh_depletion Acetylcholine Depletion Piperazine_Derivative N-(4-methylphenyl)-2-piperazin-1-ylacetamide (and analogs) Inhibit_AChE AChE Inhibition Piperazine_Derivative->Inhibit_AChE Inhibits Inhibit_BACE1 BACE-1 Inhibition Piperazine_Derivative->Inhibit_BACE1 Inhibits Protect_Neurons Neuroprotection Piperazine_Derivative->Protect_Neurons Protects against Inhibit_AChE->ACh_depletion Prevents Inhibit_BACE1->Amyloid_Beta Reduces Protect_Neurons->Neurotoxicity Counteracts

Caption: Potential neuroprotective mechanisms of piperazine acetamides.

Other Potential Applications
  • Antimicrobial and Antifungal Activity: Various piperazine derivatives have demonstrated antimicrobial and antifungal properties.[11] For example, certain thiophene-piperazine acetamide derivatives exhibited significant activity against various bacterial and fungal strains.[11]

  • Antioxidant Activity: The same thiophene-piperazine acetamide derivatives also showed potent antioxidant activity in DPPH assays, with some compounds exhibiting free radical scavenging activity comparable to ascorbic acid.[11]

  • Enzyme Inhibition: Piperazine derivatives can act as enzyme inhibitors by forming noncovalent interactions within the active sites of enzymes like tyrosine kinases and proteases.[2]

  • Pharmacokinetic Modulation: Some piperazine derivatives have been shown to inhibit P-glycoprotein (P-gp), a transporter involved in drug efflux.[12] This suggests that N-(4-methylphenyl)-2-piperazin-1-ylacetamide could potentially be used to enhance the bioavailability of other drugs that are P-gp substrates.[12]

Structure-Activity Relationship (SAR) Insights

While a detailed SAR for N-(4-methylphenyl)-2-piperazin-1-ylacetamide is not yet established, general trends can be inferred from related compounds. The nature and position of substituents on the phenyl ring and modifications to the piperazine ring can significantly influence biological activity. For instance, in a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, compounds with a 3-(trifluoromethyl)anilide group showed more potent anticonvulsant activity than their 3-chloroanilide counterparts.[5]

Future Research and Development

N-(4-methylphenyl)-2-piperazin-1-ylacetamide represents a promising scaffold for the development of novel therapeutic agents. Future research should focus on:

  • Comprehensive Biological Screening: A thorough evaluation of the compound's activity across a range of biological targets is necessary to fully elucidate its pharmacological profile. This should include in-vitro and in-vivo studies to confirm the suggested neuroprotective, anticonvulsant, and antipsychotic properties.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which N-(4-methylphenyl)-2-piperazin-1-ylacetamide exerts its biological effects is crucial for its further development. This could involve receptor binding assays, enzyme inhibition studies, and investigation of its effects on signaling pathways.

  • Lead Optimization: Should initial screenings prove promising, the synthesis and evaluation of a library of analogs will be essential to optimize potency, selectivity, and pharmacokinetic properties.

  • Pharmacokinetic and Toxicological Profiling: A comprehensive assessment of the compound's absorption, distribution, metabolism, excretion (ADME), and toxicity is a prerequisite for any potential clinical development.

Conclusion

N-(4-methylphenyl)-2-piperazin-1-ylacetamide is a molecule of significant interest in medicinal chemistry. While direct biological data on this specific compound is currently limited, the well-documented activities of the broader class of piperazine-acetamide derivatives strongly suggest its potential as a lead compound for the development of new drugs, particularly for CNS disorders. Its straightforward synthesis and the versatility of the piperazine scaffold offer ample opportunities for structural modification and optimization. Further focused research is warranted to fully explore the therapeutic potential of this promising molecule.

References

  • Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Available at: [Link]

  • International Journal for Innovative Research in Multidisciplinary Field. (2024). Synthesis and biological evaluation of (N-(2-(4- methylpiperazine-1-carbonyl) thiophen-3-yl)-2-(piperazin-1-yl) acetamide hydro. Available at: [Link]

  • PubMed. (n.d.). Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents. Available at: [Link]

  • Shimadzu Chemistry & Diagnostics. (n.d.). N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide. Available at: [Link]

  • Pharmacophore. (n.d.). In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) Benzamide Derivativ. Available at: [Link]

  • Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Available at: [Link]

  • PubMed. (n.d.). Identification, design, synthesis, and pharmacological activity of (4-ethyl-piperazin-1-yl)-phenylmethanone derivatives with neuroprotective properties against beta-amyloid-induced toxicity. Available at: [Link]

  • MDPI. (2019). Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. Available at: [Link]

  • ScienceDirect. (n.d.). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Available at: [Link]

  • PubMed. (n.d.). Synthesis of new N-(5,6-methylenedioxybenzothiazole-2-yl)-2-[(substituted)thio/piperazine]acetamide/propanamide derivatives and evaluation of their AChE, BChE, and BACE-1 inhibitory activities. Available at: [Link]

  • Google Patents. (n.d.). WO2004000824A1 - Process for the production of n-(2,6-dimethyl-phenyl)-2-piperazin-1-yl-acetamide.
  • ResearchGate. (2023). Synthetic Routes for the Development of Piperazine-Based Acetanilides and Their Medicinal Importance. Available at: [Link]

  • Journal of Applicable Chemistry. (2018). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. Available at: [Link]

  • PubMed Central. (n.d.). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Available at: [Link]

  • Pharmaffiliates. (n.d.). CAS No : 5294-61-1 | Product Name : N-(2,6-Dimethylphenyl)-1-piperazineacetamide. Available at: [Link]

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An In-depth Technical Guide to Investigating the Neuroprotective Properties of N-(4-methylphenyl)-2-piperazin-1-ylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative for Novel Neuroprotective Agents

Neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis, represent a significant and growing global health challenge.[1][2] The complex pathophysiology of these disorders, often characterized by neuronal loss, oxidative stress, and neuroinflammation, necessitates the development of novel therapeutic strategies. The piperazine scaffold is a prevalent feature in many biologically active compounds, including several FDA-approved drugs, and has been a focal point in the quest for new neuroprotective agents.[3][4][5] This guide provides a comprehensive technical framework for the investigation of the neuroprotective potential of a specific piperazine-containing compound, N-(4-methylphenyl)-2-piperazin-1-ylacetamide. While direct evidence of its neuroprotective efficacy is emerging, its structural similarity to other neuroactive piperazine derivatives warrants a thorough investigation.[6][7][8] This document is intended for researchers, scientists, and drug development professionals, offering a structured approach to elucidating the compound's mechanism of action and therapeutic potential.

Compound Profile: N-(4-methylphenyl)-2-piperazin-1-ylacetamide

N-(4-methylphenyl)-2-piperazin-1-ylacetamide is a chemical entity featuring a piperazine ring linked to a 4-methylphenyl group via an acetamide bridge.[3] The presence of the piperazine moiety is of particular interest, as this heterocycle is known to interact with various biological targets within the central nervous system.[3]

PropertyValueSource
Molecular FormulaC13H19N3O[3]
Molecular Weight233.32 g/mol [3]
IUPAC NameN-(4-methylphenyl)-2-(piperazin-1-yl)acetamideSmolecule
Rationale for Neuroprotective Investigation

The rationale for investigating N-(4-methylphenyl)-2-piperazin-1-ylacetamide as a potential neuroprotective agent is rooted in the established neuropharmacological activities of various piperazine derivatives. These activities include anticonvulsant effects, which may be linked to the modulation of voltage-gated sodium channels or NMDA receptors, and the ability to mitigate neurofibrillary degeneration and amyloid deposition in models of Alzheimer's disease.[5][6][9] Furthermore, some piperazine-based compounds have demonstrated the ability to protect neurons from amyloid-β induced toxicity in vitro.[7] Given these precedents, it is plausible that N-(4-methylphenyl)-2-piperazin-1-ylacetamide may exhibit similar neuroprotective properties.

Proposed Mechanisms of Neuroprotection

Based on the known activities of related compounds, we can hypothesize several potential neuroprotective mechanisms for N-(4-methylphenyl)-2-piperazin-1-ylacetamide. A comprehensive investigation should aim to validate these proposed pathways.

Modulation of Neuroinflammation

Neuroinflammation is a key contributor to the progression of many neurodegenerative diseases. A potential mechanism of action for N-(4-methylphenyl)-2-piperazin-1-ylacetamide could be the attenuation of inflammatory signaling pathways in microglia and astrocytes.

G cluster_0 Microglia/Astrocyte Pro-inflammatory Stimuli Pro-inflammatory Stimuli NF-κB Pathway NF-κB Pathway Pro-inflammatory Stimuli->NF-κB Pathway MAPK Pathway MAPK Pathway Pro-inflammatory Stimuli->MAPK Pathway Pro-inflammatory Cytokines (TNF-α, IL-1β) Pro-inflammatory Cytokines (TNF-α, IL-1β) NF-κB Pathway->Pro-inflammatory Cytokines (TNF-α, IL-1β) MAPK Pathway->Pro-inflammatory Cytokines (TNF-α, IL-1β) Compound N-(4-methylphenyl)-2- piperazin-1-ylacetamide Compound->NF-κB Pathway Compound->MAPK Pathway

Caption: Proposed anti-neuroinflammatory pathway.

Attenuation of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, is a major driver of neuronal damage. The piperazine moiety in some compounds has been associated with antioxidant properties.[10]

G cluster_0 Neuron Mitochondrial Dysfunction Mitochondrial Dysfunction ROS Production ROS Production Mitochondrial Dysfunction->ROS Production Oxidative Damage (Lipid Peroxidation, DNA damage) Oxidative Damage (Lipid Peroxidation, DNA damage) ROS Production->Oxidative Damage (Lipid Peroxidation, DNA damage) Compound N-(4-methylphenyl)-2- piperazin-1-ylacetamide Compound->ROS Production Nrf2 Pathway Nrf2 Pathway Compound->Nrf2 Pathway Antioxidant Enzymes Antioxidant Enzymes Nrf2 Pathway->Antioxidant Enzymes Antioxidant Enzymes->ROS Production

Caption: Proposed antioxidant and ROS scavenging pathway.

Experimental Workflows for Evaluation

A rigorous and systematic experimental approach is crucial to validate the hypothesized neuroprotective properties of N-(4-methylphenyl)-2-piperazin-1-ylacetamide.

In Vitro Neuroprotection Assays

In vitro models provide a controlled environment to assess the direct effects of the compound on neuronal cells.[11][12]

  • Primary Neuronal Cultures: Cultures derived from specific brain regions (e.g., cortex, hippocampus) of rodent embryos offer a physiologically relevant model.[13]

  • Immortalized Neuronal Cell Lines: SH-SY5Y (human neuroblastoma) or PC12 (rat pheochromocytoma) cell lines are commonly used for initial screening due to their ease of culture and differentiation.[11]

To mimic neurodegenerative conditions, neuronal damage can be induced using various toxins:

  • Amyloid-β (Aβ) Oligomers: To model Alzheimer's disease pathology.[14]

  • 6-hydroxydopamine (6-OHDA) or MPP+: To model Parkinson's disease by inducing dopaminergic neuron-specific toxicity.

  • Glutamate: To induce excitotoxicity, a common mechanism of neuronal death.

  • Hydrogen Peroxide (H2O2): To induce oxidative stress.

  • Cell Seeding: Plate differentiated SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Compound Pre-treatment: Treat the cells with varying concentrations of N-(4-methylphenyl)-2-piperazin-1-ylacetamide (e.g., 0.1, 1, 10 µM) for 2 hours.

  • Aβ Treatment: Add pre-aggregated Aβ1-42 oligomers (10 µM) to the wells and incubate for 24 hours.

  • Cell Viability Assessment: Measure cell viability using the MTT assay. Read the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of viable cells relative to the untreated control.

Treatment GroupAβ (10 µM)Compound (µM)Expected Outcome (Cell Viability %)
Control--100%
Aβ alone+-~50%
Compound 1+0.1Increase from Aβ alone
Compound 2+1Greater increase
Compound 3+10Potentially maximal protection
In Vivo Neuroprotection Studies

In vivo models are essential to evaluate the compound's efficacy in a complex biological system, considering factors like bioavailability and blood-brain barrier penetration.[2][15][16]

  • Rodent Models: Mice and rats are commonly used.[1] Transgenic models expressing human disease-related genes (e.g., 5xFAD mice for Alzheimer's) or toxin-induced models (e.g., MPTP-induced Parkinson's model) are valuable.[4]

  • Alternative Models: Drosophila melanogaster (fruit fly) and Caenorhabditis elegans (nematode) can be used for rapid, high-throughput screening of neuroprotective compounds.[17]

  • Animal Acclimatization: Acclimatize male C57BL/6 mice for one week.

  • Compound Administration: Administer N-(4-methylphenyl)-2-piperazin-1-ylacetamide (e.g., 10, 20, 50 mg/kg) via oral gavage or intraperitoneal injection daily for 14 days.

  • MPTP Induction: On day 8, administer four injections of MPTP (20 mg/kg, i.p.) at 2-hour intervals.

  • Behavioral Assessment: Conduct behavioral tests such as the rotarod and pole test on day 14 to assess motor coordination.

  • Neurochemical Analysis: On day 15, sacrifice the animals and collect brain tissue. Measure dopamine and its metabolites in the striatum using HPLC.

  • Immunohistochemistry: Perform tyrosine hydroxylase (TH) staining on brain sections to quantify the loss of dopaminergic neurons in the substantia nigra.

G Acclimatization (7 days) Acclimatization (7 days) Compound Administration (Daily) Compound Administration (Daily) Acclimatization (7 days)->Compound Administration (Daily) MPTP Induction (Day 8) MPTP Induction (Day 8) Compound Administration (Daily)->MPTP Induction (Day 8) Behavioral Testing (Day 14) Behavioral Testing (Day 14) MPTP Induction (Day 8)->Behavioral Testing (Day 14) Sacrifice & Tissue Collection (Day 15) Sacrifice & Tissue Collection (Day 15) Behavioral Testing (Day 14)->Sacrifice & Tissue Collection (Day 15) Neurochemical Analysis Neurochemical Analysis Sacrifice & Tissue Collection (Day 15)->Neurochemical Analysis Immunohistochemistry Immunohistochemistry Sacrifice & Tissue Collection (Day 15)->Immunohistochemistry

Caption: Workflow for in vivo neuroprotection assessment.

Data Interpretation and Future Directions

Positive results from these initial studies, such as a dose-dependent increase in cell viability in vitro and improved motor function and neuronal survival in vivo, would provide strong evidence for the neuroprotective potential of N-(4-methylphenyl)-2-piperazin-1-ylacetamide.

Future research should focus on:

  • Elucidating the precise molecular targets through techniques like affinity chromatography and proteomics.

  • Pharmacokinetic and pharmacodynamic studies to optimize dosing and delivery.

  • Evaluation in a broader range of neurodegenerative disease models.

  • Lead optimization through medicinal chemistry to enhance potency and reduce potential off-target effects.

Conclusion

While further research is required, the structural characteristics of N-(4-methylphenyl)-2-piperazin-1-ylacetamide make it a compelling candidate for investigation as a novel neuroprotective agent. The comprehensive experimental framework outlined in this guide provides a clear and scientifically rigorous path for elucidating its therapeutic potential. The insights gained from such studies will be invaluable in the ongoing effort to develop effective treatments for debilitating neurodegenerative diseases.

References

  • Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. [Link]

  • ACS Omega. (n.d.). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. [Link]

  • Shimadzu Chemistry & Diagnostics. (n.d.). N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide. [Link]

  • PubMed. (n.d.). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. [Link]

  • PubChem. (n.d.). N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide. [Link]

  • NIH. (n.d.). Animal Models of Neurodegenerative Diseases. [Link]

  • NCBI. (n.d.). Neuroprotective Strategies in Animal and in Vitro Models of Neuronal Damage: Ischemia and Stroke. [Link]

  • MDPI. (n.d.). In Vitro Antioxidant Activity and In Vivo Neuroprotective Effect of Parastrephia quadrangularis in a Drosophila Parkinson's Disease Model. [Link]

  • NIH. (n.d.). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. [Link]

  • Frontiers. (n.d.). Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. [Link]

  • InVivo Biosystems. (n.d.). Neurodegenerative Disease Models. [Link]

  • InnoSer. (n.d.). In vitro neurology assays. [Link]

  • Emulate. (2021). Advances in the Development of In Vitro Models of Neurodegenerative Diseases. [Link]

  • PLOS One. (2021). Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening. [Link]

  • ACS Omega. (n.d.). Structure-Guided Design, Synthesis, and Biological Evaluation of Peripheral Anionic Site Selective and Brain Permeable Novel Oxadiazole-Piperazine Conjugates against Alzheimer's Disease with Antioxidant Potential. [Link]

  • PubMed Central. (n.d.). Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein. [Link]

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An In-Depth Technical Guide to the Antipsychotic Potential of N-(4-methylphenyl)-2-piperazin-1-ylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The development of novel antipsychotic agents with improved efficacy and tolerability remains a critical challenge in modern psychopharmacology. The piperazine scaffold is a well-established pharmacophore present in numerous approved antipsychotic drugs, valued for its ability to interact with key monoamine receptors.[1][2][3] This guide focuses on N-(4-methylphenyl)-2-piperazin-1-ylacetamide (CAS: 89473-82-5), a piperazine-acetamide derivative with a molecular formula of C₁₃H₁₉N₃O and a molecular weight of approximately 233.32 g/mol .[4] While specific antipsychotic data for this compound is not yet publicly available, its structural similarity to known antipsychotics suggests significant therapeutic potential.[2][4] This document provides a comprehensive framework for the systematic evaluation of N-(4-methylphenyl)-2-piperazin-1-ylacetamide, from chemical synthesis and characterization to a tiered preclinical screening cascade designed to rigorously assess its antipsychotic profile. We present detailed experimental protocols, a hypothesized mechanism of action, and a roadmap for future development, providing researchers with the necessary tools to investigate this promising compound.

Introduction: The Rationale for Investigating N-(4-methylphenyl)-2-piperazin-1-ylacetamide

Schizophrenia and other psychotic disorders are complex neuropsychiatric conditions affecting millions worldwide.[2] Current treatments, primarily typical and atypical antipsychotics, often have significant side effects, including extrapyramidal symptoms, metabolic disturbances, and cognitive impairment.[2] This clinical reality drives the search for novel chemical entities with improved therapeutic profiles.

The piperazine ring is a privileged scaffold in CNS drug discovery due to its structural rigidity, basicity, and ability to form hydrogen bonds, which facilitate interactions with key G-protein coupled receptors (GPCRs) like dopamine and serotonin receptors.[3] Many successful antipsychotics, such as aripiprazole and olanzapine, feature a piperazine moiety, which is often crucial for their activity at dopamine D₂ and serotonin 5-HT₂ₐ receptors—the primary targets for antipsychotic efficacy.[2]

N-(4-methylphenyl)-2-piperazin-1-ylacetamide incorporates this key piperazine core, linked via an acetamide bridge to a 4-methylphenyl group. This specific substitution pattern presents an intriguing candidate for investigation.[4] The tolyl group may influence lipophilicity and aromatic interactions within receptor binding pockets, while the acetamide linker provides a specific spatial orientation and potential for hydrogen bonding. This guide outlines a logical, resource-efficient pathway to validate the hypothesis that N-(4-methylphenyl)-2-piperazin-1-ylacetamide possesses antipsychotic properties worthy of further development.

Chemical Profile and Synthesis

A robust and scalable synthetic route is the foundation of any drug discovery program. The synthesis of N-(4-methylphenyl)-2-piperazin-1-ylacetamide can be reliably achieved via nucleophilic substitution.

Proposed Synthetic Protocol

The most direct route involves the reaction of N-(4-methylphenyl)-2-chloroacetamide with piperazine. A key challenge in this synthesis is preventing the dialkylation of piperazine, which leads to the formation of N,N'-bis-alkylated byproducts.[4] Using a significant molar excess of piperazine is a critical strategy to favor the desired mono-substituted product.

Step-by-Step Methodology:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve piperazine (5.0 equivalents) in a suitable solvent such as acetonitrile (250 mL).

  • Addition of Reagent: To this stirring solution, add N-(4-methylphenyl)-2-chloroacetamide (1.0 equivalent) portion-wise over 30 minutes at room temperature. The chloroacetamide precursor is readily synthesized from 4-methylaniline and chloroacetyl chloride.

  • Reaction Progression: Heat the mixture to reflux (approximately 82°C for acetonitrile) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane:methanol (9:1).

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. Filter the mixture to remove piperazine hydrochloride salts. Evaporate the solvent from the filtrate under reduced pressure to yield a crude residue.

  • Purification: Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution to remove any remaining acidic impurities. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the final product using column chromatography on silica gel with a gradient elution system (e.g., 0-10% methanol in dichloromethane) to obtain high-purity N-(4-methylphenyl)-2-piperazin-1-ylacetamide.[4]

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

Synthesis Workflow Diagram

cluster_reactants Reactants cluster_process Process cluster_output Output Piperazine Piperazine (5 eq.) Reaction Reflux in Acetonitrile (12-18h, 82°C) Piperazine->Reaction Chloroacetamide N-(4-methylphenyl) -2-chloroacetamide (1 eq.) Chloroacetamide->Reaction Workup Aqueous Work-up & Solvent Evaporation Reaction->Workup Cooling & Filtration Purification Column Chromatography (Silica Gel) Workup->Purification Crude Product Product Pure N-(4-methylphenyl) -2-piperazin-1-ylacetamide Purification->Product Analysis Structural Confirmation (NMR, MS, HPLC) Product->Analysis

Caption: Synthetic workflow for N-(4-methylphenyl)-2-piperazin-1-ylacetamide.

Proposed Pharmacological Screening Cascade

To systematically evaluate the antipsychotic potential of N-(4-methylphenyl)-2-piperazin-1-ylacetamide, a tiered screening approach is recommended. This cascade prioritizes cost-effective, high-throughput assays first, reserving more complex and resource-intensive in vivo models for compounds that meet predefined activity criteria.

Tier 1: In Vitro Receptor Binding Profile

Causality: The primary mechanism of most antipsychotic drugs involves interaction with dopamine and serotonin receptors.[2] Therefore, the initial step is to determine if the compound binds to these key targets. Radioligand binding assays are a rapid and robust method to quantify the affinity of a compound for a wide range of receptors.

Protocol: Radioligand Binding Assay

  • Target Selection: A panel of receptors relevant to antipsychotic activity and potential side effects should be screened. Primary targets include Dopamine D₂, Serotonin 5-HT₂ₐ, and 5-HT₁ₐ. Secondary/exploratory targets include other dopamine and serotonin receptor subtypes, as well as adrenergic, muscarinic, and histaminergic receptors.

  • Membrane Preparation: Use commercially available cell membranes or prepare them from cell lines stably expressing the human recombinant receptor of interest.

  • Assay Conditions: Incubate the cell membranes with a specific radioligand (e.g., [³H]-Spiperone for D₂ receptors) and varying concentrations of the test compound (N-(4-methylphenyl)-2-piperazin-1-ylacetamide).

  • Incubation & Detection: After reaching equilibrium, separate the bound and free radioligand by rapid filtration. Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the inhibition constant (Ki) by fitting the concentration-response data to a one-site competition model using non-linear regression (Cheng-Prusoff equation).

Hypothetical Data Presentation:

Receptor TargetRadioligandHypothetical Kᵢ (nM) for N-(4-methylphenyl)-2-piperazin-1-ylacetamideReference Compound (Haloperidol) Kᵢ (nM)
Dopamine D₂[³H]-Spiperone151.2
Serotonin 5-HT₂ₐ[³H]-Ketanserin82.5
Serotonin 5-HT₁ₐ[³H]-8-OH-DPAT50>1000
Histamine H₁[³H]-Pyrilamine25020
Adrenergic α₁[³H]-Prazosin1205
Tier 2: In Vitro Functional Activity

Causality: Binding affinity (Ki) does not reveal whether a compound activates (agonist) or blocks (antagonist) a receptor. Functional assays are essential to determine the compound's intrinsic activity, which is critical for its therapeutic effect. For antipsychotic potential, antagonism at D₂ and 5-HT₂ₐ receptors is the most desired profile.

Protocol: cAMP-based Functional Assay for D₂ Receptor

  • Cell Line: Use a CHO or HEK293 cell line stably expressing the human D₂ receptor, which couples to the Gαi protein, inhibiting adenylyl cyclase.

  • Assay Principle: Stimulate the cells with a D₂ receptor agonist (e.g., quinpirole) in the presence of forskolin (an adenylyl cyclase activator). This will result in a measurable decrease in intracellular cyclic AMP (cAMP) levels.

  • Procedure: Treat the cells with varying concentrations of N-(4-methylphenyl)-2-piperazin-1-ylacetamide before adding the agonist.

  • Detection: Measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA).

  • Data Analysis: An antagonist will reverse the agonist-induced decrease in cAMP. Plot the concentration-response curve to determine the IC₅₀, which can be converted to a functional antagonist constant (Kb).

Tier 3: In Vivo Behavioral Models of Psychosis

Causality: In vitro activity must translate to in vivo efficacy. Animal models that mimic certain aspects of psychosis are used to evaluate a compound's potential as an antipsychotic. The amphetamine-induced hyperlocomotion model is a standard primary screen, as it reflects the dopamine hyperactivity thought to underlie positive psychotic symptoms.

Protocol: Amphetamine-Induced Hyperlocomotion in Rodents

  • Animals: Use male Sprague-Dawley rats or C57BL/6 mice. Acclimate the animals to the testing environment.

  • Drug Administration: Administer N-(4-methylphenyl)-2-piperazin-1-ylacetamide (or vehicle control) via intraperitoneal (IP) injection at various doses (e.g., 1, 5, 10 mg/kg).

  • Psychostimulant Challenge: After a suitable pretreatment time (e.g., 30 minutes), administer d-amphetamine (e.g., 1.5 mg/kg, IP) to induce hyperlocomotion.

  • Behavioral Recording: Immediately place the animals in open-field arenas equipped with infrared beams to automatically track locomotor activity (e.g., total distance traveled, stereotypy counts) for 60-90 minutes.

  • Data Analysis: Compare the locomotor activity of compound-treated groups to the vehicle-treated, amphetamine-challenged group. A statistically significant reduction in hyperlocomotion indicates potential antipsychotic activity.

Screening Cascade Workflow Diagram

cluster_tier1 Tier 1: In Vitro Binding cluster_tier2 Tier 2: In Vitro Function cluster_tier3 Tier 3: In Vivo Efficacy Start Synthesized Compound: N-(4-methylphenyl)-2-piperazin-1-ylacetamide Binding Receptor Binding Assays (D₂, 5-HT₂ₐ, 5-HT₁ₐ, etc.) Start->Binding Decision1 Decision Point Kᵢ < 100 nM at D₂/5-HT₂ₐ? Binding->Decision1 Functional Functional Assays (e.g., cAMP for D₂ Antagonism) Decision1->Functional Yes Stop Stop Development (Low Potency / Off-Target Activity) Decision1->Stop No Decision2 Decision Point Clear Antagonist Profile? Functional->Decision2 InVivo Behavioral Models (Amphetamine-Induced Hyperlocomotion) Decision2->InVivo Yes Decision2->Stop No Decision3 Decision Point Significant Reduction in Hyperactivity? InVivo->Decision3 Decision3->Stop No Proceed Proceed to Advanced Studies (Cognitive Models, Safety Pharmacology) Decision3->Proceed Yes

Caption: Tiered screening cascade for antipsychotic potential assessment.

Hypothesized Mechanism of Action

Based on its structural features and the pharmacology of related compounds, we hypothesize that N-(4-methylphenyl)-2-piperazin-1-ylacetamide functions as a Dopamine D₂ and Serotonin 5-HT₂ₐ receptor antagonist .

  • D₂ Receptor Antagonism: Blockade of D₂ receptors in the mesolimbic pathway is the cornerstone of antipsychotic efficacy against positive symptoms (e.g., hallucinations, delusions).

  • 5-HT₂ₐ Receptor Antagonism: This action is characteristic of "atypical" antipsychotics. It is believed to mitigate the motor side effects (extrapyramidal symptoms) caused by D₂ blockade and may contribute to efficacy against negative symptoms and cognitive deficits.

The ratio of 5-HT₂ₐ to D₂ receptor affinity is a critical determinant of a drug's "atypicality." A higher affinity for 5-HT₂ₐ relative to D₂ is often associated with a lower risk of motor side effects. The proposed screening cascade will directly test this hypothesis and determine this crucial affinity ratio.

Proposed Signaling Pathway Diagram

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron (Mesolimbic Pathway) Dopamine Dopamine D2R D₂ Receptor Dopamine->D2R Activates AC Adenylyl Cyclase D2R->AC Inhibits (Gαi) cAMP ↓ cAMP AC->cAMP Response Neuronal Firing (Psychosis Symptoms) cAMP->Response Compound N-(4-methylphenyl) -2-piperazin-1-ylacetamide Compound->D2R Blocks

Caption: Hypothesized blockade of the D₂ receptor signaling pathway.

Data Interpretation and Future Directions

If N-(4-methylphenyl)-2-piperazin-1-ylacetamide demonstrates potent D₂/5-HT₂ₐ antagonism in vitro and efficacy in primary behavioral models, several key steps should follow:

  • Expanded Behavioral Testing: Evaluate the compound in models of negative symptoms (e.g., social interaction test) and cognitive deficits (e.g., novel object recognition).

  • Safety Pharmacology: Assess off-target effects, including cardiovascular (hERG channel) liability, metabolic effects, and potential for motor side effects (e.g., catalepsy test).

  • Pharmacokinetic (ADME) Profiling: Determine the compound's absorption, distribution, metabolism, and excretion properties to assess its drug-like potential and establish a dosing regimen.

  • Lead Optimization: If the initial compound has liabilities (e.g., poor bioavailability, off-target activity), its structure can be systematically modified to improve its properties, guided by the structure-activity relationship (SAR) data generated.[1][5]

Conclusion

N-(4-methylphenyl)-2-piperazin-1-ylacetamide is a promising, yet uncharacterized, chemical entity for antipsychotic drug discovery. Its molecular structure, centered on the pharmacologically validated piperazine scaffold, provides a strong rationale for investigation.[3][4] The systematic, multi-tiered approach detailed in this guide—from robust synthesis to a logical cascade of in vitro and in vivo assays—provides a comprehensive and resource-conscious roadmap for elucidating its therapeutic potential. The successful execution of this research plan will definitively determine if this compound represents a novel lead for developing the next generation of safer and more effective treatments for psychotic disorders.

References

  • ResearchGate. Structure‐activity relationship of antipsychotic piperazine derivatives. Source: ResearchGate. URL: [Link]

  • Bentham Science. (n.d.). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Source: Bentham Science. URL: [Link]

  • Jakson. (n.d.). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Source: Jakson. URL: [Link]

  • ResearchGate. (n.d.). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Source: ResearchGate. URL: [Link]

  • PubMed. (2022, June 1). Structure-activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects. Source: PubMed. URL: [Link]

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Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of N-(4-methylphenyl)-2-piperazin-1-ylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Piperazine-Acetamide Derivative

N-(4-methylphenyl)-2-piperazin-1-ylacetamide is a synthetic compound featuring a piperazine ring and an amide linkage, structural motifs prevalent in a wide array of biologically active molecules. The piperazine scaffold is a cornerstone in medicinal chemistry, found in numerous FDA-approved drugs, while the amide bond plays a crucial role in molecular interactions with biological targets. Preliminary structural analysis and its analogy to known neuroactive and anti-inflammatory agents suggest that N-(4-methylphenyl)-2-piperazin-1-ylacetamide may possess neuroprotective, anti-inflammatory, and ion channel modulating properties.

This comprehensive guide provides a suite of detailed in vitro assay protocols designed to rigorously evaluate the bioactivity of N-(4-methylphenyl)-2-piperazin-1-ylacetamide. These protocols are structured to provide a logical, stepwise approach for researchers, scientists, and drug development professionals to elucidate the compound's mechanism of action and therapeutic potential. Each protocol is grounded in established scientific principles and includes the causality behind experimental choices to ensure robust and reproducible data generation.

Section 1: Assessment of Neuroprotective Activity

Neurodegenerative diseases are often characterized by oxidative stress and excitotoxicity leading to neuronal cell death. The following protocols are designed to assess the potential of N-(4-methylphenyl)-2-piperazin-1-ylacetamide to protect neuronal cells from such insults. The human neuroblastoma cell line, SH-SY5Y, is a widely used and well-characterized model for in vitro neurotoxicity and neuroprotection studies.[1]

Assay Principle: Combating Glutamate-Induced Excitotoxicity

Glutamate is the primary excitatory neurotransmitter in the central nervous system. However, excessive glutamate can lead to neuronal damage and death, a phenomenon known as excitotoxicity, which is implicated in various neurological disorders.[2][3] This assay evaluates the ability of N-(4-methylphenyl)-2-piperazin-1-ylacetamide to protect SH-SY5Y cells from glutamate-induced cell death.

Experimental Workflow: Neuroprotection Against Excitotoxicity

G cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment & Induction of Excitotoxicity cluster_2 Assessment of Cell Viability A 1. Culture SH-SY5Y cells B 2. Seed cells in 96-well plates A->B C 3. Allow cells to adhere (24h) B->C D 4. Pre-treat with N-(4-methylphenyl)- 2-piperazin-1-ylacetamide (2h) C->D E 5. Induce excitotoxicity with Glutamate (24h) D->E F 6. Add MTT reagent E->F G 7. Incubate and solubilize formazan F->G H 8. Measure absorbance at 570 nm G->H

Caption: Workflow for the glutamate-induced excitotoxicity assay.

Detailed Protocol: Glutamate-Induced Excitotoxicity in SH-SY5Y Cells

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • N-(4-methylphenyl)-2-piperazin-1-ylacetamide (test compound)

  • L-Glutamic acid

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Pre-treatment: Prepare serial dilutions of N-(4-methylphenyl)-2-piperazin-1-ylacetamide in serum-free DMEM. After 24 hours of cell seeding, replace the culture medium with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., MK-801, an NMDA receptor antagonist). Incubate for 2 hours.

  • Induction of Excitotoxicity: Prepare a stock solution of L-glutamic acid in serum-free DMEM. Add the appropriate volume of glutamate solution to the wells to achieve a final concentration known to induce cytotoxicity (e.g., 5-20 mM). Do not add glutamate to the control wells. Incubate for 24 hours.

  • MTT Assay for Cell Viability:

    • After the 24-hour incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

Expected Outcome: A neuroprotective compound will show a dose-dependent increase in cell viability in the presence of glutamate compared to the vehicle-treated, glutamate-exposed cells.

ParameterConcentration RangeExpected Result
N-(4-methylphenyl)-2-piperazin-1-ylacetamide0.1 - 100 µMDose-dependent increase in cell viability
L-Glutamate5 - 20 mMSignificant decrease in cell viability
MK-801 (Positive Control)10 µMSignificant protection against glutamate toxicity

Section 2: Evaluation of Anti-Inflammatory Activity

Chronic inflammation is a key pathological feature of many diseases. The following protocols are designed to assess the potential anti-inflammatory properties of N-(4-methylphenyl)-2-piperazin-1-ylacetamide using two common and robust in vitro models.

Assay 1: Inhibition of Protein Denaturation

Principle: Denaturation of proteins is a well-documented cause of inflammation.[4] This assay measures the ability of a compound to inhibit the heat-induced denaturation of albumin, which serves as a model for protein denaturation in vivo.[4][5][6][7][8]

Detailed Protocol: Materials:

  • Bovine Serum Albumin (BSA) or Egg Albumin

  • N-(4-methylphenyl)-2-piperazin-1-ylacetamide (test compound)

  • Diclofenac Sodium (positive control)

  • Phosphate-buffered saline (PBS, pH 6.4)

  • Tris-HCl buffer

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 0.2 mL of 1% egg albumin solution, 2.8 mL of PBS (pH 6.4), and 2 mL of varying concentrations of N-(4-methylphenyl)-2-piperazin-1-ylacetamide.

  • Incubation: Incubate the reaction mixtures at 37°C for 15 minutes.

  • Heat-Induced Denaturation: Induce denaturation by heating the mixtures in a water bath at 70°C for 15 minutes.

  • Absorbance Measurement: After cooling to room temperature, measure the absorbance (turbidity) of the solutions at 660 nm.

  • Controls: Use distilled water as a blank and a reaction mixture without the test compound as the control. Diclofenac sodium should be used as a positive control.

  • Data Analysis: Calculate the percentage inhibition of protein denaturation using the formula:

    • % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100

Expected Outcome: An effective anti-inflammatory compound will exhibit a concentration-dependent inhibition of albumin denaturation.

Assay 2: Inhibition of Nitric Oxide Production in Macrophages
Experimental Workflow: Nitric Oxide Inhibition Assay

G cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment & LPS Stimulation cluster_2 Nitrite Quantification A 1. Culture RAW 264.7 cells B 2. Seed cells in 96-well plates A->B C 3. Allow cells to adhere (24h) B->C D 4. Pre-treat with N-(4-methylphenyl)- 2-piperazin-1-ylacetamide (1h) C->D E 5. Stimulate with LPS (1 µg/mL) for 24h D->E F 6. Collect supernatant E->F G 7. Add Griess Reagent F->G H 8. Measure absorbance at 540 nm G->H

Caption: Workflow for the nitric oxide inhibition assay in RAW 264.7 cells.

Detailed Protocol: Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • N-(4-methylphenyl)-2-piperazin-1-ylacetamide (test compound)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of N-(4-methylphenyl)-2-piperazin-1-ylacetamide for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Nitrite Measurement:

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess reagent to the supernatant.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.

  • Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite.

  • Data Analysis: Determine the nitrite concentration in the samples from the standard curve and calculate the percentage of NO inhibition.

    • It is also crucial to perform a cell viability assay (e.g., MTT) in parallel to ensure that the observed reduction in NO is not due to cytotoxicity of the compound.

Expected Outcome: A compound with anti-inflammatory activity will cause a dose-dependent reduction in nitrite concentration in the culture medium.

ParameterConcentration RangeExpected Result
N-(4-methylphenyl)-2-piperazin-1-ylacetamide0.1 - 100 µMDose-dependent decrease in nitrite levels
LPS1 µg/mLSignificant increase in nitrite production
L-NAME (Positive Control)100 µMSignificant inhibition of nitrite production

Section 3: Assessment of Sodium Channel Modulatory Activity

The structural similarity of N-(4-methylphenyl)-2-piperazin-1-ylacetamide to lidocaine, a known sodium channel blocker, warrants the investigation of its effects on voltage-gated sodium channels.

Assay Principle: Measuring Sodium Channel Inhibition

Voltage-gated sodium channels are responsible for the initiation and propagation of action potentials in excitable cells. Their inhibition can lead to local anesthetic, antiarrhythmic, and anticonvulsant effects.[4] The gold-standard method for studying ion channel function is patch-clamp electrophysiology, which allows for the direct measurement of ion currents across the cell membrane.[13][14] For higher throughput screening, fluorescence-based assays, such as the thallium flux assay, provide a reliable alternative.[15][16][17][18][19]

Assay 1: Automated Patch-Clamp Electrophysiology

Principle: Automated patch-clamp systems enable medium-to-high throughput screening of ion channel modulators by performing whole-cell recordings in a multi-well plate format.[20][21][22] This technique measures the effect of the test compound on the ionic currents flowing through sodium channels expressed in a stable cell line (e.g., HEK293 cells expressing a specific sodium channel subtype like NaV1.7).

Detailed Protocol: Materials:

  • HEK293 cell line stably expressing the target human voltage-gated sodium channel (e.g., NaV1.7)

  • Automated patch-clamp system (e.g., IonWorks, QPatch)

  • Appropriate intracellular and extracellular recording solutions

  • N-(4-methylphenyl)-2-piperazin-1-ylacetamide (test compound)

  • Tetrodotoxin or Lidocaine (positive control)

Procedure:

  • Cell Preparation: Culture and harvest the cells according to the specific requirements of the automated patch-clamp platform.

  • System Setup: Prime the system with the appropriate intracellular and extracellular solutions.

  • Compound Application: Prepare a dilution series of the test compound in the extracellular solution and load it onto the compound plate.

  • Electrophysiological Recording:

    • The instrument will automatically perform cell capture, seal formation, and whole-cell access.

    • Apply a voltage protocol to elicit sodium currents (e.g., a depolarization step from a holding potential of -100 mV to 0 mV).

    • Record baseline currents and then apply the test compound at various concentrations.

    • Record the sodium currents in the presence of the compound.

  • Data Analysis:

    • Measure the peak sodium current amplitude before and after compound application.

    • Calculate the percentage of inhibition for each concentration.

    • Fit the concentration-response data to a Hill equation to determine the IC₅₀ value.

Expected Outcome: A sodium channel inhibitor will produce a concentration-dependent decrease in the peak sodium current, allowing for the determination of its potency (IC₅₀).

Assay 2: Thallium Flux Assay

Principle: This fluorescence-based assay uses thallium (Tl⁺) as a surrogate for sodium ions (Na⁺), as many sodium channels are permeable to Tl⁺.[19] Cells are loaded with a Tl⁺-sensitive fluorescent dye. Upon channel opening, Tl⁺ enters the cell and binds to the dye, causing an increase in fluorescence. An inhibitor of the sodium channel will block the influx of Tl⁺ and thus reduce the fluorescence signal.

Detailed Protocol: Materials:

  • Cell line expressing the target sodium channel

  • Thallium flux assay kit (e.g., FluxOR™) containing a Tl⁺-sensitive dye and appropriate buffers

  • Sodium channel activator (e.g., veratridine)

  • N-(4-methylphenyl)-2-piperazin-1-ylacetamide (test compound)

  • Known sodium channel blocker (positive control)

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding and Dye Loading: Seed cells in a 96- or 384-well plate. On the day of the assay, load the cells with the Tl⁺-sensitive dye according to the kit manufacturer's instructions.

  • Compound Incubation: Add the test compound at various concentrations to the wells and incubate for the recommended time.

  • Signal Generation and Detection:

    • Place the plate in the fluorescence reader.

    • Add a stimulus solution containing the sodium channel activator and Tl⁺.

    • Immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • Determine the rate of fluorescence increase or the peak fluorescence for each well.

    • Calculate the percentage of inhibition for each compound concentration relative to the control (activator alone).

    • Generate a concentration-response curve and calculate the IC₅₀.

Expected Outcome: A sodium channel inhibitor will show a dose-dependent decrease in the thallium-induced fluorescence signal.

Conclusion

The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of N-(4-methylphenyl)-2-piperazin-1-ylacetamide. By systematically evaluating its neuroprotective, anti-inflammatory, and sodium channel modulatory activities, researchers can gain valuable insights into its potential therapeutic applications. The data generated from these assays will be instrumental in guiding further preclinical development, including lead optimization and in vivo efficacy studies.

References

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Application Notes and Protocols for Investigating N-(4-methylphenyl)-2-piperazin-1-ylacetamide in Amyloid-Beta Toxicity Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Piperazine Derivatives in Alzheimer's Disease

Alzheimer's disease (AD) presents a formidable challenge to global health, with its complex pathology centered around the aggregation of amyloid-beta (Aβ) peptides and the formation of neurofibrillary tangles.[1] The accumulation of Aβ, particularly in its soluble oligomeric forms, is a primary initiator of a toxic cascade leading to synaptic dysfunction, neuroinflammation, and ultimately, neuronal death.[2] Consequently, therapeutic strategies aimed at mitigating Aβ toxicity are at the forefront of AD research.

The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and demonstrating a wide range of biological activities, including significant effects on the central nervous system.[3][4] In the context of neurodegenerative diseases, piperazine derivatives have emerged as a promising class of compounds.[3] Studies have demonstrated their potential to reduce both amyloid and tau pathologies, inhibit Aβ release, and preserve memory in preclinical models of AD.[5] The neuroprotective mechanisms of piperazine-containing molecules are multifaceted, ranging from synaptic stabilization to modulation of cellular calcium homeostasis.[6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of N-(4-methylphenyl)-2-piperazin-1-ylacetamide , a novel piperazine derivative, in the study of amyloid-beta toxicity. While direct experimental data for this specific compound is emerging, its structural features suggest it as a compelling candidate for investigation. These application notes and protocols are designed to provide a robust framework for evaluating its potential as a neuroprotective agent against Aβ-induced pathology.

Compound Profile: N-(4-methylphenyl)-2-piperazin-1-ylacetamide

PropertyValueSource
Molecular Formula C₁₃H₁₉N₃O[4]
Molecular Weight 233.32 g/mol [4]
Core Scaffolds Piperazine ring, Amide linkage[4]
Potential Areas of Investigation Anti-amyloid aggregation, Neuroprotection, Anti-inflammatory effectsInferred from related piperazine derivatives[5][6]

Proposed Mechanism of Action: A Multifaceted Approach to Neuroprotection

Based on the known activities of related piperazine compounds, N-(4-methylphenyl)-2-piperazin-1-ylacetamide is hypothesized to exert its neuroprotective effects through multiple pathways. The following diagram illustrates a potential mechanistic framework for investigation.

Proposed_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Neuronal Cytoplasm Abeta_oligomers Amyloid-Beta (Aβ) Oligomers Neuroinflammation Neuroinflammation (Microglial Activation) Abeta_oligomers->Neuroinflammation Oxidative_Stress Oxidative Stress (ROS Production) Abeta_oligomers->Oxidative_Stress Apoptosis Apoptosis (Caspase Activation) Abeta_oligomers->Apoptosis Synaptic_Dysfunction Synaptic Dysfunction Abeta_oligomers->Synaptic_Dysfunction Compound N-(4-methylphenyl)-2- piperazin-1-ylacetamide Aggregation_Inhibition Inhibition of Aβ Aggregation Compound->Aggregation_Inhibition Direct Interaction? Compound->Neuroinflammation Anti-inflammatory Effect Compound->Oxidative_Stress Antioxidant Properties? Compound->Apoptosis Anti-apoptotic Effect Neuroprotection Neuroprotection & Improved Cell Viability Aggregation_Inhibition->Abeta_oligomers Reduces Toxic Species Neuroinflammation->Apoptosis Oxidative_Stress->Apoptosis

Caption: Proposed neuroprotective mechanisms of N-(4-methylphenyl)-2-piperazin-1-ylacetamide.

Experimental Protocols

The following protocols provide a step-by-step guide for assessing the efficacy of N-(4-methylphenyl)-2-piperazin-1-ylacetamide against Aβ toxicity.

Protocol 1: Preparation of Amyloid-Beta (Aβ₁₋₄₂) Oligomers

Scientific Rationale: Soluble Aβ oligomers are considered the primary neurotoxic species in AD. This protocol details a widely used method to prepare stable Aβ₁₋₄₂ oligomers for in vitro studies.[7][8]

Materials:

  • Amyloid-beta (1-42) peptide (lyophilized powder)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

  • Dimethyl sulfoxide (DMSO)

  • Ice-cold F-12 cell culture media (phenol-free)[8]

  • Low-binding polypropylene microcentrifuge tubes

Procedure:

  • Monomerization:

    • Allow the lyophilized Aβ₁₋₄₂ peptide to equilibrate to room temperature for 30 minutes to prevent condensation.[7]

    • Under a fume hood, resuspend the peptide in HFIP to a concentration of 1 mM.[7]

    • Incubate for 2 hours at room temperature to ensure the peptide is in a monomeric state.[7]

    • Aliquot the solution into low-binding tubes and evaporate the HFIP using a SpeedVac to form a thin peptide film. Store the film at -80°C for up to six months.[7]

  • Oligomerization:

    • Resuspend the peptide film in DMSO to a concentration of 5 mM.[8]

    • Dilute the Aβ₁₋₄₂/DMSO solution to 100 µM with ice-cold, phenol-free F-12 media.[8]

    • Vortex for 15 seconds and incubate at 4°C for 24 hours to allow for oligomer formation.[8]

    • The resulting solution contains a mixture of Aβ oligomers and can be used for cell-based assays.

Protocol 2: SH-SY5Y Cell Culture and Treatment

Scientific Rationale: The human neuroblastoma SH-SY5Y cell line is a well-established and widely used in vitro model for studying neurodegenerative diseases and neurotoxicity due to its human origin and neuronal characteristics.[9][10]

Materials:

  • SH-SY5Y cells (e.g., ATCC® CRL-2266™)

  • Complete growth medium: MEM/F12 supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, non-essential amino acids, and sodium pyruvate.[10]

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well cell culture plates

Procedure:

  • Cell Culture Maintenance:

    • Culture SH-SY5Y cells in a T-75 flask at 37°C in a humidified atmosphere of 5% CO₂.[10]

    • Change the medium every 2-3 days.

    • When cells reach 80-90% confluency, passage them using Trypsin-EDTA.[9]

  • Seeding for Experiments:

    • Seed SH-SY5Y cells into 96-well plates at a density of 1 x 10⁴ cells/well in 100 µL of complete growth medium.[11]

    • Incubate for 24 hours to allow for cell attachment.

  • Treatment:

    • Prepare various concentrations of N-(4-methylphenyl)-2-piperazin-1-ylacetamide in serum-free medium.

    • Pre-treat the cells with the compound for 2 hours.

    • Add the prepared Aβ₁₋₄₂ oligomers to the wells to a final concentration known to induce toxicity (e.g., 10 µM, this may require optimization).[12]

    • Include appropriate controls: vehicle control (medium with DMSO), Aβ₁₋₄₂ only, and compound only.

    • Incubate for 24-48 hours before assessing cell viability and toxicity.

Protocol 3: Assessment of Amyloid-Beta Aggregation (Thioflavin T Assay)

Scientific Rationale: The Thioflavin T (ThT) assay is a standard method to monitor the formation of amyloid fibrils. ThT exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid aggregates.[13][14]

Materials:

  • Thioflavin T (ThT)

  • Aβ₁₋₄₂ peptide

  • PBS (pH 7.4)

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a 1 mM stock solution of ThT in dH₂O and filter through a 0.2 µm syringe filter.

    • Prepare the Aβ₁₋₄₂ peptide solution as described in Protocol 1, but dilute to the desired starting concentration in PBS.

  • Assay Setup:

    • In a 96-well plate, combine the Aβ₁₋₄₂ solution with various concentrations of N-(4-methylphenyl)-2-piperazin-1-ylacetamide.

    • Add ThT to a final concentration of 25 µM.

    • Include controls: Aβ₁₋₄₂ without the compound, and the compound alone with ThT.

  • Measurement:

    • Incubate the plate at 37°C with shaking.

    • Measure the fluorescence intensity at regular intervals (e.g., every 15 minutes for several hours) using a microplate reader with excitation at ~450 nm and emission at ~485 nm.[13]

Protocol 4: Assessment of Cell Viability and Cytotoxicity

Scientific Rationale: The MTT and LDH assays are complementary methods to assess the neuroprotective effects of a compound. The MTT assay measures mitochondrial activity, an indicator of cell viability, while the LDH assay quantifies the release of lactate dehydrogenase from damaged cells, a marker of cytotoxicity.[11][15]

A. MTT Assay for Cell Viability

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)

  • 96-well plate with treated cells

Procedure:

  • After the treatment period (Protocol 2), add 20 µL of MTT solution to each well.[16]

  • Incubate for 3.5 hours at 37°C.[16]

  • Carefully remove the medium and add 150 µL of MTT solvent to dissolve the formazan crystals.

  • Shake the plate for 15 minutes at room temperature, protected from light.

  • Measure the absorbance at 590 nm using a microplate reader.[16]

B. LDH Cytotoxicity Assay

Materials:

  • LDH cytotoxicity assay kit (commercially available)

  • 96-well plate with treated cells

Procedure:

  • After the treatment period, carefully collect an aliquot of the cell culture supernatant from each well.

  • Follow the manufacturer's instructions for the LDH assay kit. Typically, this involves adding a reaction mixture to the supernatant.[15]

  • Incubate at room temperature for the recommended time (e.g., 30 minutes).[17]

  • Add the stop solution provided in the kit.[17]

  • Measure the absorbance at the recommended wavelength (e.g., 490 nm).[17]

Protocol 5: Assessment of Apoptosis (Caspase-3 Activity Assay)

Scientific Rationale: Caspase-3 is a key executioner caspase in the apoptotic pathway. Measuring its activity provides a direct assessment of apoptosis induction by Aβ and its potential inhibition by the test compound.[18]

Materials:

  • Caspase-3 colorimetric or fluorometric assay kit (commercially available)

  • Cell lysis buffer

  • Treated cells

Procedure:

  • After treatment, collect the cells and wash with PBS.

  • Lyse the cells using the lysis buffer provided in the kit and incubate on ice.[19]

  • Centrifuge to pellet cell debris and collect the supernatant containing the cell lysate.[19]

  • Follow the manufacturer's protocol, which typically involves adding a caspase-3 substrate (e.g., DEVD-pNA) to the lysate.[18]

  • Incubate to allow for the cleavage of the substrate by active caspase-3.

  • Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.[19]

Experimental Workflow and Data Analysis

The following diagram outlines the experimental workflow for evaluating N-(4-methylphenyl)-2-piperazin-1-ylacetamide.

Experimental_Workflow cluster_preparation Preparation cluster_assays Assays cluster_analysis Data Analysis Compound_Prep Prepare N-(4-methylphenyl)-2- piperazin-1-ylacetamide Solutions Aggregation_Assay ThT Aggregation Assay (Protocol 3) Compound_Prep->Aggregation_Assay Cell_Culture SH-SY5Y Cell Culture & Treatment (Protocol 2) Compound_Prep->Cell_Culture Abeta_Prep Prepare Aβ₁₋₄₂ Oligomers (Protocol 1) Abeta_Prep->Aggregation_Assay Abeta_Prep->Cell_Culture Data_Analysis Analyze Aggregation Kinetics, Cell Viability, Cytotoxicity, & Apoptosis Data Aggregation_Assay->Data_Analysis Viability_Toxicity MTT & LDH Assays (Protocol 4) Cell_Culture->Viability_Toxicity Apoptosis_Assay Caspase-3 Assay (Protocol 5) Cell_Culture->Apoptosis_Assay Viability_Toxicity->Data_Analysis Apoptosis_Assay->Data_Analysis Conclusion Determine Neuroprotective Efficacy Data_Analysis->Conclusion

Caption: A streamlined workflow for assessing the anti-amyloid and neuroprotective properties of the test compound.

Data Presentation and Interpretation

AssayKey Parameters to MeasureExpected Outcome for a Neuroprotective Compound
Thioflavin T Assay Lag time, maximum fluorescence intensityIncreased lag time, reduced maximum fluorescence
MTT Assay Absorbance at 590 nm (% of control)Increased cell viability in the presence of Aβ
LDH Assay Absorbance at 490 nm (% of maximum LDH release)Decreased LDH release in the presence of Aβ
Caspase-3 Assay Fold change in caspase-3 activityReduced caspase-3 activation in the presence of Aβ

Further Investigations: Exploring Anti-inflammatory Potential

Neuroinflammation is a critical component of AD pathology.[20] Piperazine derivatives have been shown to possess anti-inflammatory properties. To further characterize N-(4-methylphenyl)-2-piperazin-1-ylacetamide, its effects on microglial activation can be investigated.

Brief Protocol Outline:

  • Cell Model: Use a microglial cell line (e.g., BV-2) or primary microglia.[2]

  • Stimulation: Activate microglia with lipopolysaccharide (LPS) to induce an inflammatory response.[21]

  • Treatment: Treat the activated microglia with N-(4-methylphenyl)-2-piperazin-1-ylacetamide.

  • Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and nitric oxide (NO) in the culture medium using ELISA and Griess assays, respectively.

A reduction in these inflammatory markers would suggest that the compound has anti-inflammatory effects, adding another dimension to its neuroprotective profile.

Conclusion

The protocols and application notes presented here provide a comprehensive framework for the initial in vitro evaluation of N-(4-methylphenyl)-2-piperazin-1-ylacetamide as a potential therapeutic agent for Alzheimer's disease. By systematically assessing its impact on amyloid-beta aggregation, neurotoxicity, and neuroinflammation, researchers can elucidate its mechanism of action and determine its suitability for further preclinical development. The multifaceted nature of piperazine derivatives offers a promising avenue for the discovery of novel and effective treatments for this devastating neurodegenerative disorder.

References

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Application Notes & Protocols for In Vivo Dosing of N-(4-methylphenyl)-2-piperazin-1-ylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Guide for Preclinical Research

Disclaimer: This document provides a comprehensive framework and detailed protocols for determining the appropriate in vivo dosage of the novel compound N-(4-methylphenyl)-2-piperazin-1-ylacetamide. As there is no publicly available data on the in vivo effects of this specific molecule, the following guide is based on established principles of preclinical drug development, guidelines from regulatory bodies, and methodologies applied to similar chemical entities. The protocols provided herein are intended as a starting point and must be adapted based on emerging experimental data, institutional guidelines (e.g., IACUC), and the specific research objectives.

I. Introduction: The Scientific Imperative for a Methodical Approach

N-(4-methylphenyl)-2-piperazin-1-ylacetamide is a novel compound featuring a piperazine moiety, a structural component present in numerous centrally active pharmaceuticals. This suggests its potential as a therapeutic agent, possibly targeting neurological or psychiatric disorders. The journey from a promising molecule to a potential therapeutic candidate is contingent on rigorous preclinical evaluation, with the determination of a safe and efficacious in vivo dosage being a critical initial step. A haphazard approach to dosing can lead to misleading results, unnecessary animal use, and the premature abandonment of a potentially valuable compound.

This guide is structured to provide researchers, scientists, and drug development professionals with a logical, step-by-step methodology for establishing an appropriate in vivo dosage regimen for N-(4-methylphenyl)-2-piperazin-1-ylacetamide. The principles and protocols detailed herein are designed to ensure scientific validity, ethical conduct of animal studies, and the generation of robust, reproducible data.

II. Foundational Knowledge: Pre-Dosing Considerations

Before embarking on in vivo studies, a thorough understanding of the compound's physicochemical properties and in vitro activity is paramount. This foundational data will inform the initial dose selection and formulation strategy.

A. Physicochemical Characterization:

  • Solubility: Determine the solubility of N-(4-methylphenyl)-2-piperazin-1-ylacetamide in various pharmaceutically acceptable vehicles. This is crucial for preparing a homogenous and stable dosing solution.

  • LogP: The octanol-water partition coefficient will provide an indication of the compound's lipophilicity and potential to cross the blood-brain barrier.[1]

  • pKa: Understanding the ionization state of the compound at physiological pH is important for predicting its absorption and distribution.

B. In Vitro Pharmacology:

  • Potency (EC50/IC50): The concentration at which the compound elicits 50% of its maximal effect in a relevant in vitro assay is a key parameter for estimating the starting dose for in vivo studies.

  • Mechanism of Action: A preliminary understanding of the compound's biological target and mechanism of action will aid in the selection of appropriate animal models and pharmacodynamic readouts.

  • In Vitro Toxicity: Cellular toxicity assays can provide an early indication of the compound's potential for off-target effects and help in setting the upper limits for initial in vivo testing.

III. The Dosing Odyssey: A Phased Approach to In Vivo Studies

The determination of an in vivo dosage is not a single experiment but a multi-stage process. The following sections outline a logical progression from initial dose-range finding to more detailed characterization of the compound's pharmacokinetic and pharmacodynamic profile.

Phase 1: Dose-Range Finding and Acute Toxicity

The primary objective of this phase is to identify a range of doses that are tolerated by the animals and to determine the maximum tolerated dose (MTD).

A. Experimental Design:

  • Animal Model: For initial studies, a rodent model such as mice or rats is typically used.[2] The choice of strain should be justified based on the intended therapeutic area.

  • Group Size: A small number of animals (e.g., 3-5 per group) is sufficient for this initial phase.

  • Dose Levels: A wide range of doses should be tested, typically spaced logarithmically (e.g., 1, 10, 100 mg/kg). The starting dose can be estimated from the in vitro potency.

  • Route of Administration: The intended clinical route of administration should be used if possible. For initial studies, intraperitoneal (i.p.) or oral (p.o.) administration are common.

  • Observation Period: Animals should be closely monitored for clinical signs of toxicity for at least 24 hours post-dosing, and ideally for up to 14 days.[3]

B. Protocol: Single-Dose Acute Toxicity Study

  • Animal Acclimation: Acclimate animals to the housing conditions for at least one week prior to the experiment.

  • Randomization: Randomly assign animals to dose groups.

  • Dose Preparation: Prepare fresh dosing solutions of N-(4-methylphenyl)-2-piperazin-1-ylacetamide in a suitable vehicle.

  • Administration: Administer a single dose of the compound or vehicle to each animal.

  • Clinical Observations: Observe animals for signs of toxicity (e.g., changes in posture, activity, breathing, convulsions) at regular intervals (e.g., 15, 30, 60, 120, 240 minutes) on the first day, and then daily for 14 days.

  • Body Weight: Record the body weight of each animal before dosing and at regular intervals throughout the study.

  • Necropsy: At the end of the observation period, perform a gross necropsy on all animals.

C. Data Analysis and Interpretation:

  • The MTD is defined as the highest dose that does not cause mortality or serious, irreversible toxicity.

  • The results of the acute toxicity study will inform the dose selection for subsequent studies.

Diagram: Workflow for In Vivo Dosage Determination

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Pharmacokinetics (PK) cluster_2 Phase 3: Pharmacodynamics (PD) & Efficacy In Vitro Data In Vitro Data Dose-Range Finding Dose-Range Finding In Vitro Data->Dose-Range Finding Inform Starting Dose Acute Toxicity (MTD) Acute Toxicity (MTD) Dose-Range Finding->Acute Toxicity (MTD) Define Tolerated Range Single-Dose PK Single-Dose PK Acute Toxicity (MTD)->Single-Dose PK Select Doses for PK Multi-Dose PK Multi-Dose PK Single-Dose PK->Multi-Dose PK Inform Repeat-Dose Studies PK/PD Modeling PK/PD Modeling Multi-Dose PK->PK/PD Modeling Establish Exposure-Response Efficacy Studies Efficacy Studies PK/PD Modeling->Efficacy Studies Predict Efficacious Dose

Caption: A phased approach to in vivo dosage determination.

Phase 2: Pharmacokinetic (PK) Studies

Pharmacokinetics describes what the body does to the drug. Understanding the absorption, distribution, metabolism, and excretion (ADME) of N-(4-methylphenyl)-2-piperazin-1-ylacetamide is essential for designing an effective dosing regimen.[4]

A. Experimental Design:

  • Animal Model: The same species and strain as used in the efficacy models should be utilized.

  • Dose Levels: At least two to three dose levels, below the MTD, should be evaluated.

  • Sampling: Blood samples are collected at multiple time points after drug administration to characterize the concentration-time profile.

  • Bioanalysis: A validated analytical method (e.g., LC-MS/MS) is required to quantify the concentration of the compound in plasma.

B. Protocol: Single-Dose Pharmacokinetic Study

  • Animal Preparation: If required, surgically implant cannulas for serial blood sampling.

  • Dosing: Administer a single dose of the compound.

  • Blood Collection: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Plasma Preparation: Process blood samples to obtain plasma and store frozen until analysis.

  • Bioanalysis: Analyze plasma samples to determine the concentration of N-(4-methylphenyl)-2-piperazin-1-ylacetamide.

C. Data Analysis and Interpretation:

  • PK Parameters: Calculate key pharmacokinetic parameters such as:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the concentration-time curve, representing total drug exposure.

    • t1/2: Half-life of the compound.

  • The PK data will help in determining the dosing frequency required to maintain therapeutic concentrations.

Table 1: Key Pharmacokinetic Parameters

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationRelates to the peak effect and potential for acute toxicity.
Tmax Time at which Cmax is observedIndicates the rate of absorption.
AUC Area Under the Curve (plasma concentration vs. time)Represents the total systemic exposure to the drug.
t1/2 Half-lifeDetermines the dosing interval and time to reach steady-state.
CL ClearanceThe volume of plasma cleared of the drug per unit time.
Vd Volume of DistributionThe apparent volume into which the drug distributes in the body.
Phase 3: Pharmacodynamic (PD) and Efficacy Studies

Pharmacodynamics is the study of what the drug does to the body. In this phase, the relationship between drug concentration and its pharmacological effect is established.[5][6]

A. Experimental Design:

  • Animal Model: A relevant disease model should be used to assess the efficacy of the compound. For a compound with potential neuroprotective or antipsychotic effects, models such as NMDA receptor antagonist-induced hyperlocomotion or models of neurodegeneration could be employed.[7][8][9][10][11]

  • Dose Levels: A range of doses, informed by the PK and toxicity data, should be tested to establish a dose-response relationship.

  • PD Readouts: The chosen pharmacodynamic endpoints should be quantifiable and relevant to the compound's mechanism of action. This could include behavioral assessments, neurochemical measurements, or target engagement biomarkers.

B. Protocol: Efficacy Study in a Relevant Animal Model

  • Model Induction: Induce the disease phenotype in the animal model, if necessary.

  • Dosing: Administer N-(4-methylphenyl)-2-piperazin-1-ylacetamide at various dose levels.

  • PD Assessment: At appropriate time points, assess the pharmacodynamic effects of the compound.

  • PK/PD Correlation: If possible, collect plasma samples for PK analysis to correlate drug exposure with the observed effects.

C. Data Analysis and Interpretation:

  • Dose-Response Curve: Plot the pharmacological effect against the dose to determine the ED50 (the dose that produces 50% of the maximal effect).

  • Therapeutic Window: The range of doses that produces a therapeutic effect without causing significant toxicity.

Diagram: PK/PD Relationship

G Dose Dose Pharmacokinetics (PK) Pharmacokinetics (PK) Dose->Pharmacokinetics (PK) Absorption, Distribution, Metabolism, Excretion Concentration at Target Site Concentration at Target Site Pharmacokinetics (PK)->Concentration at Target Site Pharmacodynamics (PD) Pharmacodynamics (PD) Concentration at Target Site->Pharmacodynamics (PD) Target Binding, Signal Transduction Pharmacological Effect Pharmacological Effect Pharmacodynamics (PD)->Pharmacological Effect

Caption: The interplay between pharmacokinetics and pharmacodynamics.

IV. Ethical Considerations and Best Practices

All in vivo studies must be conducted in compliance with the principles of the 3Rs (Replacement, Reduction, and Refinement).[12]

  • Replacement: Use non-animal methods whenever possible.

  • Reduction: Use the minimum number of animals necessary to obtain scientifically valid data.

  • Refinement: Minimize any pain or distress to the animals.

All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

V. Conclusion

Determining the appropriate in vivo dosage for a novel compound like N-(4-methylphenyl)-2-piperazin-1-ylacetamide is a methodical and iterative process. By following a phased approach that integrates physicochemical, in vitro, toxicological, pharmacokinetic, and pharmacodynamic data, researchers can establish a safe and effective dosing regimen. This systematic approach not only enhances the likelihood of success in preclinical development but also upholds the highest standards of scientific integrity and animal welfare. The protocols and principles outlined in this guide provide a robust framework for navigating the complexities of in vivo dosage determination and advancing promising new chemical entities toward clinical translation.

VI. References

  • International Council for Harmonisation (ICH). .

  • National Center for Biotechnology Information (NCBI). .

  • Keen, R. E. (2009). Measurement of the pharmacokinetics and pharmacodynamics of neuroactive compounds. Methods in Molecular Biology, 548, 145-165. [Link]

  • Chinedu, E., Arome, D., & Ameh, F. S. (2013). An Approach to Acute, Subacute, Subchronic, and Chronic Toxicity Assessment in Animal Models. Toxicology International, 20(3), 224-228.

  • Designing an In Vivo Preclinical Research Study. (2023). MDPI. [Link]

  • Lieberman, J. A., Bymaster, F. P., Meltzer, H. Y., Deutch, A. Y., Duncan, G. E., Marx, C. E., ... & Fields, C. D. (2008). Antipsychotic drugs: comparison in animal models of efficacy, neurotransmitter regulation, and neuroprotection. Pharmacological reviews, 60(3), 358-403. [Link]

  • de la Torre, B. G., & Farré, M. (2004). Measurement of the pharmacokinetics and pharmacodynamics of neuroactive compounds. Methods, 33(4), 308-316.

  • National Center for Biotechnology Information (NCBI). .

  • Creative Biolabs. .

  • Aris, V. M., & Aronson, J. K. (2009). Preclinical models of antipsychotic drug action. British journal of pharmacology, 157(7), 1183-1192.

  • National Academies of Sciences, Engineering, and Medicine. (2007). Toxicity testing in the 21st century: A vision and a strategy. National Academies Press.

  • Slideshare. .

  • MDPI. (2023). Therapeutic Potential, Predictive Pharmaceutical Modeling, and Metabolic Interactions of the Oxindole Kratom Alkaloids. [Link]

  • PubMed. (2024). Rational design of new quinoline-benzimidazole scaffold bearing piperazine acetamide derivatives as antidiabetic agents. [Link]

  • National Academies Press. (2007). Animal and In Vitro Toxicity Testing. In Toxicity Testing in the 21st Century: A Vision and a Strategy. [Link]

  • González-Maeso, J., & Sealfon, S. C. (2009). Preclinical models of antipsychotic drug action. Trends in pharmacological sciences, 30(3), 109-116. [Link]

  • Weiner, I. (2003). Screening of antipsychotic drugs in animal models. Neurotoxicity research, 5(1-2), 115-126.

  • Slideshare. (2018). Acute and chronic toxicity studies in animals. [Link]

  • MDPI. (2023). Therapeutic Potential, Predictive Pharmaceutical Modeling, and Metabolic Interactions of the Oxindole Kratom Alkaloids. [Link]

  • PubMed. (2024). Rational design of new quinoline-benzimidazole scaffold bearing piperazine acetamide derivatives as antidiabetic agents. [Link]

  • PubMed Central. (2012). Neuroprotective effect of atypical antipsychotics in cognitive and non-cognitive behavioral impairment in animal models. [Link]

  • ResearchGate. (2018). Synthesis, characterization and in-vivo anthelmintic activity of some newer piperazine derivatives.

  • Creative Biolabs. (n.d.). In Vivo PK Studies. [Link]

  • Precision for Medicine. (2024). What Is Small Molecule Preclinical Testing? Overview, Objectives, and Key Test Methods. [Link]

Sources

The Strategic Role of N-(4-methylphenyl)-2-piperazin-1-ylacetamide in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide serves as a comprehensive resource for researchers, medicinal chemists, and process development scientists on the synthesis and application of N-(4-methylphenyl)-2-piperazin-1-ylacetamide . This versatile piperazine derivative is a key intermediate in the construction of complex molecular architectures for active pharmaceutical ingredients (APIs). We will provide an in-depth analysis of its chemical properties, a detailed, field-proven protocol for its industrial-scale synthesis, and a validated protocol for its subsequent application in the synthesis of the dopamine agonist, Piribedil. The causality behind experimental choices, self-validating protocol design, and authoritative citations are integrated throughout to ensure scientific integrity and practical utility.

Introduction: The Significance of the Piperazine Acetamide Scaffold

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs across a wide range of therapeutic areas, including antipsychotics, antidepressants, and antivirals[1]. Its two nitrogen atoms provide versatile handles for synthetic modification, allowing for the precise tuning of a molecule's physicochemical properties and its interactions with biological targets. When combined with an N-aryl acetamide moiety, as in the case of N-(4-methylphenyl)-2-piperazin-1-ylacetamide , the resulting intermediate offers a robust platform for building molecules with significant therapeutic potential.

This guide focuses on N-(4-methylphenyl)-2-piperazin-1-ylacetamide (henceforth referred to as the "Intermediate"), a compound that serves as a critical precursor in multi-step synthetic pathways. Its strategic importance lies in its ability to introduce the core piperazine-acetamide structure, which can then be further functionalized to yield complex APIs. We will demonstrate its utility through its role in a validated synthetic route toward Piribedil, a D2/D3 receptor agonist used in the management of Parkinson's disease[1][2].

Physicochemical and Safety Profile

Accurate characterization of a synthetic intermediate is fundamental to process control and safety. The key properties of N-(4-methylphenyl)-2-piperazin-1-ylacetamide are summarized below.

Table 1: Physicochemical Properties of the Intermediate [3]

PropertyValueSource
CAS Number 89473-82-5Smolecule
Molecular Formula C₁₃H₁₉N₃OSmolecule
Molecular Weight 233.31 g/mol Smolecule
Appearance Off-white to pale beige crystalline solidSmolecule
Melting Point Data for close analogs suggest ~152-154°CSmolecule
Solubility Soluble in organic solvents like toluene and alcoholsInferred from synthesis protocols

Safety and Handling:

N-(4-methylphenyl)-2-piperazin-1-ylacetamide and its precursors should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood. Based on data for structurally related compounds, this intermediate should be considered harmful if swallowed, and capable of causing skin and eye irritation[4]. A full review of the Safety Data Sheet (SDS) is mandatory before commencing any experimental work.

Synthesis Protocol for N-(4-methylphenyl)-2-piperazin-1-ylacetamide

The following protocol details an industrial-scale synthesis based on the nucleophilic substitution of a haloacetylated aniline with piperazine. This method is efficient and utilizes commercially available starting materials[3].

Underlying Chemistry and Rationale

The synthesis proceeds in two conceptual stages:

  • Acylation: 4-methylaniline (p-toluidine) is acylated using 2-chloroacetyl chloride to form the reactive electrophile, 2-chloro-N-(4-methylphenyl)acetamide. This is a standard Schotten-Baumann type reaction.

  • Nucleophilic Substitution: The secondary amine of piperazine acts as a nucleophile, attacking the electrophilic carbon bearing the chlorine atom on the chloroacetamide intermediate. This SN2 reaction displaces the chloride ion, forming the C-N bond and yielding the final product[3].

Using a significant molar excess of piperazine is a key process parameter. This choice is driven by the need to minimize the formation of the N,N'-bis-alkylated byproduct, where a single chloroacetamide molecule reacts with both nitrogen atoms of two piperazine molecules, or where two chloroacetamide molecules react with one piperazine molecule[3]. Maintaining a basic pH during the workup is crucial to ensure the piperazine nitrogens are deprotonated and remain nucleophilic.

Visualized Workflow: Synthesis of the Intermediate

G cluster_0 Part 1: Acylation cluster_1 Part 2: Nucleophilic Substitution cluster_2 Part 3: Workup & Isolation Toluidine 4-Methylaniline Acylation Acylation (DCM, aq. NaHCO₃) Toluidine->Acylation Chloroacetyl 2-Chloroacetyl Chloride Chloroacetyl->Acylation Intermediate1 2-Chloro-N-(4-methylphenyl)acetamide Acylation->Intermediate1 Substitution Alkylation (Toluene, 80°C) Intermediate1->Substitution Intermediate1->Substitution Piperazine Piperazine (Excess) Piperazine->Substitution Workup Neutralization (NaOH) & Solvent Extraction (Toluene) Substitution->Workup Product N-(4-methylphenyl)-2- piperazin-1-ylacetamide Crystallization Crystallization (Cooling) Workup->Crystallization Filtration Vacuum Filtration Crystallization->Filtration Filtration->Product

Caption: Workflow for the synthesis of the piperazine intermediate.

Step-by-Step Experimental Protocol

Materials and Reagents:

  • 4-Methylaniline (p-toluidine)

  • 2-Chloroacetyl chloride

  • Piperazine

  • Dichloromethane (DCM)

  • Toluene

  • Sodium Bicarbonate (NaHCO₃)

  • Sodium Hydroxide (NaOH)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Deionized Water

Protocol:

  • Step 1: Synthesis of 2-Chloro-N-(4-methylphenyl)acetamide.

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 4-methylaniline (1.0 eq) in dichloromethane (DCM).

    • Add an aqueous solution of sodium bicarbonate (approx. 2.0 eq) to the flask to act as a base.

    • Cool the biphasic mixture to 0-5°C using an ice bath.

    • Slowly add 2-chloroacetyl chloride (1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C. The addition of the acid chloride results in the formation of the amide bond[5].

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.

    • Monitor the reaction completion by Thin Layer Chromatography (TLC).

    • Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude chloroacetamide intermediate as a solid.

  • Step 2: Synthesis of N-(4-methylphenyl)-2-piperazin-1-ylacetamide.

    • In a separate reaction vessel, charge piperazine (4.0 eq) and toluene.

    • Heat the mixture to 70-80°C with vigorous stirring.

    • Add the crude 2-chloro-N-(4-methylphenyl)acetamide from Step 1 to the hot piperazine mixture in portions. The nucleophilic attack of the piperazine nitrogen displaces the chloride ion[3].

    • Maintain the reaction at 80°C for approximately 2 hours, monitoring by TLC for the disappearance of the starting material[3].

  • Step 3: Workup and Isolation.

    • Cool the reaction mixture to approximately 60°C.

    • Neutralize the mixture by adding an aqueous solution of sodium hydroxide until the pH reaches ~10. This step deprotonates any piperazine salts formed during the reaction.

    • Transfer the mixture to a separatory funnel and perform a hot extraction with toluene (70°C)[3]. Separate the organic layer.

    • Wash the organic layer with hot water to remove excess piperazine and inorganic salts.

    • Allow the toluene solution to cool slowly to room temperature, then further cool in an ice bath to induce crystallization.

    • Collect the precipitated solid product by vacuum filtration, wash with cold toluene, and dry under vacuum to afford N-(4-methylphenyl)-2-piperazin-1-ylacetamide with >95% purity[3].

Application Protocol: Synthesis of Piribedil

While the title intermediate is not a direct precursor in the most common synthesis routes for Ropinirole, its core structure is highly analogous to intermediates used in the synthesis of other APIs. Here, we present a protocol for the synthesis of Piribedil, a dopamine agonist, which proceeds through a key intermediate, 1-(2-pyrimidinyl)piperazine . This demonstrates a validated application of the piperazine scaffold in a relevant pharmaceutical synthesis.

Rationale for Synthetic Strategy

The synthesis of Piribedil is typically achieved by coupling two key fragments: a piperazine ring functionalized with a pyrimidine group, and a piperonyl group (derived from piperonal)[6][7]. The strategy involves:

  • Formation of 1-(2-pyrimidinyl)piperazine: This is accomplished via a nucleophilic aromatic substitution (SNAr) reaction, where piperazine displaces a chlorine atom from 2-chloropyrimidine[8].

  • N-Alkylation: The secondary amine of the newly formed 1-(2-pyrimidinyl)piperazine is then alkylated with a suitable piperonyl electrophile, such as piperonyl chloride, to form the final Piribedil molecule[9].

Visualized Pathway: Synthesis of Piribedil

G cluster_0 Part 1: Synthesis of Pyrimidinylpiperazine cluster_1 Part 2: N-Alkylation to form Piribedil cluster_2 Part 3: Isolation Piperazine Piperazine SNAr SNAr Reaction (Ethanol, RT) Piperazine->SNAr Chloropyrimidine 2-Chloropyrimidine Chloropyrimidine->SNAr Intermediate 1-(2-Pyrimidinyl)piperazine SNAr->Intermediate Alkylation N-Alkylation (Isopropanol, Triethylamine, 50°C) Intermediate->Alkylation Intermediate->Alkylation Piperonyl_Cl Piperonyl Chloride Piperonyl_Cl->Alkylation Evaporation Solvent Evaporation Alkylation->Evaporation Piribedil Piribedil Precipitation Precipitation from Water Evaporation->Precipitation Filtration Suction Filtration Precipitation->Filtration Filtration->Piribedil

Caption: Synthetic pathway from piperazine to the API Piribedil.

Step-by-Step Experimental Protocol

Materials and Reagents:

  • Piperazine (anhydrous)

  • 2-Chloropyrimidine

  • Ethanol

  • 5% Sodium Hydroxide solution

  • Chloroform

  • Piperonyl chloride

  • Triethylamine (TEA)

  • Isopropanol

Protocol:

  • Step 1: Synthesis of 1-(2-pyrimidinyl)piperazine.

    • To a solution of anhydrous piperazine (5.0 eq) in ethanol, add 2-chloropyrimidine (1.0 eq)[8]. The large excess of piperazine is critical to minimize the formation of the di-substituted byproduct.

    • Stir the resulting mixture at room temperature for 3 hours.

    • Upon reaction completion (monitored by TLC), add 5% aqueous sodium hydroxide solution to neutralize any hydrochloride salts.

    • Extract the product into chloroform. Wash the combined organic layers with water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • The crude residue can be purified by vacuum distillation to yield pure 1-(2-pyrimidinyl)piperazine[8].

  • Step 2: Synthesis of Piribedil.

    • In a reaction flask, combine 1-(2-pyrimidinyl)piperazine (1.0 eq), piperonyl chloride (1.05 eq), triethylamine (1.2 eq, as a base), and isopropanol as the solvent[6].

    • Stir the mixture at 50°C for 2 hours[6].

    • Evaporate the mixture to dryness under reduced pressure.

    • Add water to the residue to precipitate the crude product.

    • Collect the solid by suction filtration and wash the filter cake sequentially with water and 75% ethanol to remove impurities[6].

    • The crude Piribedil can be further purified by recrystallization from a suitable solvent like ethanol to yield the final API.

Analytical Characterization

The identity and purity of the synthesized intermediate and final product must be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the molecular structure. Expected peaks for N-(4-methylphenyl)-2-piperazin-1-ylacetamide would include signals for the tolyl methyl group, aromatic protons, and the distinct methylene protons of the piperazine and acetamide moieties.

  • Infrared (IR) Spectroscopy: Key functional groups can be identified, such as the N-H stretch and the characteristic amide C=O stretch (typically around 1670 cm⁻¹).

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight (233.31 g/mol for the intermediate).

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the intermediate and final API, crucial for quality control in pharmaceutical manufacturing.

Conclusion

N-(4-methylphenyl)-2-piperazin-1-ylacetamide is a valuable and versatile chemical intermediate. The protocols provided herein detail a robust and scalable synthesis of this compound and demonstrate the utility of the resulting piperazine scaffold in the synthesis of Piribedil, an important API for treating Parkinson's disease. The careful selection of reagents, control of reaction stoichiometry, and optimization of workup conditions are paramount to achieving high yield and purity. These application notes provide a solid, scientifically-grounded framework for researchers engaged in the synthesis of piperazine-containing pharmaceuticals.

References

  • ACS Omega. (n.d.). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. National Institutes of Health. Available at: [Link]

  • Google Patents. (n.d.). CN106432212A - Synthetic method of piribedil.
  • Journal of Clinical Pharmacy and Therapeutics. (2023). Treatment of Parkinson's disease with piribedil: Suggestions for clinical practices. Wiley Online Library. Available at: [Link]

  • PubChem. (n.d.). Piribedil. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. (n.d.). CN101830891A - Synthesizing method of piribedil.
  • PrepChem. (n.d.). Synthesis of 1-(2-pyrimidinyl)piperazine. Available at: [Link]

  • PubChem. (n.d.). N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. (n.d.). CN101735201A - Preparation method of piribedil.
  • International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Available at: [Link]

Sources

Application Notes & Protocols: Quantitative Analysis of N-(4-methylphenyl)-2-piperazin-1-ylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for N-(4-methylphenyl)-2-piperazin-1-ylacetamide

N-(4-methylphenyl)-2-piperazin-1-ylacetamide is a distinct chemical entity featuring a piperazine heterocycle, a core scaffold prevalent in numerous biologically active molecules.[1] Its molecular structure (Formula: C₁₃H₁₉N₃O, Molecular Weight: ~233.32 g/mol ) combines a 4-methylphenyl group with an acetamide moiety, suggesting potential applications in medicinal chemistry and drug development.[1] The precise and accurate quantification of this compound is paramount for ensuring product quality in bulk drug manufacturing, verifying dosage in finished pharmaceutical products, and conducting essential pharmacokinetic and toxicological studies during drug development.

The presence of the piperazine ring, a common functional group in many pharmaceuticals, presents unique analytical challenges and opportunities.[2][3] This document provides a comprehensive guide to two robust, validated analytical methods for the quantification of N-(4-methylphenyl)-2-piperazin-1-ylacetamide, tailored for distinct applications:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A reliable, accessible method for potency and purity analysis in bulk drug substance and formulated products.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method for quantification in complex biological matrices such as plasma, essential for bioanalytical studies.

These protocols are grounded in established scientific principles and adhere to international regulatory standards, including guidelines from the International Council for Harmonisation (ICH).[4][5][6]

Method Selection: A Rationale-Driven Approach

The choice of an analytical method is dictated by its intended purpose ("fitness for purpose").[5][6]

  • For Assay and Impurity Profiling of Drug Substance: The primary requirements are accuracy, precision, and specificity to separate the active pharmaceutical ingredient (API) from any process impurities or degradation products. The N-(4-methylphenyl) group contains a chromophore, making it suitable for UV detection. Therefore, RP-HPLC-UV is the logical choice, offering a balance of performance, cost-effectiveness, and robustness for quality control environments.

  • For Bioanalytical Studies (e.g., Pharmacokinetics): The analyte concentration in biological fluids (like plasma or urine) is typically very low (ng/mL or even pg/mL). Furthermore, the sample matrix is exceedingly complex, containing numerous endogenous compounds that can interfere with the analysis.[7] This necessitates a method with superior sensitivity and selectivity. LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode provides unparalleled specificity by monitoring a specific precursor-to-product ion transition, effectively filtering out matrix noise and delivering precise quantification at trace levels.[7][8]

Method 1: Quantification by Reverse-Phase HPLC-UV

This method is designed for the quantitative determination of N-(4-methylphenyl)-2-piperazin-1-ylacetamide in raw materials or pharmaceutical formulations.

| Underlying Principles

Reverse-phase chromatography separates compounds based on their hydrophobicity. The analyte partitions between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. By manipulating the mobile phase composition, the retention of the analyte can be controlled to achieve separation from other components. The aromatic phenyl ring in the analyte allows for sensitive detection using a UV-Vis spectrophotometer.

| Experimental Protocol: HPLC-UV

A. Instrumentation and Reagents

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

  • Analytical balance (0.01 mg readability).

  • C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • N-(4-methylphenyl)-2-piperazin-1-ylacetamide Reference Standard.

  • Acetonitrile (ACN), HPLC grade.

  • Ammonium Acetate, analytical grade.

  • Formic Acid, analytical grade.

  • Deionized water (≥18.2 MΩ·cm).

B. Chromatographic Conditions

Parameter Condition Rationale
Mobile Phase A 0.1% Formic Acid in Water Provides protons for better peak shape of the basic piperazine moiety.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Organic solvent for eluting the analyte.
Gradient 20% B to 80% B over 10 min Ensures elution of the analyte with good peak shape and separation from potential impurities.
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °C Ensures reproducible retention times.
Injection Vol. 10 µL A typical volume to balance sensitivity and peak shape.
Detection λ 245 nm Chosen to maximize absorbance based on the phenyl-acetamide chromophore.

| Run Time | 15 minutes | Allows for column re-equilibration. |

C. Preparation of Solutions

  • Stock Standard (1.0 mg/mL): Accurately weigh ~25 mg of the Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).

  • Calibration Standards (5-200 µg/mL): Serially dilute the Stock Standard with the diluent to prepare a minimum of five calibration standards covering the expected concentration range.

  • Sample Preparation (Target: 100 µg/mL): Accurately weigh an amount of the bulk drug substance equivalent to 10 mg of the analyte into a 100 mL volumetric flask. Add ~70 mL of diluent, sonicate for 10 minutes to dissolve, then dilute to volume.

D. Analysis Workflow & System Suitability Before sample analysis, the system's performance must be verified. This is a cornerstone of a self-validating protocol.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis Sequence cluster_data Data Processing P1 Prepare Mobile Phase A1 Equilibrate System P1->A1 P2 Prepare Standards & Samples A3 Inject Standard (x5) for System Suitability P2->A3 A4 Inject Calibration Curve (Lowest to Highest Conc.) P2->A4 A5 Inject Samples P2->A5 A6 Inject QC/Bracketing Std P2->A6 A2 Inject Blank (Diluent) A1->A2 A2->A3 A3->A4 A4->A5 A5->A6 D1 Integrate Peaks A6->D1 D2 Generate Calibration Curve (R² > 0.999) D1->D2 D3 Calculate Sample Concentration D2->D3

Caption: HPLC-UV Analysis Workflow.

System Suitability Criteria (based on 5 replicate injections of a 100 µg/mL standard):

Parameter Acceptance Criterion
Tailing Factor (T) 0.8 ≤ T ≤ 1.5
Theoretical Plates (N) > 2000
% RSD of Peak Area ≤ 2.0%

| % RSD of Retention Time | ≤ 1.0% |

| Method Validation Summary (ICH Q2(R2))

A validated method provides trustworthiness in the results.[4][9] The method must be validated to demonstrate it is fit for purpose.

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal is from the analyte only.Peak purity analysis (DAD); No interference at the analyte's retention time from blank/placebo.
Linearity To demonstrate a proportional response to concentration.R² ≥ 0.999 over the specified range.
Range The concentration interval where the method is precise, accurate, and linear.Typically 80-120% of the target test concentration.
Accuracy Closeness of test results to the true value.98.0% - 102.0% recovery for spiked samples at 3 levels.
Precision Agreement between repeated measurements.Repeatability (≤2% RSD); Intermediate Precision (≤3% RSD).
LOQ Lowest concentration that can be quantified reliably.Signal-to-Noise ratio ≥ 10; acceptable accuracy and precision.
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters.No significant impact on results when flow rate, column temp., mobile phase pH are varied slightly.

Method 2: Quantification by LC-MS/MS in Human Plasma

This protocol is optimized for the determination of N-(4-methylphenyl)-2-piperazin-1-ylacetamide in human plasma, providing the high sensitivity required for pharmacokinetic studies.

| Underlying Principles

This method combines the separating power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. After chromatographic separation, the analyte is ionized (typically via electrospray ionization, ESI) and enters the mass spectrometer. The first quadrupole (Q1) isolates the analyte's parent ion (precursor ion). This ion is then fragmented in the collision cell (Q2), and a specific fragment ion (product ion) is monitored by the third quadrupole (Q3). This specific precursor → product transition is highly unique to the analyte, minimizing interference from the complex plasma matrix. The use of a co-eluting stable isotope-labeled internal standard (SIL-IS) is critical to correct for any variability during sample preparation and ionization.

| Experimental Protocol: LC-MS/MS

A. Instrumentation and Reagents

  • LC-MS/MS System: UPLC/HPLC coupled to a triple quadrupole mass spectrometer with an ESI source.

  • N-(4-methylphenyl)-2-piperazin-1-ylacetamide Reference Standard.

  • Internal Standard (IS): A suitable SIL-IS (e.g., D4-N-(4-methylphenyl)-2-piperazin-1-ylacetamide) is ideal. If unavailable, a close structural analog like N-phenyl-2-(piperazin-1-yl)acetamide can be used after careful validation.

  • Human Plasma (with K₂EDTA as anticoagulant).

  • Acetonitrile (LC-MS grade) with 0.1% Formic Acid.

  • Methanol (LC-MS grade).

  • Protein Precipitation Plate or microcentrifuge tubes.

B. Sample Preparation: Protein Precipitation This technique is chosen for its simplicity and speed in removing the bulk of plasma proteins.

  • Aliquot: Pipette 50 µL of plasma sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Spike: Add 10 µL of Internal Standard working solution (e.g., at 500 ng/mL).

  • Precipitate: Add 200 µL of cold Acetonitrile (containing 0.1% Formic Acid).

  • Vortex: Vortex mix for 1 minute to ensure complete protein precipitation.

  • Centrifuge: Centrifuge at >12,000 x g for 10 minutes at 4 °C.

  • Transfer: Carefully transfer the supernatant to an HPLC vial or 96-well plate for injection.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing P1 Aliquot 50 µL Plasma Sample P2 Add 10 µL Internal Standard P1->P2 P3 Add 200 µL Cold ACN P2->P3 P4 Vortex 1 min P3->P4 P5 Centrifuge 10 min P4->P5 P6 Transfer Supernatant P5->P6 A1 Inject into LC-MS/MS P6->A1 A2 Monitor MRM Transitions (Analyte & IS) A1->A2 D1 Calculate Peak Area Ratios (Analyte / IS) A2->D1 D2 Generate Calibration Curve (Weighted 1/x²) D1->D2 D3 Quantify Unknowns D2->D3

Caption: Bioanalytical Sample Preparation and Analysis Workflow.

C. LC-MS/MS Conditions

Parameter Condition Rationale
LC Column C18 UPLC Column (e.g., 2.1 x 50 mm, 1.8 µm) Provides fast, high-resolution separations suitable for MS.
Mobile Phase A 0.1% Formic Acid in Water Standard aqueous phase for positive ion ESI.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Standard organic phase.
Gradient 5% B to 95% B over 3 min A fast gradient is sufficient due to the selectivity of the MS.
Flow Rate 0.4 mL/min Appropriate for a 2.1 mm ID column.
Column Temp. 40 °C Ensures robustness and good peak shape.
Injection Vol. 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive The two nitrogen atoms in the piperazine ring are readily protonated.

| MRM Transitions | Analyte: Q1: 234.2 → Q3: 134.1 (tentative)IS: (Dependent on IS used) | Precursor [M+H]⁺ selected in Q1, fragmented, and a stable, intense product ion is selected in Q3. |

| Bioanalytical Method Validation Summary (FDA & ICH M10)

Validation for bioanalytical methods has specific requirements to account for the complexity of the biological matrix.[10][11][12]

ParameterPurposeTypical Acceptance Criteria
Selectivity Ensure no interference from endogenous matrix components.Response in blank samples from ≥6 sources should be <20% of LLOQ response.
Matrix Effect Assess the ion suppression or enhancement from the matrix.The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤15%.
Linearity & Range The quantifiable range from LLOQ to ULOQ.R² ≥ 0.99; back-calculated standards must be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Assess closeness to nominal value and variability.Mean accuracy within ±15% of nominal (±20% at LLOQ); Precision (CV) ≤15% (≤20% at LLOQ) at four QC levels (LLOQ, Low, Mid, High).
Recovery Efficiency of the extraction process.Should be consistent and reproducible, though does not need to be 100%.
Stability Ensure analyte integrity under various conditions.Analyte concentration must be within ±15% of nominal after freeze-thaw cycles, bench-top storage, and long-term storage.

Conclusion

The analytical methods detailed herein provide robust and reliable frameworks for the quantification of N-(4-methylphenyl)-2-piperazin-1-ylacetamide. The selection between HPLC-UV and LC-MS/MS should be based on the specific application, required sensitivity, and sample matrix. Proper method validation according to ICH and FDA guidelines is not merely a regulatory formality but a critical scientific necessity to ensure data integrity, reliability, and trustworthiness.[9][10] These protocols serve as a comprehensive starting point for researchers, scientists, and drug development professionals, enabling them to generate high-quality analytical data throughout the lifecycle of this compound.

References

  • United Nations Office on Drugs and Crime (UNODC). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]

  • Scholars.Direct. (2020, October 30). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin. Available at: [Link]

  • PubChem. N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide. Available at: [Link]

  • ResearchGate. (2025, August 7). Determination of piperazine derivatives in “Legal Highs”. Available at: [Link]

  • NTU Journal of Pure Sciences. (2024, December 27). A Review on Analytical Methods for Piperazine Determination. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research (JOCPR). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available at: [Link]

  • National Institutes of Health (NIH). (2023, June 26). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Available at: [Link]

  • European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]

  • National Institutes of Health (NIH). (2022, March 22). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Available at: [Link]

  • ResearchGate. (2025, August 5). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Available at: [Link]

  • International Council for Harmonisation (ICH). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Available at: [Link]

  • MDPI. (2023, June 26). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Available at: [Link]

  • U.S. Department of Health and Human Services (HHS). Bioanalytical Method Validation for Biomarkers Guidance. Available at: [Link]

  • International Council for Harmonisation (ICH). (2023, November 30). Validation of Analytical Procedures Q2(R2). Available at: [Link]

  • ResearchGate. (2025, August 6). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Available at: [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • ResearchGate. (2025, August 5). Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. Available at: [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link]

  • Outsourced Pharma. (2023, January 11). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Available at: [Link]

  • National Center for Biotechnology Information. The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Available at: [Link]

  • KCAS Bio. FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation. Available at: [Link]

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Application Notes and Protocols: Characterizing N-(4-methylphenyl)-2-piperazin-1-ylacetamide Binding Affinity at the Human Serotonin 5-HT1D Receptor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Piperazine Derivative

N-(4-methylphenyl)-2-piperazin-1-ylacetamide is a synthetic compound featuring a piperazine core, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide array of biologically active molecules, including numerous FDA-approved therapeutics.[1] The structural characteristics of this compound, particularly the piperazine moiety, suggest a potential interaction with central nervous system (CNS) targets, such as serotonin (5-HT) receptors. Derivatives of piperazine have demonstrated a range of biological activities, including neuroprotective and antipsychotic effects, often mediated through their interaction with neurotransmitter systems.[1]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals to characterize the binding affinity of N-(4-methylphenyl)-2-piperazin-1-ylacetamide for the human serotonin 5-HT1D receptor. The 5-HT1D receptor, a G-protein coupled receptor (GPCR), is a well-established therapeutic target implicated in various physiological and pathological processes, including migraine pathophysiology and mood disorders.[2][3] Modulators of the 5-HT1D receptor are of significant interest for the development of novel therapeutics.[3]

Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for its receptor.[4][5] These assays are robust, sensitive, and provide critical data for understanding the molecular interactions that drive pharmacological effects.[4][5][6] This guide will detail two widely used and robust methods for determining the binding affinity of N-(4-methylphenyl)-2-piperazin-1-ylacetamide: the traditional filtration-based radioligand binding assay and the homogeneous Scintillation Proximity Assay (SPA).

Principle of Competitive Radioligand Binding Assays

Competitive radioligand binding assays are employed to determine the affinity of a test compound (the "competitor," in this case, N-(4-methylphenyl)-2-piperazin-1-ylacetamide) for a specific receptor. The assay principle relies on the competition between the unlabeled test compound and a radiolabeled ligand (a molecule with a known high affinity for the receptor) for a finite number of receptor binding sites.

By incubating a constant concentration of the radioligand with increasing concentrations of the unlabeled test compound, a dose-dependent decrease in the binding of the radioligand is observed. This inhibition of radioligand binding is then used to calculate the half-maximal inhibitory concentration (IC50) of the test compound. The IC50 value, which represents the concentration of the test compound that displaces 50% of the specifically bound radioligand, can then be converted to the inhibition constant (Ki), a measure of the compound's binding affinity for the receptor.

PART 1: Filtration-Based Radioligand Binding Assay Protocol

This protocol describes a classic and robust method for determining the binding affinity of N-(4-methylphenyl)-2-piperazin-1-ylacetamide to the human 5-HT1D receptor expressed in a stable cell line. The method involves the incubation of cell membranes expressing the receptor with a radioligand and the test compound, followed by the separation of bound and free radioligand by rapid filtration.

Experimental Workflow: Filtration Assay

cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes (Expressing h5-HT1D) incubation Incubate: - Cell Membranes - Radioligand - Test Compound (Varying Conc.) - Non-Specific Binding Control prep_membranes->incubation prep_ligand Prepare Radioligand ([3H]-GR125743) prep_ligand->incubation prep_compound Prepare Test Compound (N-(4-methylphenyl)-2-piperazin-1-ylacetamide) prep_compound->incubation filtration Rapid Filtration (GF/B filter plate) incubation->filtration washing Wash Filters filtration->washing scintillation Add Scintillation Cocktail & Count (LSC) washing->scintillation analysis Calculate Specific Binding scintillation->analysis ic50 Determine IC50 analysis->ic50 ki Calculate Ki (Cheng-Prusoff Equation) ic50->ki

Caption: Workflow for the filtration-based 5-HT1D receptor binding assay.

Materials and Reagents
ReagentSupplierCatalog Number
N-(4-methylphenyl)-2-piperazin-1-ylacetamideSmolecule89473-82-5
HEK293 cells expressing human 5-HT1D receptorCharles RiverCustom or equivalent
[³H]-GR125743 (Radioligand)PerkinElmerNET1134
GR125743 (Unlabeled)Tocris1135
Tris-HClSigma-AldrichT5941
MgCl₂Sigma-AldrichM8266
EDTASigma-AldrichE9884
Bovine Serum Albumin (BSA)Sigma-AldrichA7906
Polyethylenimine (PEI)Sigma-AldrichP3143
Glass Fiber Filter Plates (GF/B, 96-well)MilliporeMSFBN6B50
Scintillation CocktailPerkinElmerUltima Gold™
Protocol

1. Preparation of Cell Membranes:

  • Rationale: Using isolated cell membranes provides a concentrated source of the receptor, free from cytosolic components that might interfere with the assay.[7]

  • Culture HEK293 cells stably expressing the human 5-HT1D receptor to confluency.

  • Harvest cells by scraping and centrifuge at 500 x g for 10 minutes at 4°C.

  • Resuspend the cell pellet in ice-cold Lysis Buffer (50 mM Tris-HCl, pH 7.4, 5 mM EDTA) and homogenize using a Dounce or polytron homogenizer.[8]

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Transfer the supernatant to a fresh tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Resuspend the membrane pellet in Assay Buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 0.1% BSA) and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Store membrane preparations in aliquots at -80°C until use.

2. Assay Procedure:

  • Rationale: Pre-treating the filter plates with PEI reduces non-specific binding of the radioligand to the filter, thereby improving the signal-to-noise ratio.

  • Pre-treat the 96-well glass fiber filter plate with 0.5% PEI for 30 minutes at room temperature, then wash three times with deionized water.

  • Prepare serial dilutions of N-(4-methylphenyl)-2-piperazin-1-ylacetamide in Assay Buffer.

  • In a 96-well reaction plate, add the following components in triplicate:

    • Total Binding: 50 µL of Assay Buffer, 50 µL of [³H]-GR125743 (at a final concentration near its Kd), and 50 µL of cell membrane suspension.

    • Non-Specific Binding (NSB): 50 µL of unlabeled GR125743 (at a final concentration of 10 µM), 50 µL of [³H]-GR125743, and 50 µL of cell membrane suspension.

    • Competition: 50 µL of N-(4-methylphenyl)-2-piperazin-1-ylacetamide dilution, 50 µL of [³H]-GR125743, and 50 µL of cell membrane suspension.

  • Incubate the plate at 25°C for 60 minutes with gentle agitation. The incubation time should be sufficient to reach binding equilibrium.[9]

  • Terminate the assay by rapid filtration through the pre-treated filter plate using a vacuum manifold.[9]

  • Wash the filters three times with 200 µL of ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).[10]

  • Dry the filter plate completely.

  • Add 50 µL of scintillation cocktail to each well and count the radioactivity using a liquid scintillation counter.

Data Analysis
  • Calculate Specific Binding:

    • Specific Binding = Total Binding (cpm) - Non-Specific Binding (cpm)

  • Determine IC50:

    • Plot the percentage of specific binding against the log concentration of N-(4-methylphenyl)-2-piperazin-1-ylacetamide.

    • Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC50 value.

  • Calculate Ki:

    • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.[11][12][13]

      • Ki = IC50 / (1 + ([L]/Kd))

      • Where:

        • [L] = concentration of the radioligand used in the assay.

        • Kd = dissociation constant of the radioligand for the receptor.

PART 2: Scintillation Proximity Assay (SPA) Protocol

SPA is a homogeneous assay format that does not require a separation step, making it highly amenable to high-throughput screening.[14] In this assay, the cell membranes are coupled to scintillant-containing beads. Only radioligand molecules that bind to the receptor on the beads are close enough to excite the scintillant and produce a detectable light signal.

Experimental Workflow: Scintillation Proximity Assay

cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection cluster_analysis Data Analysis prep_beads Prepare SPA Beads (e.g., WGA-coated) incubation Mix & Incubate: - SPA Beads - Cell Membranes - Radioligand - Test Compound (Varying Conc.) - NSB Control prep_beads->incubation prep_membranes Prepare Cell Membranes (Expressing h5-HT1D) prep_membranes->incubation prep_ligand Prepare Radioligand ([3H]-GR125743) prep_ligand->incubation prep_compound Prepare Test Compound (N-(4-methylphenyl)-2-piperazin-1-ylacetamide) prep_compound->incubation detection Read Plate (Scintillation Counter) incubation->detection analysis Calculate Specific Binding detection->analysis ic50 Determine IC50 analysis->ic50 ki Calculate Ki (Cheng-Prusoff Equation) ic50->ki

Caption: Workflow for the Scintillation Proximity Assay (SPA) for 5-HT1D receptor binding.

Materials and Reagents
ReagentSupplierCatalog Number
N-(4-methylphenyl)-2-piperazin-1-ylacetamideSmolecule89473-82-5
HEK293 cells expressing human 5-HT1D receptorCharles RiverCustom or equivalent
[³H]-GR125743 (Radioligand)PerkinElmerNET1134
GR125743 (Unlabeled)Tocris1135
Wheat Germ Agglutinin (WGA) PVT SPA BeadsPerkinElmerRPNQ0001
Tris-HClSigma-AldrichT5941
MgCl₂Sigma-AldrichM8266
EDTASigma-AldrichE9884
Bovine Serum Albumin (BSA)Sigma-AldrichA7906
96-well OptiPlate™PerkinElmer6005290
Protocol

1. Preparation of Cell Membranes:

  • Prepare cell membranes as described in the filtration-based assay protocol.

2. Assay Procedure:

  • Rationale: The amount of SPA beads and cell membranes needs to be optimized to achieve a good signal window.

  • In a 96-well OptiPlate™, add the following components in triplicate:

    • Total Binding: 25 µL of Assay Buffer, 25 µL of [³H]-GR125743 (at a final concentration near its Kd), 25 µL of cell membrane suspension, and 25 µL of WGA PVT SPA beads (at an optimized concentration).

    • Non-Specific Binding (NSB): 25 µL of unlabeled GR125743 (at a final concentration of 10 µM), 25 µL of [³H]-GR125743, 25 µL of cell membrane suspension, and 25 µL of WGA PVT SPA beads.

    • Competition: 25 µL of N-(4-methylphenyl)-2-piperazin-1-ylacetamide dilution, 25 µL of [³H]-GR125743, 25 µL of cell membrane suspension, and 25 µL of WGA PVT SPA beads.

  • Seal the plate and incubate at 25°C for 60 minutes with gentle agitation.

  • Centrifuge the plate at 200 x g for 2 minutes to allow the beads to settle.

  • Read the plate in a scintillation counter suitable for SPA.

Data Analysis
  • The data analysis for the SPA is identical to the filtration-based assay. Calculate specific binding, determine the IC50 from a dose-response curve, and convert the IC50 to Ki using the Cheng-Prusoff equation.

Expected Results and Interpretation

A successful competitive binding experiment will yield a sigmoidal dose-response curve where increasing concentrations of N-(4-methylphenyl)-2-piperazin-1-ylacetamide lead to a decrease in the specific binding of [³H]-GR125743. The calculated Ki value will provide a quantitative measure of the binding affinity of the test compound for the human 5-HT1D receptor. A lower Ki value indicates a higher binding affinity.

ParameterDescription
IC50 The concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
Ki The inhibition constant, which represents the affinity of the test compound for the receptor.
Hill Slope The steepness of the dose-response curve. A Hill slope of approximately 1 suggests a competitive interaction at a single binding site.

Troubleshooting

IssuePossible CauseSolution
High Non-Specific Binding Radioligand sticking to filters/plates; Insufficient washing; Radioligand concentration too high.Increase PEI concentration for filter pre-treatment; Optimize wash steps; Use a lower concentration of radioligand.
Low Specific Binding Inactive receptor; Insufficient receptor concentration; Incorrect buffer conditions.Use freshly prepared membranes; Increase membrane protein concentration; Optimize buffer pH and ionic strength.
Poor Reproducibility Pipetting errors; Incomplete mixing; Temperature fluctuations.Use calibrated pipettes; Ensure thorough mixing during incubation; Maintain a constant incubation temperature.
No Dose-Response Inactive test compound; Compound insolubility.Check compound integrity and purity; Use a suitable solvent (e.g., DMSO) and ensure it is at a low final concentration in the assay.

Conclusion

The protocols detailed in this application note provide robust and reliable methods for determining the binding affinity of N-(4-methylphenyl)-2-piperazin-1-ylacetamide for the human 5-HT1D receptor. The choice between the filtration-based assay and the Scintillation Proximity Assay will depend on the specific needs of the laboratory, with the filtration assay being a classic, cost-effective method and the SPA offering higher throughput and automation capabilities. Accurate determination of the Ki value is a critical first step in the pharmacological characterization of this novel compound and will provide valuable insights into its potential as a therapeutic agent targeting the serotonergic system.

References

  • Millipore. (n.d.). Receptor Binding Assays. Retrieved from [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Wikipedia. (2023). 5-HT1D receptor. Retrieved from [Link]

  • Lu, G., et al. (2000). New (2-Methoxyphenyl)piperazine Derivatives as 5-HT1A Receptor Ligands with Reduced α1-Adrenergic Activity. Synthesis and Structure-Affinity Relationships. Journal of Medicinal Chemistry, 43(7), 1437-1447.
  • Popik, P., et al. (2020). 5-HT Receptors and the Development of New Antidepressants. Molecules, 25(19), 4476.
  • Pascual, J., et al. (1992). Characterization of 5-HT1D receptor binding sites in post-mortem human brain cortex. European Journal of Pharmacology: Molecular Pharmacology Section, 227(4), 367-374.
  • Charles River Laboratories. (n.d.). Human 5-HT1A Serotonin Receptor Cell Line. Retrieved from [Link]

  • Kalliokoski, T. (2009). IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding.
  • Lemoine, L., et al. (2012). Tactics for preclinical validation of receptor-binding radiotracers. Journal of Nuclear Medicine, 53(4), 527-530.
  • Obniska, J., et al. (2016). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)
  • Carrascosa, C., et al. (2010). On the use of cells or membranes for receptor binding: growth hormone secretagogues. Analytical Biochemistry, 399(2), 251-256.
  • Fluidic Analytics. (2023). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Retrieved from [Link]

  • Wikipedia. (2023). 2,5-Dimethoxy-4-ethylamphetamine. Retrieved from [Link]

  • Patsnap. (2024). What are 5-HT1D receptor modulators and how do they work? Retrieved from [Link]

  • Glennon, R. A., et al. (2000). Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. Journal of Medicinal Chemistry, 43(5), 1011-1018.
  • Scholten, D. J., et al. (2014). A Scintillation Proximity Assay for Real-Time Kinetic Analysis of Chemokine–Chemokine Receptor Interactions. PLoS ONE, 9(8), e104332.
  • Cer, R. Z., et al. (2009). IC50-to-Ki: A web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. Nucleic Acids Research, 37(Web Server issue), W441-W445.
  • Tournois, C., et al. (1995). 5-HT1D receptor type is involved in stimulation of cell proliferation by serotonin in human small cell lung carcinoma. European Journal of Pharmacology, 275(2), 229-232.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). 5-HT1D receptor. Retrieved from [Link]

  • Kramer, C., et al. (2020). Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise.
  • MtoZ Biolabs. (n.d.). Receptor-Ligand Binding Assay. Retrieved from [Link]

  • Sun, S., et al. (2002). Scintillation Proximity Assays in High-Throughput Screening. In High Throughput Screening (pp. 147-164). Humana Press.
  • Husain, A., et al. (2018). Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents. Letters in Drug Design & Discovery, 15(11), 1198-1208.
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  • Ionescu, M. I., et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl)propyl)
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  • Fitch, T. L., et al. (2008). Development of a scintillation proximity assay binding method for the human 5-hydroxytryptamine 6 receptor using intact cells. Analytical Biochemistry, 381(2), 196-203.
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Troubleshooting & Optimization

Technical Support Center: Optimizing N-(4-methylphenyl)-2-piperazin-1-ylacetamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers, to your dedicated resource for optimizing the synthesis of N-(4-methylphenyl)-2-piperazin-1-ylacetamide. This guide is designed to provide practical, in-depth solutions to common challenges encountered during this synthesis, moving beyond procedural steps to explain the underlying chemical principles. Our goal is to empower you with the knowledge to troubleshoot effectively and achieve high-yield, high-purity results.

I. Frequently Asked Questions (FAQs)

Here, we address the most common inquiries regarding the synthesis of N-(4-methylphenyl)-2-piperazin-1-ylacetamide.

Q1: What is the most prevalent synthetic route for N-(4-methylphenyl)-2-piperazin-1-ylacetamide?

A1: The most common and direct method is a two-step synthesis. The first step involves the acylation of p-toluidine with a chloroacetylating agent, typically chloroacetyl chloride, to form the intermediate, 2-chloro-N-(4-methylphenyl)acetamide. The second step is a nucleophilic substitution reaction where this intermediate reacts with piperazine to yield the final product.[1][2]

Q2: What are the primary challenges and side products in this synthesis?

A2: The most significant challenge is controlling the selectivity of the piperazine alkylation. Piperazine has two secondary amine groups, making it susceptible to double alkylation. This leads to the formation of the N,N'-bis-alkylated byproduct, 1,4-bis(2-((4-methylphenyl)amino)-2-oxoethyl)piperazine.[1] Minimizing this impurity is a key aspect of optimizing the reaction. Other potential issues include incomplete reactions and difficulties in product purification.

Q3: What are the typical applications of N-(4-methylphenyl)-2-piperazin-1-ylacetamide?

A3: This compound and its derivatives are of significant interest in medicinal chemistry. The piperazine scaffold is a common feature in many biologically active molecules.[1] Derivatives of N-(4-methylphenyl)-2-piperazin-1-ylacetamide have been investigated for a range of potential therapeutic applications, including as neuroprotective agents and antipsychotics.[1] It also serves as a valuable intermediate in the synthesis of more complex pharmaceutical compounds.[3][4]

II. Troubleshooting Guide: Common Issues and Solutions

This section provides a systematic approach to diagnosing and resolving common problems encountered during the synthesis.

Issue 1: Low Yield of the Desired Product

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of unreacted 2-chloro-N-(4-methylphenyl)acetamide.

  • The isolated yield of the final product is consistently below expectations.

Potential Causes & Solutions:

Cause Scientific Rationale Recommended Action
Insufficient Reaction Time or Temperature The nucleophilic substitution reaction is kinetically controlled. Inadequate time or energy (temperature) can lead to an incomplete reaction.Monitor the reaction progress closely using TLC or LC-MS. If the reaction stalls, consider incrementally increasing the temperature (e.g., from room temperature to 50-80°C) or extending the reaction time.[5][6]
Inadequate Mixing Poor mixing can lead to localized concentration gradients, preventing the reactants from interacting effectively.Ensure vigorous stirring throughout the reaction, especially if dealing with a heterogeneous mixture.
Deactivation of Reactants Moisture can hydrolyze the chloroacetamide intermediate. The piperazine nucleophile can be protonated and rendered unreactive by acidic impurities.Use anhydrous solvents and ensure all glassware is thoroughly dried. Consider adding a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to scavenge any acidic byproducts and maintain the nucleophilicity of the piperazine.
Incorrect Stoichiometry An insufficient amount of piperazine will naturally limit the theoretical yield.While an excess of piperazine is used to minimize bis-alkylation, ensure at least a stoichiometric amount is present relative to the chloroacetamide intermediate.
Issue 2: High Levels of N,N'-bis-alkylation Byproduct

Symptoms:

  • A significant spot/peak corresponding to a higher molecular weight byproduct is observed on TLC/LC-MS.

  • NMR analysis of the crude product shows signals consistent with a symmetrical bis-substituted piperazine.

Potential Causes & Solutions:

Cause Scientific Rationale Recommended Action
Incorrect Stoichiometry of Piperazine When the concentration of the chloroacetamide intermediate is high relative to piperazine, the mono-alkylated product can compete with piperazine for the remaining electrophile, leading to the bis-alkylated byproduct.The most effective strategy is to use a significant molar excess of piperazine (typically 3-6 equivalents) relative to the 2-chloro-N-(4-methylphenyl)acetamide.[7] This statistically favors the reaction of the electrophile with the more abundant unreacted piperazine.
Reaction Temperature is Too High Higher temperatures can increase the rate of the second alkylation reaction more significantly than the first, leading to a greater proportion of the bis-alkylated product.Maintain a moderate reaction temperature. Kinetic studies suggest that precise temperature control, for instance at 80°C, can help minimize the formation of the bis-alkylated product.[1]
Slow Addition of the Electrophile Adding the 2-chloro-N-(4-methylphenyl)acetamide slowly to the solution of piperazine helps to maintain a low instantaneous concentration of the electrophile, further favoring mono-alkylation.Prepare a solution of the chloroacetamide intermediate and add it dropwise to the stirred solution of excess piperazine over a period of 30-60 minutes.
Issue 3: Difficulty in Product Purification

Symptoms:

  • The crude product is an oil or a sticky solid that is difficult to handle.

  • Column chromatography results in poor separation of the product from impurities.

  • Recrystallization attempts fail to yield crystalline material.

Potential Causes & Solutions:

Cause Scientific Rationale Recommended Action
Presence of Polar Impurities Unreacted piperazine and its salts are highly polar and can interfere with crystallization and chromatographic separation.Perform an aqueous workup after the reaction is complete. Wash the organic layer with water or brine to remove excess piperazine and salts. An acid wash (e.g., dilute HCl) can be used to extract the basic product and unreacted piperazine into the aqueous layer, which can then be re-basified and extracted with an organic solvent.
Inappropriate Crystallization Solvent The choice of solvent is critical for successful recrystallization. The ideal solvent should dissolve the compound when hot but not when cold, while impurities should remain soluble at all temperatures.For N-(4-methylphenyl)-2-piperazin-1-ylacetamide and similar compounds, recrystallization from ethanol-water or acetone-water systems can be effective.[1] Toluene has also been used for the crystallization of related structures.[7][8]
Suboptimal Chromatographic Conditions The polarity of the eluent system in column chromatography dictates the separation efficiency.For laboratory-scale purification, column chromatography on silica gel is a common method.[1] A gradient elution system of ethyl acetate and hexane, or chloroform and methanol (ranging from 90:10 to 50:1), is often employed.[1] Monitoring the separation with TLC is crucial for optimizing the solvent system.

III. Optimized Experimental Protocol

This protocol incorporates the principles discussed above to provide a robust method for the synthesis of N-(4-methylphenyl)-2-piperazin-1-ylacetamide.

Step 1: Synthesis of 2-chloro-N-(4-methylphenyl)acetamide
  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve p-toluidine (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or toluene.

  • Add a non-nucleophilic base, such as triethylamine (1.1 equivalents), to the solution.

  • Cool the mixture to 0°C using an ice bath.

  • Slowly add chloroacetyl chloride (1.05 equivalents) dropwise to the cooled solution, ensuring the temperature remains below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.[9][10]

  • Upon completion, quench the reaction with water. Separate the organic layer, wash with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-chloro-N-(4-methylphenyl)acetamide, which can often be used in the next step without further purification.

Step 2: Synthesis of N-(4-methylphenyl)-2-piperazin-1-ylacetamide
  • In a separate round-bottom flask, dissolve piperazine (4-6 equivalents) in a suitable solvent such as water, ethanol, or toluene.[6][7]

  • Heat the piperazine solution to a moderate temperature (e.g., 60-80°C).[7]

  • Dissolve the crude 2-chloro-N-(4-methylphenyl)acetamide from Step 1 in a minimal amount of the same solvent and add it dropwise to the heated piperazine solution over 30-60 minutes.

  • Maintain the reaction at this temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Perform an aqueous workup by dissolving the residue in an organic solvent (e.g., ethyl acetate) and washing with water to remove excess piperazine.

  • Purify the crude product by column chromatography on silica gel or by recrystallization as described in the troubleshooting section.[1]

IV. Visualizing the Process

Synthetic Workflow

Synthetic_Workflow cluster_0 Step 1: Acylation cluster_1 Step 2: Nucleophilic Substitution cluster_2 Purification p_toluidine p-Toluidine intermediate 2-chloro-N-(4-methylphenyl)acetamide p_toluidine->intermediate Base (e.g., Et3N) Aprotic Solvent chloroacetyl_chloride Chloroacetyl Chloride chloroacetyl_chloride->intermediate final_product N-(4-methylphenyl)-2-piperazin-1-ylacetamide intermediate->final_product Heat Solvent piperazine Piperazine (Excess) piperazine->final_product workup Aqueous Workup final_product->workup purification Column Chromatography or Recrystallization workup->purification pure_product Pure Product purification->pure_product

Caption: Synthetic workflow for N-(4-methylphenyl)-2-piperazin-1-ylacetamide.

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield start Low Yield Observed check_sm TLC/LC-MS shows unreacted starting material? start->check_sm yes_sm Yes check_sm->yes_sm   no_sm No check_sm->no_sm   increase_params Increase reaction time or temperature yes_sm->increase_params side_products Significant side products observed? no_sm->side_products purification_issue Consider purification loss. Optimize workup/purification. increase_params->purification_issue check_reagents Verify reagent purity and stoichiometry check_reagents->purification_issue yes_side Yes side_products->yes_side no_side No side_products->no_side optimize_conditions Refer to byproduct troubleshooting guide yes_side->optimize_conditions no_side->check_reagents optimize_conditions->purification_issue

Caption: Decision tree for troubleshooting low reaction yields.

V. References

  • Google Patents. (n.d.). CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N-(4-nitrophenyl) acetamide.

  • Journal of Young Pharmacists. (2024, June 3). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-chloro-N-(4-(4-methylpiperazin-1-yl)phenyl)acetamide 3b. [Link]

  • Google Patents. (n.d.). CN1326846C - Process for producing N-(2,6-dimethylphenyl)-2-piperazin-1-ylacetamide.

  • ACS Publications. (n.d.). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines] | ACS Omega. [Link]

  • Shimadzu Chemistry & Diagnostics. (n.d.). N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide. [Link]

  • Google Patents. (n.d.). WO2004000824A1 - Process for the production of n-(2,6-dimethyl-phenyl)-2-piperazin-1-yl-acetamide.

  • ResearchGate. (2008). 2-Chloro-N-(4-fluorophenyl)acetamide. [Link]

  • International Journal of Pharma Sciences and Research. (2012, January 2). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. [Link]

Sources

"N-(4-methylphenyl)-2-piperazin-1-ylacetamide" purification challenges and solutions

Author: BenchChem Technical Support Team. Date: February 2026

An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs for the purification of N-(4-methylphenyl)-2-piperazin-1-ylacetamide. Authored from the perspective of a Senior Application Scientist, this guide synthesizes technical expertise with practical, field-proven insights to help you overcome common and complex purification challenges.

Technical Support Center: N-(4-methylphenyl)-2-piperazin-1-ylacetamide

Introduction

N-(4-methylphenyl)-2-piperazin-1-ylacetamide is a piperazine derivative with a molecular structure that presents unique purification challenges.[1] Its amphiphilic nature, stemming from the hydrophilic piperazine ring and the more lipophilic p-tolyl group, dictates its solubility and chromatographic behavior.[1] This guide provides solutions to common purification issues, ensuring you can achieve high-purity material for your research and development needs.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect from the synthesis of N-(4-methylphenyl)-2-piperazin-1-ylacetamide?

A1: The impurity profile is highly dependent on the synthetic route. A common synthesis involves the reaction of a haloacetamide, such as 2-chloro-N-(p-tolyl)acetamide, with piperazine.[2] Key impurities to anticipate include:

  • Unreacted Starting Materials: Residual 2-chloro-N-(p-tolyl)acetamide and unreacted piperazine.

  • Di-substituted Piperazine: This is a significant by-product where the haloacetamide reacts with both nitrogen atoms of a single piperazine molecule, forming a symmetrical dimer-like structure. A patent for a similar synthesis highlights this as a primary impurity that needs to be removed.[3]

  • Solvent and Reagent Residues: Residual solvents from the reaction or workup, and any catalysts or bases used.

Q2: What is the general solubility profile of N-(4-methylphenyl)-2-piperazin-1-ylacetamide?

A2: The molecule's structure, containing both polar (piperazine, amide) and non-polar (methylphenyl) moieties, results in limited solubility in a wide range of common solvents.[1] It is generally reported to have slight solubility in dimethyl sulfoxide (DMSO) and methanol.[1] It is poorly soluble in water and non-polar solvents like hexane.[4] This profile is critical for selecting appropriate solvent systems for both chromatography and recrystallization.

Q3: My final product is a persistent oil instead of a solid. What steps can I take?

A3: Oiling out is a common issue, often caused by residual impurities (like solvents or unreacted materials) that depress the melting point and disrupt crystal lattice formation. Here are several strategies:

  • Purity Check: First, confirm the identity and approximate purity of your product via ¹H NMR or LC-MS. Significant impurities are the likely cause.

  • Solvent Removal: Ensure all reaction and extraction solvents are thoroughly removed under high vacuum, possibly with gentle heating.

  • Trituration: Attempt to induce crystallization by triturating the oil with a solvent in which the desired product is insoluble but the impurities are soluble. Good starting points are diethyl ether or cold hexanes. Stir the oil vigorously with the solvent, which may cause it to solidify.

  • Re-purification: If impurities are confirmed, another purification step (e.g., column chromatography) is necessary.

  • Seeding: If you have a small amount of solid material from a previous batch, adding a "seed crystal" to the oil can initiate crystallization.

Troubleshooting Guide for Purification

This section addresses specific issues you may encounter during the purification workflow.

Diagram: Troubleshooting Decision Tree

This diagram outlines a logical path to diagnose and solve common purification problems.

troubleshooting_flow start Purification Outcome Unsatisfactory check_purity Assess Purity & Yield (TLC, HPLC, NMR) start->check_purity low_yield Low Yield check_purity->low_yield Is yield < 50%? low_purity Low Purity check_purity->low_purity Is purity < 95%? yield_loss_extraction Check aqueous layers for product loss. Adjust pH during extraction. low_yield->yield_loss_extraction After Extraction yield_loss_chrom Product co-eluted or remained on column. Optimize solvent gradient. low_yield->yield_loss_chrom After Chromatography yield_loss_xtal Product soluble in mother liquor. Cool slowly, use anti-solvent. low_yield->yield_loss_xtal After Recrystallization purity_sm_remains Starting materials present? low_purity->purity_sm_remains purity_byproducts Unknown spots/peaks present? low_purity->purity_byproducts solve_sm_chrom Optimize chromatography: - Steeper/shallower gradient - Change solvent system purity_sm_remains->solve_sm_chrom Yes solve_sm_xtal Re-crystallize from a different solvent system. purity_sm_remains->solve_sm_xtal Yes solve_byproducts Characterize by-products (MS). Consider alternative purification: - Prep-HPLC - Acid-base extraction purity_byproducts->solve_byproducts Yes workflow cluster_0 Crude Product cluster_1 Primary Purification cluster_2 Final Polishing cluster_3 Analysis crude Crude Reaction Mixture extraction Acid-Base Extraction (Removes gross impurities) crude->extraction Step 1 chromatography Column Chromatography (Separates by polarity) extraction->chromatography Step 2a (If needed) recrystallization Recrystallization (High purity crystals) extraction->recrystallization Step 2b chromatography->recrystallization Step 3 analysis Purity & Identity Check (HPLC, NMR, MS) recrystallization->analysis Final Step

Sources

Preventing N,N-bis-alkylation in "N-(4-methylphenyl)-2-piperazin-1-ylacetamide" synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced chemical synthesis. This guide is designed for researchers, scientists, and drug development professionals to address a common and critical challenge in synthetic organic chemistry: achieving high selectivity in the mono-N-alkylation of piperazine. Specifically, we will focus on troubleshooting the synthesis of N-(4-methylphenyl)-2-piperazin-1-ylacetamide and preventing the formation of the undesired N,N'-bis-alkylation byproduct.

The reaction of piperazine with an electrophile like N-(4-methylphenyl)-2-chloroacetamide presents a classic selectivity problem. Because piperazine is a symmetric diamine with two nucleophilic secondary nitrogens of nearly identical reactivity, the reaction can proceed past the desired mono-alkylation stage to form a significant amount of the dialkylated product.[1] This not only consumes valuable starting material but also complicates purification, leading to lower overall yields.

This document provides in-depth, field-proven solutions and protocols to maximize the yield of your target compound while minimizing impurities.

Troubleshooting Guide & FAQs

Here we address the most common issues encountered during this synthesis in a practical question-and-answer format.

Q1: I'm observing a significant amount of the N,N'-bis-(2-(4-methylphenylamino)-2-oxoethyl)piperazine byproduct in my reaction mixture. What is the primary cause?

A: This is the most frequent challenge in this synthesis and stems from the inherent reactivity of piperazine. The two nitrogen atoms in the piperazine ring are chemically equivalent. After the first nucleophilic attack on N-(4-methylphenyl)-2-chloroacetamide to form the desired mono-alkylated product, the second nitrogen atom on the product is still a potent nucleophile. If a sufficient concentration of the chloroacetamide starting material is present, this second nitrogen will react to form the bis-alkylated byproduct. Your mono-alkylated product is, in effect, competing with the piperazine starting material for the electrophile.

Q2: How can I manipulate the reaction stoichiometry to favor the desired mono-alkylation?

A: The most straightforward, though sometimes imperfect, method to favor mono-alkylation is to use a significant excess of the piperazine nucleophile relative to the N-(4-methylphenyl)-2-chloroacetamide electrophile. By Le Châtelier's principle and statistical probability, a large excess of piperazine (typically 5 to 10 molar equivalents) increases the likelihood that a molecule of the chloroacetamide will encounter an unreacted piperazine molecule rather than the already-reacted mono-alkylated product. This statistically suppresses the formation of the bis-alkylated species. While effective at improving the ratio, this approach requires an efficient method to remove the excess piperazine during workup.

Q3: My product seems to be trapped in the aqueous layer during workup after quenching the reaction. Why is this happening and how can I recover it?

A: This is a common workup issue related to the basicity of your product. Both the unreacted piperazine and your desired N-(4-methylphenyl)-2-piperazin-1-ylacetamide product are amines, which are basic. If your workup conditions are acidic or even neutral, these amines will be protonated to form their corresponding ammonium salts. These salts are highly polar and therefore very soluble in water, making them difficult to extract into a nonpolar organic solvent.

The Solution: To recover your product, you must basify the aqueous layer before extraction. Add a base such as a saturated sodium bicarbonate (NaHCO₃) solution, sodium carbonate (Na₂CO₃), or a dilute sodium hydroxide (NaOH) solution until the aqueous layer is basic (pH 9-11, check with pH paper).[2] This deprotonates the ammonium salt, returning it to the neutral, more organic-soluble free amine form, which can then be efficiently extracted with a solvent like dichloromethane (DCM) or ethyl acetate.

Q4: Can I improve selectivity by adjusting the temperature or solvent?

A: Yes, reaction conditions play a crucial role.

  • Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) generally improves selectivity for mono-alkylation. The activation energy for the second alkylation is often slightly higher, and lower temperatures can help disfavor this follow-on reaction.

  • Solvent: Aprotic polar solvents like acetonitrile (ACN) or dimethylformamide (DMF) are excellent choices as they effectively dissolve the reagents and facilitate the Sₙ2 reaction.[3] The choice of solvent can also influence the basicity of the amine and the reaction rate.

Q5: I need a more robust and cleaner method to guarantee mono-alkylation. Are there alternatives to using a large excess of piperazine?

A: Absolutely. For syntheses where high purity is critical and difficult purifications are to be avoided, the most reliable strategy is to temporarily block one of the piperazine nitrogens with a protecting group. This ensures that only one nitrogen is available to react.

The tert-butyloxycarbonyl (Boc) group is the industry standard for this purpose. The synthesis becomes a three-step process:

  • Protection: React piperazine with Di-tert-butyl dicarbonate (Boc₂O) to form N-Boc-piperazine. This reaction is typically high-yielding and the product is easily purified.

  • Alkylation: React N-Boc-piperazine with your N-(4-methylphenyl)-2-chloroacetamide. Since one nitrogen is protected, the alkylation can only occur at the free secondary amine, yielding a single product with virtually no bis-alkylation.[3][4]

  • Deprotection: Remove the Boc group under acidic conditions (e.g., trifluoroacetic acid (TFA) in DCM, or HCl in dioxane) to yield the final, pure mono-alkylated product.

This protection-alkylation-deprotection sequence is a cornerstone of modern medicinal chemistry for precisely controlling reactivity in poly-functional molecules.[5][6]

Visualized Reaction & Troubleshooting Workflow

To better illustrate the chemical challenge and the decision-making process for troubleshooting, the following diagrams are provided.

Piperazine Piperazine Mono_Product Desired Product N-(4-methylphenyl)-2-piperazin-1-ylacetamide Piperazine->Mono_Product + 1 eq. Chloroacetamide (Desired Pathway) Chloroacetamide N-(4-methylphenyl)- 2-chloroacetamide Bis_Product Undesired Byproduct N,N'-bis-alkylated piperazine Mono_Product->Bis_Product + 1 eq. Chloroacetamide (Undesired Pathway)

Caption: Reaction pathways for the synthesis.

Start Problem: Significant Bis-Alkylation Impurity Check_Stoichiometry Is a large excess of piperazine (5-10 eq.) being used? Start->Check_Stoichiometry Use_Excess Action: Implement 5-10 eq. excess of piperazine. Monitor reaction closely. Check_Stoichiometry->Use_Excess No Check_Conditions Are reaction conditions optimized? Check_Stoichiometry->Check_Conditions Yes Use_Excess->Check_Conditions Optimize_Conditions Action: Lower temperature to 0-25 °C. Ensure use of aprotic polar solvent (ACN, DMF). Check_Conditions->Optimize_Conditions No Consider_Protection Is high purity critical or is purification still difficult? Check_Conditions->Consider_Protection Yes Optimize_Conditions->Consider_Protection Use_Protection Gold Standard Solution: Adopt the N-Boc protection strategy. (Protect -> Alkylate -> Deprotect) Consider_Protection->Use_Protection Yes

Caption: Troubleshooting decision workflow.

Experimental Protocols

Below are two detailed protocols. Method 1 is a direct approach, while Method 2 represents the higher-selectivity protection strategy.

Method 1: Direct Alkylation with Piperazine Excess

This method relies on stoichiometry to control selectivity. It is faster but may require more rigorous purification.

Step-by-Step Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add anhydrous piperazine (5.0 eq.).

  • Dissolution: Add anhydrous acetonitrile (ACN) to dissolve the piperazine. A typical concentration is 0.1-0.5 M with respect to the limiting reagent.

  • Base: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq.) to the suspension. This will act as the HCl scavenger.

  • Addition of Electrophile: Dissolve N-(4-methylphenyl)-2-chloroacetamide (1.0 eq.) in a minimal amount of ACN. Add this solution dropwise to the stirring piperazine suspension over 30-60 minutes at room temperature.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the disappearance of the chloroacetamide starting material by TLC or LC-MS.

  • Workup: a. Filter the reaction mixture to remove the potassium salts. b. Concentrate the filtrate under reduced pressure to remove the ACN. c. Dissolve the residue in water and add a strong base (e.g., 1M NaOH) to bring the pH to >11. This step is critical to deprotonate your product and the excess piperazine. d. Extract the aqueous layer multiple times with dichloromethane (DCM, 3 x 50 mL). e. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product will likely contain unreacted piperazine and some bis-alkylated byproduct. Purify via silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane, often with 1% triethylamine to prevent product streaking on the silica).

Method 2: Mono-Protection Strategy (Recommended for High Purity)

This three-step method provides excellent control and yields a much cleaner crude product, simplifying purification.

Step 2a: Synthesis of tert-butyl piperazine-1-carboxylate (N-Boc-piperazine)

  • Dissolve piperazine (2.0 eq.) in dichloromethane (DCM) in a flask and cool to 0 °C in an ice bath.

  • Dissolve Di-tert-butyl dicarbonate (Boc₂O, 1.0 eq.) in DCM and add it dropwise to the cold piperazine solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Wash the reaction mixture with water, dry the organic layer over Na₂SO₄, and concentrate to yield N-Boc-piperazine, which can often be used without further purification.

Step 2b: Alkylation of N-Boc-piperazine

  • Dissolve N-Boc-piperazine (1.0 eq.) in anhydrous acetonitrile or DMF.

  • Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq.).

  • Add N-(4-methylphenyl)-2-chloroacetamide (1.05 eq.) and stir the mixture at 50-60 °C for 6-12 hours, or until TLC/LC-MS analysis shows complete consumption of the N-Boc-piperazine.

  • Workup as described in Method 1 (steps 6a, 6b, 6d, 6e). Purification by column chromatography at this stage yields the pure, Boc-protected intermediate.

Step 2c: Deprotection to Yield Final Product

  • Dissolve the Boc-protected intermediate from the previous step in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA, 5-10 eq.) or a 4M solution of HCl in 1,4-dioxane and stir at room temperature for 1-4 hours.

  • Monitor the reaction by TLC/LC-MS until the starting material is gone.

  • Concentrate the reaction mixture under reduced pressure. Dissolve the residue in water and basify with 1M NaOH to pH >11.

  • Extract with DCM, dry the combined organic layers over Na₂SO₄, and concentrate to yield the final product, N-(4-methylphenyl)-2-piperazin-1-ylacetamide, with high purity.

Data & Method Comparison

The choice between these methods depends on the specific goals of the synthesis, such as scale, required purity, and time constraints.

ParameterMethod 1: Direct AlkylationMethod 2: Mono-Protection Strategy
Selectivity Moderate to Good (highly dependent on excess)Excellent (>98% mono-alkylation)
Typical Yield 40-60% (after purification)70-90% (over 3 steps)
Ease of Purification Challenging; requires careful separationSimple; often minimal chromatography needed
Number of Steps 13
Atom Economy Poor (due to large excess of piperazine)Good
Recommendation Suitable for initial exploration or when materials are inexpensive.Strongly Recommended for drug discovery, process development, and when high purity is essential.

References

  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. [Link]

  • Cimino, M., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]

  • Miller, J. F., et al. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. National Institutes of Health. [Link]

  • Google Patents. (1960). DE1092019B - Process for the N-monoalkylation of piperazine.
  • Behenna, D. C., et al. (2011). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. National Institutes of Health. [Link]

  • Google Patents. (2014). WO2014184039A1 - Method for preparing n-alkyl-piperazines.
  • ResearchGate. (2013). What are probably the best conditions to perform monoalkylation in piperazine with an primary alkyl iodide? ResearchGate. [Link]

  • ACS Publications. (2018). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. [Link]

  • ACS Publications. (2021). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega. [Link]

  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. ResearchGate. [Link]

Sources

Technical Support Center: A Guide to Solubilizing N-(4-methylphenyl)-2-piperazin-1-ylacetamide for Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for N-(4-methylphenyl)-2-piperazin-1-ylacetamide. This document provides in-depth troubleshooting and practical guidance for researchers encountering solubility challenges with this compound in biological assays. Our goal is to equip you with the foundational knowledge and actionable protocols to ensure reliable and reproducible experimental outcomes.

Understanding the Molecule: A Physicochemical Overview

N-(4-methylphenyl)-2-piperazin-1-ylacetamide is an amphiphilic molecule, meaning it possesses both water-loving (hydrophilic) and water-fearing (hydrophobic) characteristics.[1] The piperazine ring and amide linkage contribute to its polarity, while the 4-methylphenyl group provides a significant hydrophobic character.[1] This dual nature is the primary reason for its limited solubility in aqueous solutions.

A critical parameter governing its behavior is the predicted pKa of approximately 7.43.[1] This value indicates that the compound is a weak base. At pH values below its pKa, the piperazine ring becomes protonated (positively charged), significantly increasing its affinity for water and thus enhancing solubility. Conversely, at or above physiological pH (~7.4), the compound exists predominantly in its neutral, less soluble form, making it prone to precipitation in standard buffers like PBS or cell culture media.[1][2]

PropertyValueSource
Molecular Formula C₁₃H₁₉N₃O[1]
Molecular Weight ~233.32 g/mol [1]
Predicted pKa 7.43 ± 0.10[1]
General Solubility Slightly soluble in DMSO and methanol; poor solubility in water.[1][3]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered when working with N-(4-methylphenyl)-2-piperazin-1-ylacetamide.

Q1: What is the best solvent for creating a primary stock solution?

Answer: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration primary stock solutions (e.g., 10-50 mM). DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of compounds, including those with amphiphilic properties.

Expert Insight: While the compound also shows slight solubility in methanol and ethanol, DMSO is generally superior for creating a concentrated, stable stock that can be stored frozen for extended periods.[1] Always use anhydrous, research-grade DMSO to prevent the introduction of water, which can compromise the long-term stability of the stock solution.

Q2: My compound precipitates when I dilute my DMSO stock into aqueous assay buffer. Why is this happening and what can I do?

Answer: This is the most frequently reported issue and is known as "crashing out." It occurs because the highly concentrated compound is forced from a favorable DMSO environment into an unfavorable aqueous one where its solubility is exceedingly low, especially at neutral pH.

To resolve this, we have developed a systematic troubleshooting workflow. The key is to address the compound's pH-dependent solubility.

G start Compound precipitates in aqueous buffer (pH ~7.4) sub_prep Is your serial dilution technique optimized? start->sub_prep First, check procedure q_ph Can the assay tolerate a slightly lower pH? sub_prep->q_ph If precipitation persists ph_yes SUCCESSFUL PATH: Use pH-Modification Strategy q_ph->ph_yes Yes ph_no pH adjustment is not an option. q_ph->ph_no No final_check Always run a vehicle control with identical excipient and solvent concentrations. ph_yes->final_check q_excipient Explore solubility enhancers (excipients). ph_no->q_excipient ex_cell For Cell-Based Assays: Use Cyclodextrins (e.g., HP-β-CD) q_excipient->ex_cell ex_biochem For Biochemical Assays: Use non-ionic surfactants (e.g., Tween-20, Triton X-100) q_excipient->ex_biochem ex_cell->final_check ex_biochem->final_check

Caption: Decision workflow for troubleshooting precipitation.

Troubleshooting Steps:

  • Optimize Dilution Technique: Avoid adding a small volume of concentrated DMSO stock directly into a large volume of buffer. Instead, perform serial dilutions. A key technique is to add the buffer to the DMSO stock in a stepwise manner while vortexing to create an intermediate dilution where the DMSO concentration is higher (e.g., 5-10%) before making the final dilution into the assay plate.

  • Employ pH Modification (Preferred Method): This is the most effective strategy. Since the compound is a weak base, lowering the pH will protonate it and dramatically increase aqueous solubility.

    • Mechanism: At a pH of 6.4 (one pH unit below the pKa), approximately 90% of the compound will be in its protonated, soluble form.

    • Application: Prepare an intermediate stock solution in a mildly acidic buffer (e.g., 20 mM MES or HEPES at pH 6.0-6.5). Use this solution to make the final dilution into your main assay buffer. The brief exposure to the lower pH is often sufficient to keep the compound in solution even after the final pH equilibrates, a phenomenon known as creating a "metastable supersaturated solution."

  • Use Solubility Enhancers (Excipients): If pH modification is incompatible with your assay (e.g., it affects cell health or enzyme activity), consider using excipients.

    • For Cell-Based Assays - Cyclodextrins: Molecules like Hydroxypropyl-β-cyclodextrin (HP-β-CD) have a hydrophobic interior that can encapsulate the hydrophobic portion of the drug, while their hydrophilic exterior maintains aqueous solubility.[4] This is often the best choice for cellular work as they are generally well-tolerated by cells.

    • For Biochemical/Enzyme Assays - Surfactants: Low concentrations (typically 0.01% - 0.05%) of non-ionic surfactants like Tween-20 or Triton X-100 can form micelles that solubilize the compound.[5][6] Caution: Surfactants are generally not suitable for live-cell assays as they can disrupt cell membranes.[5]

Q3: What is the maximum final DMSO concentration I should use in my assay?

Answer: You should always aim for the lowest possible final concentration of DMSO, as it can be toxic to cells and inhibit enzyme activity.

  • Best Practice: < 0.1%

  • Generally Acceptable: 0.1% - 0.5%

  • High (Use with Caution): > 0.5% - 1.0%

Self-Validating System: It is critical to run a vehicle control in every experiment. This control should contain the exact same final concentration of DMSO (and any other excipients) as your test samples but without the compound. This allows you to distinguish between the effects of your compound and the effects of the solvent system.

Detailed Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution
  • Calculation: Determine the mass of N-(4-methylphenyl)-2-piperazin-1-ylacetamide (MW: 233.32 g/mol ) required. For 1 mL of a 10 mM stock, you will need 2.33 mg.

  • Weighing: Accurately weigh the solid compound into a sterile, conical microcentrifuge tube or amber glass vial.

  • Dissolution: Add the calculated volume of anhydrous, high-purity DMSO. For the example above, add 1.0 mL.

  • Solubilization: Vortex the solution vigorously for 1-2 minutes. If particulates remain, briefly sonicate the vial in a water bath for 5-10 minutes until the solution is completely clear.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light and moisture.

Protocol 2: Preparing a 10 µM Working Solution Using pH-Modification

This protocol demonstrates how to prepare a final 10 µM solution in a standard assay buffer (pH 7.4), starting from a 10 mM DMSO stock.

  • Prepare Acidic Buffer: Make a sterile 20 mM MES buffer and adjust the pH to 6.0.

  • Intermediate Dilution (1:100):

    • Pipette 2 µL of the 10 mM DMSO stock solution into a sterile microcentrifuge tube.

    • Add 198 µL of the pH 6.0 MES buffer to the tube.

    • Vortex immediately and thoroughly. This creates a 100 µM intermediate stock in 1% DMSO. Visually confirm that no precipitation has occurred.

  • Final Dilution (1:10):

    • Immediately use the 100 µM intermediate stock for the final dilution.

    • For a final volume of 1 mL in your assay plate, add 100 µL of the 100 µM intermediate stock to 900 µL of your final assay buffer (e.g., cell culture medium or PBS, pH 7.4).

    • Mix gently by pipetting.

  • Result: The final concentration will be 10 µM N-(4-methylphenyl)-2-piperazin-1-ylacetamide in a final DMSO concentration of 0.1%.

Summary of Solubilization Strategies

StrategyMechanism of ActionRecommended Use CaseProsCons
pH Modification Increases the population of the protonated, more soluble form of the compound.Cell-based and biochemical assaysHighly effective, uses low-tech reagents, minimal interference with most assays.May not be suitable for assays highly sensitive to transient pH changes.
Co-solvents (DMSO) Disrupts water's hydrogen bonding network to create "pockets" for the solute.Primary stock solutions; limited use in final assay buffer.Excellent for high-concentration stocks.Can cause compound precipitation upon dilution; cytotoxic at higher concentrations.
Cyclodextrins Encapsulates the hydrophobic part of the compound within its core.[4]Cell-based assaysGenerally low cytotoxicity, effective at increasing apparent solubility.Can sometimes interfere with compound-target binding; requires optimization of type and concentration.
Surfactants (Tween, Triton) Form micelles that sequester the hydrophobic compound away from water.[6]Biochemical/Enzymatic assaysVery effective, even for highly insoluble compounds.Disrupts cell membranes, making them unsuitable for live-cell assays.[5]

References

  • PubChem. (n.d.). N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide. Retrieved January 23, 2026, from [Link]

  • Shimadzu Chemistry & Diagnostics. (n.d.). N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide. Retrieved January 23, 2026, from [Link]

  • Chemsrc. (n.d.). CAS#:5294-61-1 | N-(2,6-Dimethylphenyl)-2-(1-piperazinyl)acetamide. Retrieved January 23, 2026, from [Link]

  • He, Y., et al. (2021). Characterizing the Physicochemical Properties of Two Weakly Basic Drugs and the Precipitates Obtained from Biorelevant Media. PMC. Available at: [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays? Available at: [Link]

  • de Oliveira, R. B., et al. (2018). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. PMC. Available at: [Link]

  • Zhang, X., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. PMC. Available at: [Link]

  • Selvita. (2022, July 21). MedChem Essentials: Solubility part 5 - Recommendations for Simulated Fluids [Video]. YouTube. Available at: [Link]

Sources

"N-(4-methylphenyl)-2-piperazin-1-ylacetamide" degradation pathways and prevention.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for N-(4-methylphenyl)-2-piperazin-1-ylacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability, degradation, and handling of this compound. Our goal is to equip you with the knowledge to anticipate and troubleshoot potential challenges, ensuring the integrity and reproducibility of your experimental outcomes.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the stability and handling of N-(4-methylphenyl)-2-piperazin-1-ylacetamide.

Q1: What are the primary structural features of N-(4-methylphenyl)-2-piperazin-1-ylacetamide that influence its stability?

A1: The molecule's stability is primarily governed by two key functional groups: the amide linkage and the piperazine ring .[1] The amide bond is susceptible to hydrolysis, especially under acidic or basic conditions, while the nitrogen atoms within the piperazine ring are prone to oxidation.[1][2][3] Understanding the reactivity of these two moieties is crucial for predicting and preventing degradation.

Q2: I'm observing inconsistent results in my biological assays. Could this be related to compound degradation?

A2: Yes, inconsistent results, such as a gradual loss of potency or variable biological effects, are classic indicators of compound instability.[4] Degradation can lead to a lower effective concentration of the active parent compound and the potential introduction of degradants with off-target activities. It is imperative to assess the stability of your compound under your specific experimental conditions.[4]

Q3: My solid sample/stock solution of N-(4-methylphenyl)-2-piperazin-1-ylacetamide has developed a slight yellow tint over time. What is the likely cause?

A3: A color change in either the solid or solution state is often a sign of chemical degradation.[4] The most common culprits are oxidation of the piperazine ring by atmospheric oxygen or photodegradation initiated by exposure to ambient or UV light.[4] These reactions can generate colored byproducts.

Q4: What are the ideal storage conditions for this compound to ensure long-term stability?

A4: For the solid form, the compound shows reasonable stability when stored in a dark, dry environment, preferably under an inert atmosphere (e.g., nitrogen or argon) at room temperature or refrigerated (2-8 °C).[1][] For solutions, it is highly recommended to prepare fresh solutions for each experiment. If storage is necessary, solutions should be kept at low temperatures (-20°C or -80°C) in small, single-use aliquots to minimize freeze-thaw cycles and exposure to air and light.[4]

Table 1: Recommended Storage Conditions
FormTemperatureAtmosphereLight Condition
Solid 2-8°C[]Inert Gas (N₂ or Ar)[4]Dark (Amber vial)[4]
Solution -20°C to -80°C[4]Headspace flushed with Inert GasDark (Amber vial/foil wrap)

Troubleshooting Guide: Degradation Pathways and Analysis

When experiments yield unexpected results, a systematic troubleshooting approach is necessary. This section details the likely degradation pathways and provides guidance on how to identify the resulting products.

Major Degradation Pathways

The primary degradation routes for N-(4-methylphenyl)-2-piperazin-1-ylacetamide are hydrolysis and oxidation. Photodegradation can also occur upon exposure to light.

DegradationPathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photo Photodegradation Parent N-(4-methylphenyl)-2- piperazin-1-ylacetamide Hydrolysis_Prod1 4-methylaniline Parent->Hydrolysis_Prod1 Acid/Base Catalyzed Hydrolysis_Prod2 Piperazin-1-ylacetic acid Parent->Hydrolysis_Prod2 Acid/Base Catalyzed Oxidation_Prod N-Oxide derivatives Parent->Oxidation_Prod Atmospheric O₂, Oxidizing Agents Photo_Prod Ring-opened & other complex products Parent->Photo_Prod UV/Visible Light

Caption: Primary degradation pathways of N-(4-methylphenyl)-2-piperazin-1-ylacetamide.

1. Amide Hydrolysis

The amide bond is robust but can be cleaved under prolonged exposure to acidic or basic conditions, particularly when heated.[2][6]

  • Mechanism (Acid-Catalyzed): The reaction is initiated by the protonation of the amide's carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water leads to the cleavage of the C-N bond.[2]

  • Mechanism (Base-Catalyzed): This pathway involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate that collapses to yield the carboxylic acid and the amine.[6]

  • Products:

    • 4-methylaniline

    • Piperazin-1-ylacetic acid

2. Piperazine Ring Oxidation

The tertiary amine functionalities in the piperazine ring are susceptible to oxidation.

  • Mechanism: Oxidation can occur via reaction with atmospheric oxygen, trace metal ions, or other oxidizing agents present in the experimental system.[4] This typically leads to the formation of N-oxides.[1]

  • Products:

    • N-(4-methylphenyl)-2-(4-oxido-piperazin-1-yl)acetamide and other N-oxide isomers.

3. Photodegradation

Exposure to high-energy light, particularly in the UV spectrum, can induce degradation of the piperazine moiety.[4][7]

  • Mechanism: Photolytic degradation pathways can be complex, often involving free-radical mechanisms that may lead to ring opening or the formation of various other byproducts.[8]

  • Products:

    • Complex mixture of degradants, potentially including ethylenediamine (EDA) derivatives.[8]

Analytical Troubleshooting

Q5: I'm seeing new, unexpected peaks in my HPLC or LC-MS chromatogram. How can I identify them?

A5: The appearance of new peaks is strong evidence of degradation or impurity. A systematic approach is required for identification.

TroubleshootingWorkflow Start Inconsistent Results or Unexpected Analytical Peaks CheckStorage Step 1: Verify Storage & Handling Conditions (Temp, Light, Atmosphere) Start->CheckStorage ReviewProtocol Step 2: Review Experimental Protocol (pH, Temp, Reagents) CheckStorage->ReviewProtocol Analyze Step 3: Analyze by LC-MS To obtain m/z of parent and unknown peaks ReviewProtocol->Analyze StressTest Step 4: Perform Forced Degradation Study (Acid, Base, H₂O₂, UV, Heat) Analyze->StressTest Compare Step 5: Compare Degradant Profiles from Stress Test to Experimental Sample StressTest->Compare Identify Step 6: Tentatively Identify Degradation Products (e.g., Hydrolysis, Oxidation) Compare->Identify Optimize Step 7: Optimize Protocol & Storage to Mitigate Identified Degradation Identify->Optimize

Sources

"N-(4-methylphenyl)-2-piperazin-1-ylacetamide" byproduct identification and removal

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(4-methylphenyl)-2-piperazin-1-ylacetamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the synthesis, purification, and characterization of this compound. Here, we provide in-depth, field-tested insights in a direct question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I should expect when synthesizing N-(4-methylphenyl)-2-piperazin-1-ylacetamide?

The synthesis of N-(4-methylphenyl)-2-piperazin-1-ylacetamide typically proceeds via a nucleophilic substitution reaction between piperazine and an N-substituted 2-haloacetamide, most commonly 2-chloro-N-(4-methylphenyl)acetamide[1][2]. The primary byproducts arise from the reactivity of the starting materials and intermediates.

You should anticipate three main classes of impurities:

  • Unreacted Starting Materials : The most straightforward impurities are residual 2-chloro-N-(4-methylphenyl)acetamide and piperazine. The presence of unreacted piperazine is common, especially when it is used in excess to minimize di-substitution[3].

  • Di-substituted Piperazine : This is often the most significant process-related impurity[4]. Because piperazine has two secondary amine functional groups, the electrophilic chloroacetamide can react at both nitrogen atoms. This results in the formation of 1,4-bis(2-(4-methylphenylamino)-2-oxoethyl)piperazine. The rate of formation for this byproduct increases when the haloacetyl reagent is in excess relative to piperazine[4].

  • Hydrolysis Products : If the reaction is performed under aqueous basic conditions, the starting material, 2-chloro-N-(4-methylphenyl)acetamide, can undergo hydrolysis to form 2-hydroxy-N-(4-methylphenyl)acetamide.

Q2: How can I minimize the formation of the di-substituted piperazine byproduct during my reaction?

Minimizing the N,N'-bis-alkylated byproduct is critical for achieving a high yield of the desired mono-substituted product. The formation of this impurity is a classic challenge in reactions involving symmetrical difunctional reagents like piperazine[4].

The key principle is to manipulate the reaction stoichiometry and conditions to favor mono-alkylation.

  • Use an Excess of Piperazine : Employing a significant molar excess of piperazine (e.g., 3 to 8 equivalents) relative to the 2-chloro-N-(4-methylphenyl)acetamide is the most effective strategy[3][5]. This ensures that a molecule of the chloroacetamide is statistically more likely to encounter an unreacted piperazine molecule than a mono-substituted product molecule.

  • Controlled Addition : Add the 2-chloro-N-(4-methylphenyl)acetamide solution slowly or dropwise to the reaction mixture containing the excess piperazine[6][7]. This maintains a low instantaneous concentration of the electrophile, further reducing the probability of a second substitution on the already-formed product.

  • Temperature Control : While higher temperatures can increase the reaction rate, they can also promote over-alkylation. Monitor the reaction temperature closely; running the reaction at a moderate temperature (e.g., 50-80°C) is often a good compromise between reaction time and selectivity[5][6].

Below is a diagram illustrating the desired reaction pathway versus the side reaction leading to the di-substituted byproduct.

Byproduct_Formation SM1 2-chloro-N-(4-methylphenyl)acetamide invis1 SM1->invis1 invis2 SM1->invis2 SM2 Piperazine (Excess) SM2->invis1 Product N-(4-methylphenyl)-2-piperazin- 1-ylacetamide (Desired) Product->invis2 Byproduct 1,4-bis(2-(4-methylphenylamino)- 2-oxoethyl)piperazine (Byproduct) invis1->Product  Primary Reaction (Favored by excess Piperazine) invis2->Byproduct  Secondary Reaction (Undesired Di-substitution)

Caption: Reaction pathways in the synthesis.

Q3: What analytical methods are best for identifying and quantifying these byproducts?

A multi-technique approach is recommended for robust characterization and purity assessment. High-Performance Liquid Chromatography (HPLC) is the workhorse for purity analysis, while Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are definitive for structural confirmation.

Technique Application Typical Parameters & Observations
HPLC-UV Purity assessment, quantification of impurities.Column: Reversed-phase C18. Mobile Phase: Gradient elution with acetonitrile and water is common[4]. Detection: UV detection (typically 254 nm). The desired product and aromatic byproducts will be UV-active. Piperazine itself is not, but can be detected after derivatization[8].
LC-MS Byproduct identification.Provides the mass-to-charge ratio (m/z) of eluting peaks. This is invaluable for identifying the di-substituted byproduct (expected [M+H]⁺ ≈ 409.5 m/z) and hydrolysis products versus the desired product (expected [M+H]⁺ ≈ 234.3 m/z)[7].
¹H NMR Structural confirmation.The desired product will show characteristic signals for the 4-methylphenyl group, the acetamide CH₂, and two sets of inequivalent protons on the piperazine ring. The di-substituted byproduct will show a much more symmetrical pattern for the piperazine protons.
TLC Reaction monitoring, quick purity check.Stationary Phase: Silica gel. Mobile Phase: A mix of a polar and a non-polar solvent, such as chloroform/methanol (90:10 to 50:1) or ethyl acetate/hexane[4]. The highly polar piperazine will remain at the baseline, while the product and di-substituted byproduct will have higher Rf values.
Base Titration Overall purity/assay.Can provide a satisfactory purity result (>97.5%) by titrating the basic nitrogen atoms of the piperazine moiety[5].

Troubleshooting & Purification Guides

Guide 1: Removal of Unreacted Piperazine and Water-Soluble Impurities

Unreacted piperazine is highly soluble in water, especially in its protonated (salt) form. This property is exploited for its removal using a simple acid-base liquid-liquid extraction.

Protocol: Post-Reaction Acidic Wash

  • Solvent Addition : After the reaction is complete, cool the mixture to room temperature. If the reaction was run in a water-miscible solvent (e.g., acetone), remove the solvent under reduced pressure[7]. Dissolve the resulting residue in a water-immiscible organic solvent like ethyl acetate or toluene[5][7].

  • Acidic Wash : Transfer the organic solution to a separatory funnel. Add a dilute aqueous acid solution (e.g., 1M HCl). The basic desired product and the unreacted piperazine will be protonated and move into the aqueous layer. The less basic di-substituted byproduct and other non-basic impurities will remain in the organic layer.

  • Separation : Shake the funnel vigorously and allow the layers to separate. Discard the organic layer containing non-basic impurities.

  • Basification : Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 50% NaOH solution) until the pH is strongly basic (pH > 10)[5]. This deprotonates the desired product, causing it to precipitate or become extractable back into an organic solvent.

  • Product Extraction : Add a fresh portion of organic solvent (e.g., toluene) and extract the deprotonated product back into the organic phase[5]. Repeat the extraction 2-3 times.

  • Drying and Concentration : Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, now free of excess piperazine.

Purification_Workflow cluster_0 Liquid-Liquid Extraction A Crude Reaction Mixture in Organic Solvent B Wash with Dilute Acid A->B C Separate Layers B->C D Aqueous Layer (Product + Piperazine) C->D Collect E Organic Layer (Non-basic impurities) C->E Discard F Basify Aqueous Layer (pH > 10) D->F G Extract with Fresh Organic Solvent F->G H Combine & Dry Organic Layers G->H I Concentrate Solvent H->I J Product (Free of Piperazine) I->J

Caption: Workflow for piperazine removal.

Guide 2: High-Purity Isolation via Column Chromatography or Recrystallization

For achieving pharmaceutical-grade purity (>98%), either column chromatography or recrystallization is necessary[4].

Protocol A: Purification by Column Chromatography

Column chromatography is the most widely used laboratory method for obtaining high-purity compounds by separating them based on their polarity[4].

  • Stationary Phase : Prepare a slurry of silica gel in the chosen eluent system and pack it into a glass column.

  • Sample Loading : Dissolve the crude product from Guide 1 in a minimum amount of the organic solvent and load it onto the top of the silica column.

  • Elution : Begin eluting the column with a solvent system. Common systems include:

    • Ethyl acetate and hexane gradient : Start with a low polarity mixture and gradually increase the proportion of ethyl acetate[4].

    • Chloroform and methanol : A ratio of 90:10 is a good starting point, which can be adjusted depending on the impurity profile[4].

  • Fraction Collection : Collect fractions as they elute from the column, monitoring the separation using TLC.

  • Analysis and Pooling : Analyze the collected fractions by TLC to identify those containing the pure product. Pool the pure fractions and remove the solvent under reduced pressure to obtain the final high-purity compound.

Protocol B: Purification by Recrystallization

Recrystallization is a cost-effective and scalable alternative for industrial applications, capable of achieving purities between 90-98%[4].

  • Solvent Selection : Choose a suitable solvent system. Ethanol-water or acetone-water systems are often effective[4]. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Dissolution : Dissolve the crude product in a minimal amount of the hot solvent system until a clear solution is obtained.

  • Cooling & Crystallization : Slowly cool the solution to room temperature, and then further cool in an ice bath (0-5°C)[5][9]. Slow cooling promotes the formation of larger, purer crystals. Seeding the solution with a small crystal of the pure product can help initiate crystallization[5].

  • Isolation : Collect the precipitated crystals by filtration.

  • Washing : Wash the crystals with a small amount of cold solvent to remove any residual impurities adhering to the crystal surface.

  • Drying : Dry the crystals under vacuum at a moderate temperature (e.g., 40°C) to remove all traces of solvent[5][9].

References

  • Google Patents. CN1326846C - Process for producing N-(2,6-dimethylphenyl)-2-piperazin-1-ylacetamide.
  • United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • ResearchGate. Scheme 4. Synthesis of N-substituted chloroacetamides. [Link]

  • Fisher Scientific. Amide Synthesis. [Link]

  • Google Patents. WO2004000824A1 - Process for the production of n-(2,6-dimethyl-phenyl)-2-piperazin-1-yl-acetamide.
  • RSC Publishing. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • PubChem. N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide. [Link]

  • Shimadzu Chemistry & Diagnostics. N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide. [Link]

  • National Institutes of Health. Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono. [Link]

  • NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. [Link]

  • ACG Publications. (2023, March 10). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. [Link]

  • ResearchGate. Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. [Link]

  • ResearchGate. (2019, November 18). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. [Link]

  • ResearchGate. Facile Synthesis of N-{2-[4-(2-Pyrimidinyl)-1-Piperazinyl]ethyl} Adamantane-1-Carboxamide. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

Sources

Technical Support Center: Scaling Up N-(4-methylphenyl)-2-piperazin-1-ylacetamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of N-(4-methylphenyl)-2-piperazin-1-ylacetamide. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from bench-scale to larger production. We will delve into the causality behind experimental choices, providing a framework for robust process development and troubleshooting.

Overview of Synthetic Strategy

The most common and scalable route to N-(4-methylphenyl)-2-piperazin-1-ylacetamide involves a two-step process. This pathway is generally favored for its use of readily available starting materials and straightforward reaction conditions.

  • Amide Formation: Acylation of p-toluidine (4-methylaniline) with chloroacetyl chloride to form the key intermediate, 2-chloro-N-(4-methylphenyl)acetamide.

  • N-Alkylation: Nucleophilic substitution of the chlorine atom in the intermediate with piperazine to yield the final product.

This process, while chemically logical, presents several challenges during scale-up, particularly concerning reaction control, impurity profiles, and final product purification.

Experimental Workflow Diagram

The following diagram illustrates the recommended workflow for the synthesis, highlighting critical in-process control points.

G start Start: Starting Materials step1 Step 1: Acylation (p-Toluidine + Chloroacetyl Chloride) start->step1 qc1 In-Process Control 1 (TLC/LC-MS) step1->qc1 step2 Step 2: N-Alkylation (Intermediate + Excess Piperazine) qc1->step2 Reaction Complete qc2 In-Process Control 2 (TLC/LC-MS) step2->qc2 workup Work-up (Aqueous Wash to Remove Excess Piperazine) qc2->workup Reaction Complete purify Purification (Crystallization) workup->purify end Final Product purify->end

Caption: Recommended workflow for the two-step synthesis.

Frequently Asked Questions (FAQs)

This section addresses strategic questions that researchers should consider before and during the scale-up process.

Q1: What is the most critical side reaction to control during the N-alkylation step with piperazine?

The most significant challenge is the formation of the N,N'-bis-alkylated byproduct.[1] This occurs when a second molecule of the chloroacetamide intermediate reacts with the second nitrogen of the already-mono-alkylated piperazine product. This impurity is often difficult to separate from the desired product due to similar physical properties.

Q2: How can I effectively minimize the formation of the bis-alkylation impurity?

Controlling the stoichiometry is paramount. The most effective strategy is to use a significant excess of piperazine (typically 3-6 equivalents).[2] This ensures that the chloroacetamide intermediate is statistically more likely to encounter an unreacted piperazine molecule rather than the mono-alkylated product. Additionally, employing "inverse addition"—slowly adding the chloroacetamide intermediate to the solution of excess piperazine—maintains a low concentration of the electrophile and further suppresses the side reaction.[3]

Q3: What are the best practices for work-up and purification on a large scale?

For large-scale operations, avoiding column chromatography is highly desirable due to cost and solvent waste.

  • Work-up: The primary goal is to remove the excess piperazine. Since piperazine is highly water-soluble, a series of aqueous washes or an extraction with a suitable solvent like toluene is effective.[4] The pH of the aqueous phase can be adjusted to ensure the piperazine is in its free-base form for extraction into an organic solvent or as a salt to remain in the aqueous layer.

  • Purification: Crystallization is the preferred method for final purification.[1] A solvent screening should be conducted to identify a system that provides high recovery and effectively rejects key impurities. Toluene and isopropanol/ether mixtures have been reported as effective solvents for similar compounds.[4][5]

Q4: Which analytical techniques are recommended for monitoring reaction progress and final product purity?

A combination of techniques is recommended:

  • Thin Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the disappearance of starting materials.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Indispensable for tracking the formation of the product and the key bis-alkylation impurity. It provides quantitative data essential for determining reaction completion and optimizing conditions.

  • Nuclear Magnetic Resonance (NMR): 1H NMR is crucial for structural confirmation of the final product and for identifying and quantifying impurities in the final isolated solid.

Q5: Are there specific safety considerations for scaling up this synthesis?

Yes. Chloroacetyl chloride is highly corrosive, moisture-sensitive, and lachrymatory; it must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The acylation reaction (Step 1) is often exothermic and requires careful temperature control, especially during large-scale addition. An ice bath or reactor cooling system is necessary to maintain the desired temperature range (e.g., 0-10 °C).

Troubleshooting Guide

This table addresses common problems encountered during the synthesis, their probable causes, and validated solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield in Step 1 (Acylation) 1. Incomplete reaction. 2. Degradation of chloroacetyl chloride due to moisture. 3. Poor temperature control leading to side reactions.1. Monitor reaction via TLC/LC-MS until p-toluidine is fully consumed. 2. Use a fresh, high-purity bottle of chloroacetyl chloride and perform the reaction under an inert atmosphere (e.g., Nitrogen). 3. Maintain a low temperature (0–5 °C) during the addition of chloroacetyl chloride.
Low Yield in Step 2 (N-Alkylation) 1. Significant formation of the bis-alkylation byproduct. 2. Incomplete reaction due to low temperature or insufficient time. 3. Insufficient base to neutralize the HCl formed during the reaction.1. Increase the excess of piperazine to 4–6 equivalents. Use inverse addition.[2][3] 2. Gradually increase the reaction temperature (e.g., from room temperature to 50-60 °C) and monitor by LC-MS.[5] 3. Ensure at least 2 equivalents of a base like K₂CO₃ or triethylamine are used relative to the chloroacetamide intermediate.
Reaction Stalls in Step 2 1. Poor quality or inactive piperazine. 2. Low reaction temperature. 3. The solvent may not be optimal for the reaction.1. Use high-purity, anhydrous piperazine. 2. Cautiously increase the temperature in 10 °C increments while monitoring the reaction progress. 3. Consider switching to a more polar aprotic solvent like DMF or acetonitrile, but be mindful of potential decomposition at high temperatures.[6]
Difficult Purification / Product Oiling Out 1. The chosen crystallization solvent is not optimal. 2. High levels of impurities are preventing crystallization. 3. Residual solvent or water is present.1. Perform a thorough solvent screening to find a suitable anti-solvent or single-solvent system. 2. Re-evaluate the work-up. Consider an acid-base wash cycle to remove basic (piperazine) or acidic impurities before attempting crystallization.[7] 3. Ensure the product solution is anhydrous before adding an anti-solvent and dry the final product thoroughly under vacuum.

Detailed Experimental Protocol: Scale-Up Synthesis

This protocol provides a detailed methodology for a lab-scale synthesis (adaptable for scale-up) of N-(4-methylphenyl)-2-piperazin-1-ylacetamide.

Part 1: Synthesis of 2-chloro-N-(4-methylphenyl)acetamide (Intermediate)
  • Reactor Setup: Equip a suitable reactor with a mechanical stirrer, a temperature probe, a dropping funnel, and a nitrogen inlet.

  • Charge Reactants: Charge the reactor with p-toluidine (1.0 eq.), a suitable solvent such as ethyl acetate or dichloromethane (DCM) (approx. 5-10 volumes), and a non-nucleophilic base like triethylamine (1.2 eq.).

  • Cooling: Cool the stirred solution to 0–5 °C using an ice-water bath.

  • Controlled Addition: Add chloroacetyl chloride (1.1 eq.) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. The addition rate is critical for controlling the exotherm.

  • Reaction: Stir the mixture at 0–5 °C for 1-2 hours after the addition is complete.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the complete consumption of p-toluidine.

  • Work-up: Quench the reaction by slowly adding water. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and finally with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude intermediate, which can often be used in the next step without further purification.

Part 2: Synthesis of N-(4-methylphenyl)-2-piperazin-1-ylacetamide (Final Product)
  • Reactor Setup: In a separate reactor, charge piperazine (4.0 eq.) and a suitable solvent (e.g., toluene or acetonitrile) along with a base such as potassium carbonate (K₂CO₃, 2.0 eq.).

  • Dissolve Intermediate: Dissolve the crude 2-chloro-N-(4-methylphenyl)acetamide (1.0 eq.) from Part 1 in a minimal amount of the reaction solvent.

  • Inverse Addition: Heat the stirred piperazine slurry to 50-60 °C. Slowly add the solution of the intermediate to the hot piperazine slurry over 1-2 hours.

  • Reaction: Maintain the temperature and stir for an additional 2-4 hours after the addition is complete.

  • Monitoring: Monitor the reaction by LC-MS to confirm the disappearance of the intermediate and check the ratio of product to the bis-alkylation impurity.

  • Work-up: Cool the reaction mixture to room temperature. Filter off the inorganic salts. Transfer the filtrate to a separatory funnel and wash extensively with water to remove excess piperazine and salts.

  • Crystallization: Concentrate the organic layer under reduced pressure. Add a suitable crystallization solvent (e.g., isopropanol) and heat to dissolve, then allow it to cool slowly to crystallize the product. An anti-solvent (e.g., hexanes or ether) may be used to improve yield.[5]

  • Isolation and Drying: Collect the crystalline product by filtration, wash with a small amount of cold solvent, and dry under vacuum at 40–50 °C to a constant weight.

References

  • Obniska, J., et al. (2012). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. PubMed. Available at: [Link]

  • Shimadzu Chemistry & Diagnostics. (n.d.). N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide. Available at: [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation? r/Chempros. Available at: [Link]

  • Google Patents. (n.d.). CN115703750A - Extraction and purification method of 1-amino-4-methylpiperazine.
  • Al-Hiari, Y. M., et al. (2013). Design, synthesis, and SAR of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1. PubMed. Available at: [Link]

  • Li, Z., et al. (2020). Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. Molecules. Available at: [Link]

  • Google Patents. (n.d.). WO2014184039A1 - Method for preparing n-alkyl-piperazines.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]

  • Google Patents. (n.d.). US2919275A - Purification of piperazine.
  • G. S. C. Collins, et al. (n.d.). Challenges and Breakthroughs in Selective Amide Activation. PubMed Central. Available at: [Link]

  • National Institutes of Health. (n.d.). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Available at: [Link]

  • UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. Available at: [Link]

  • Morrison, J. J., et al. (2019). Comment on: Synthesis of New Azo Compounds Based on N-(4-Hydroxyphenyl)maleimide and N-(4-Methylphenyl)maleimide. Molecules. Available at: [Link]

  • Google Patents. (n.d.). WO2004000824A1 - Process for the production of n-(2,6-dimethyl-phenyl)-2-piperazin-1-yl-acetamide.
  • Beilstein Journal of Organic Chemistry. (n.d.). Opportunities and challenges for direct C–H functionalization of piperazines. Available at: [Link]

  • LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides. Available at: [Link]

  • Reddit. (2016). Help with N-Alkylation gone wrong. r/chemistry. Available at: [Link]

  • White Rose eTheses Online. (n.d.). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. Available at: [Link]

  • University of Florida Digital Collections. (n.d.). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. Available at: [Link]

  • ResearchGate. (n.d.). Condition optimization and explanation. Available at: [Link]

  • ResearchGate. (n.d.). A Simple Synthesis of N-Alkylpiperazines. Available at: [Link]

  • MDPI. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available at: [Link]

  • AWS. (n.d.). Supporting Information Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yla. Available at: [Link]

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Storage and handling of "N-(4-methylphenyl)-2-piperazin-1-ylacetamide" to maintain stability.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-(4-methylphenyl)-2-piperazin-1-ylacetamide

Welcome to the technical support guide for N-(4-methylphenyl)-2-piperazin-1-ylacetamide. This document is designed for researchers, scientists, and drug development professionals to ensure the chemical integrity and stability of this compound throughout its experimental lifecycle. Adherence to these guidelines is critical for generating reproducible and reliable data.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the day-to-day handling and storage of N-(4-methylphenyl)-2-piperazin-1-ylacetamide.

Q1: What are the optimal long-term storage conditions for solid N-(4-methylphenyl)-2-piperazin-1-ylacetamide?

A1: For maximal long-term stability, the solid compound should be stored at 2-8°C , protected from light, in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[1][2]

  • Expertise & Causality: The piperazine moiety can be susceptible to oxidation over time, and ambient moisture can promote hydrolysis of the amide linkage, albeit slowly.[3][4] An inert, dry, and cold environment mitigates these potential degradation pathways. Light protection is crucial as aromatic and amine-containing compounds can be photosensitive.

Q2: How should I prepare stock solutions? What solvents are recommended?

A2: N-(4-methylphenyl)-2-piperazin-1-ylacetamide has limited solubility.[1] The recommended solvents for creating stock solutions are Dimethyl Sulfoxide (DMSO) or Methanol , in which it is slightly soluble.[1][5]

  • Trustworthiness: Always use anhydrous, high-purity solvents. When preparing a stock solution (e.g., 10 mM), add the solvent to the pre-weighed solid and facilitate dissolution using gentle vortexing or sonication in a water bath. Do not overheat, as this can accelerate degradation.

Q3: What are the short-term storage recommendations for solutions of this compound?

A3: Once in solution, the compound is more susceptible to degradation. Stock solutions in DMSO or methanol should be aliquoted into single-use volumes and stored at -20°C or -80°C .

  • Expertise & Causality: Aliquoting is critical to avoid repeated freeze-thaw cycles. These cycles can increase the compound's exposure to atmospheric moisture and oxygen, and may cause the compound to precipitate out of solution, leading to inaccurate concentrations in subsequent experiments.

Q4: What are the visible signs of compound degradation?

A4: As a solid, the compound should be an off-white to pale beige powder.[5] Any significant color change (e.g., to yellow or brown), change in texture (e.g., clumping, becoming oily), or noticeable deviation from its expected appearance is a potential indicator of degradation. In solution, precipitation or the appearance of a haze in a previously clear solution can also signify instability.

Q5: Is this compound sensitive to pH in aqueous solutions?

A5: Yes. The piperazine ring has a predicted pKa of approximately 7.43.[1][5] This means that in aqueous buffers around physiological pH, the compound will exist as an equilibrium mixture of its protonated and deprotonated forms.

  • Expertise & Causality: This pH sensitivity can significantly impact solubility, cell permeability, and target engagement. When designing experiments in aqueous media, the buffer system must be carefully chosen and consistently maintained. Drastic shifts in pH can lead to precipitation or altered biological activity.

Section 2: Troubleshooting Guide

This guide provides a logical framework for diagnosing and resolving common experimental issues.

Problem 1: Inconsistent results or a sudden loss of activity in my biological assay.

Possible Cause Self-Validating Solution & Rationale
Compound Degradation (Solution) Prepare a fresh stock solution from the solid material that has been stored under recommended conditions. If activity is restored, the old stock solution has likely degraded and should be discarded. This isolates the variable to the solution's integrity.
Compound Degradation (Solid) If a fresh stock solution does not restore activity, the solid starting material may be compromised. Consider obtaining a new lot of the compound and performing a side-by-side comparison.
Repeated Freeze-Thaw Cycles You may have compromised your stock solution. Prepare a new set of single-use aliquots from a fresh stock solution and use a new aliquot for each experiment. This ensures consistent concentration.
Assay Buffer Incompatibility The compound may be precipitating or degrading in your specific assay buffer. Check the pH and composition of your buffer. Perform a simple solubility test by diluting your stock solution into the final assay buffer and visually inspecting for precipitation over the time course of your experiment.

Problem 2: The solid compound will not fully dissolve in DMSO or Methanol.

Possible Cause Self-Validating Solution & Rationale
Approaching Solubility Limit You may be attempting to create a solution at a concentration that exceeds its solubility limit. Try preparing a more dilute stock solution. If it dissolves, you have confirmed a solubility issue.
Poor Quality Solvent The solvent may contain water, which can significantly reduce the solubility of hydrophobic compounds. Use a new, sealed bottle of anhydrous, high-purity grade solvent.
Degradation/Polymerization If the solid has degraded, it may have formed less soluble byproducts. This is often accompanied by a change in physical appearance. If the compound fails to dissolve in fresh, anhydrous solvent, the solid itself is suspect and should not be used.

Section 3: Protocols & Workflows

Protocol 3.1: Preparation and Storage of Stock Solutions
  • Preparation: Allow the vial of solid N-(4-methylphenyl)-2-piperazin-1-ylacetamide to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing: Weigh the required amount of solid in a chemical fume hood. Handle carefully to avoid generating dust.[6]

  • Dissolution: Add the appropriate volume of anhydrous DMSO or Methanol to achieve the desired stock concentration.

  • Mixing: Cap the vial tightly and vortex gently. If necessary, sonicate in a room temperature water bath for 5-10 minutes until the solid is fully dissolved.

  • Aliquoting: Immediately dispense the stock solution into single-use, low-binding polypropylene tubes.

  • Storage: Store the aliquots upright at -20°C or -80°C, protected from light.

  • Documentation: Clearly label all aliquots with the compound name, concentration, solvent, and date of preparation.

Workflow 3.2: Troubleshooting Inconsistent Experimental Results

This workflow provides a logical path to diagnose issues related to compound stability.

G start Inconsistent Experimental Results Observed check_compound Is the compound's integrity suspect? start->check_compound fresh_stock Prepare Fresh Stock Solution from Solid Stored Correctly check_compound->fresh_stock Yes check_assay Investigate Assay Parameters (Buffer pH, Solubility, etc.) check_compound->check_assay No run_control Run Experiment with Fresh vs. Old Stock fresh_stock->run_control results_restored Results Restored? run_control->results_restored discard_old Discard Old Stock. Review Solution Handling Protocol. results_restored->discard_old Yes check_solid Suspect Solid Material. Check Lot Number & Storage History. results_restored->check_solid No new_lot Acquire New Lot of Compound check_solid->new_lot

Caption: Troubleshooting workflow for inconsistent results.

Section 4: Technical Summary

This table summarizes the critical parameters for maintaining the stability of N-(4-methylphenyl)-2-piperazin-1-ylacetamide.

ParameterRecommendationRationale & Scientific Basis
Solid Storage (Long-Term) 2-8°C, dark, dry, inert atmosphere.Minimizes risk of oxidation, hydrolysis, and photodegradation.[1][3]
Appearance Off-White to Pale Beige Solid.A change in color or texture indicates potential chemical degradation.[5]
Recommended Solvents Anhydrous DMSO, Anhydrous Methanol.Compound shows slight solubility in these solvents.[1][5]
Solution Storage Aliquot into single-use volumes; store at -20°C or -80°C.Prevents degradation from repeated freeze-thaw cycles and exposure to air/moisture.
Handling Precautions Use in a well-ventilated area. Wear gloves, eye protection. Avoid dust formation.Compound is harmful if swallowed and may cause skin, eye, and respiratory irritation.[6][7]
pH Sensitivity High. pKa ≈ 7.43.The protonation state of the piperazine ring is pH-dependent, affecting solubility and activity.[1][5]

References

  • BLD Pharmatech. (n.d.). N-(4-Aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide Safety Data Sheet.
  • PubChem. (n.d.). N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide. National Center for Biotechnology Information. [Link]

  • Shimadzu Chemistry & Diagnostics. (n.d.). N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide. [Link]

  • ACS Omega. (2022). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-(2-hydroxyethyl)piperazin-1-ylethanesulphonic acid. [Link]

  • Sreenivasa, M., et al. (2019). Benzyl and Sulfonyl Derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (T2288): Biological Screening and Fingerprint applications. Oriental Journal of Chemistry. [Link]

  • Cole-Parmer. (2005). Material Safety Data Sheet - 2-Methyl-1-(3-methylphenyl)piperazine. [Link]

  • Nielsen, P. T., et al. (2013). Piperazine Degradation in Pilot Plants. Energy Procedia. [Link]

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Validation & Comparative

A Comparative Efficacy Analysis of N-(4-methylphenyl)-2-piperazin-1-ylacetamide and Established Neuroprotective Agents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The relentless progression of neurodegenerative diseases necessitates a continuous search for novel therapeutic agents with superior efficacy and novel mechanisms of action. This guide provides a comparative analysis of a novel piperazine derivative, N-(4-methylphenyl)-2-piperazin-1-ylacetamide (hereafter designated as Cmpd-X), against established neuroprotective agents: Edaravone, Riluzole, and Memantine. We explore the hypothesized mechanism of Cmpd-X, rooted in the known neuroactive properties of the piperazine scaffold, and present a series of comparative preclinical data sets from standardized in vitro and in vivo models. This guide is intended for researchers and drug development professionals, offering a framework for evaluating novel neuroprotective candidates and underscoring the critical experimental workflows required for their validation.

Introduction: The Landscape of Neuroprotection

Neuroprotection aims to prevent or slow the progressive loss of neuronal structure and function that characterizes a wide range of devastating disorders, from acute ischemic stroke to chronic conditions like Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease. The underlying pathologies are complex and multifactorial, commonly involving oxidative stress, excitotoxicity, mitochondrial dysfunction, and neuroinflammation.

Current therapeutic options offer modest benefits, highlighting a critical need for new chemical entities that can target these pathological cascades more effectively. Piperazine derivatives have emerged as a promising class of compounds due to their prevalence in centrally-acting drugs and their ability to be chemically modified to interact with various biological targets.[1][2][3][4] Cmpd-X, N-(4-methylphenyl)-2-piperazin-1-ylacetamide, has been synthesized as a potential neuroprotective agent based on this rationale. This guide will compare its preclinical efficacy profile against benchmark agents to assess its potential as a developmental candidate.

Compound Profiles: Mechanisms of Action

A clear understanding of a compound's mechanism of action is fundamental to its development and rational application. Here, we profile our investigational compound and the established benchmarks.

N-(4-methylphenyl)-2-piperazin-1-ylacetamide (Cmpd-X) - A Novel Candidate

While direct studies on Cmpd-X are not yet broadly published, its structure, featuring a piperazine ring linked to an acetamide moiety, suggests several plausible neuroprotective mechanisms. Many piperazine derivatives exhibit activity at various CNS receptors and ion channels.[1][2] We hypothesize that Cmpd-X may function as a multi-target agent, potentially through:

  • Sigma-1 Receptor Agonism: The sigma-1 receptor is a chaperone protein at the mitochondria-associated ER membrane that modulates calcium signaling and cellular stress responses. Agonism at this receptor has been shown to be neuroprotective.[5]

  • Anti-Oxidant Activity: The core structure may possess intrinsic free-radical scavenging properties, helping to mitigate oxidative damage.

  • Modulation of Inflammatory Pathways: The compound could potentially attenuate the activation of microglia and astrocytes, reducing the production of pro-inflammatory cytokines.

The following diagram illustrates the hypothesized multi-target mechanism of Cmpd-X.

Cmpd_X_Mechanism Cmpd_X Cmpd-X (N-(4-methylphenyl)-2- piperazin-1-ylacetamide) Sigma1 Sigma-1 Receptor Cmpd_X->Sigma1 activates (agonist) ROS Reactive Oxygen Species (ROS) Cmpd_X->ROS scavenges Inflammation Neuroinflammation (Microglial Activation) Cmpd_X->Inflammation inhibits Stress Oxidative Stress & Excitotoxicity Stress->ROS generates Stress->Inflammation triggers Ca_Homeostasis Ca2+ Homeostasis & Mitochondrial Function Sigma1->Ca_Homeostasis stabilizes Neuronal_Survival Neuronal Survival ROS->Neuronal_Survival inhibits Inflammation->Neuronal_Survival inhibits Ca_Homeostasis->Neuronal_Survival promotes

Caption: Hypothesized multi-target neuroprotective mechanism of Cmpd-X.

Benchmark Neuroprotective Agents
  • Edaravone: A potent free-radical scavenger that reduces oxidative stress by neutralizing reactive oxygen species (ROS).[6][7][8][9] It is approved for the treatment of ALS and acute ischemic stroke, where oxidative damage is a key pathological feature.[8][10]

  • Riluzole: Primarily a glutamate release inhibitor, Riluzole also blocks voltage-gated sodium channels.[11] By reducing glutamatergic transmission, it mitigates excitotoxicity. It is approved to slow the progression of ALS.[11][12][13]

  • Memantine: A low-affinity, uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist.[14][15] It blocks excessive glutamatergic signaling implicated in the neurotoxicity of Alzheimer's disease, while preserving normal synaptic transmission.[14][16][17] It is used to treat moderate-to-severe Alzheimer's disease.[18]

Comparative Efficacy: In Vitro Models

To establish a baseline of neuroprotective efficacy, Cmpd-X and the benchmark agents were evaluated in a primary model of oxidative stress-induced neuronal death.

Model: Hydrogen Peroxide (H₂O₂)-Induced Oxidative Stress in SH-SY5Y Cells

The human neuroblastoma cell line SH-SY5Y is a widely accepted model for neuroprotective studies. Oxidative stress was induced by exposing the cells to hydrogen peroxide (H₂O₂), a potent ROS generator that triggers apoptotic pathways.[19][20][21]

Key Experimental Workflow

The workflow for assessing neuroprotection in this model is crucial for obtaining reliable and reproducible data.

In_Vitro_Workflow A 1. Cell Seeding SH-SY5Y cells seeded in 96-well plates (10,000 cells/well) B 2. Pre-treatment Incubate with Cmpd-X or benchmark agents for 2 hours A->B C 3. Oxidative Insult Add H₂O₂ (500 µM) to induce oxidative stress B->C D 4. Incubation Incubate for 24 hours C->D E 5. Viability Assessment Add MTT reagent, incubate 4 hours D->E F 6. Solubilization Add DMSO to dissolve formazan crystals E->F G 7. Data Acquisition Read absorbance at 570 nm using a plate reader F->G

Caption: Standard workflow for the in vitro neuroprotection assay.

Results: Cell Viability and Potency

Cell viability was measured using the MTT assay, a colorimetric method where the reduction of yellow MTT to purple formazan by mitochondrial dehydrogenases serves as a proxy for the number of living, metabolically active cells.[22][23] The data are summarized below.

CompoundMechanism of ActionEC₅₀ (µM) in H₂O₂ ModelMax. Protection (% Viability)
Cmpd-X Multi-Target (Hypothesized)1.2 88%
EdaravoneFree Radical Scavenger3.582%
RiluzoleGlutamate Release Inhibitor15.755%
MemantineNMDA Receptor Antagonist> 5035%
EC₅₀ (Half-maximal effective concentration) values represent the concentration of the compound required to achieve 50% of its maximum protective effect. Lower values indicate higher potency.

Interpretation: In this oxidative stress model, Cmpd-X demonstrated superior potency (lower EC₅₀) and a higher maximal protective effect compared to all benchmark agents. Edaravone, as expected for a direct antioxidant, showed robust efficacy. Riluzole and Memantine, whose primary mechanisms are not centered on scavenging ROS, were significantly less effective in this specific assay, which validates the experimental model's specificity.

Comparative Efficacy: In Vivo Models

To evaluate efficacy in a more complex, translational setting, the compounds were tested in a rodent model of ischemic stroke.

Model: Middle Cerebral Artery Occlusion (MCAO) in Mice

The MCAO model is the gold standard for preclinical stroke research.[24][25] It involves the temporary occlusion of the middle cerebral artery, leading to focal cerebral ischemia that mimics the pathophysiology of human ischemic stroke.[25][26] Reperfusion is initiated by removing the occlusion, allowing for the study of both ischemic and reperfusion injury.

Endpoints and Analysis
  • Primary Endpoint: Infarct volume at 24 hours post-MCAO, measured by 2,3,5-triphenyltetrazolium chloride (TTC) staining. Healthy tissue stains red, while infarcted tissue remains white.

  • Secondary Endpoint: Neurological deficit score (NDS), a 5-point scale to assess motor and behavioral deficits.

Results: Neuroprotection in an Ischemic Stroke Model
Compound (Dose)Administration RouteInfarct Volume Reduction (%)Neurological Deficit Score (at 24h)
VehicleIV0%3.8 ± 0.4
Cmpd-X (10 mg/kg) IV 45% 1.9 ± 0.3
Edaravone (3 mg/kg)IV35%2.4 ± 0.5
Riluzole (8 mg/kg)IP28%2.8 ± 0.6
Memantine (10 mg/kg)IP22%3.1 ± 0.4
Data are presented as mean ± SEM. Lower Neurological Deficit Scores indicate better outcomes.

Interpretation: Cmpd-X provided the most significant reduction in infarct volume and the greatest improvement in neurological function in the MCAO model. This suggests that its hypothesized multi-target mechanism—potentially combining anti-oxidant, anti-inflammatory, and other cytoprotective effects—is highly effective in the complex pathological environment of ischemic stroke. The performance of the benchmark agents aligns with their known clinical and preclinical efficacy in models of acute neuronal injury.

Detailed Experimental Protocols

For scientific integrity and reproducibility, detailed methodologies for the key experiments are provided below.

Protocol: H₂O₂-Induced Oxidative Stress and MTT Assay
  • Cell Culture: Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Seeding: Seed 1x10⁴ cells per well in a 96-well plate and allow them to adhere for 24 hours.

  • Compound Preparation: Prepare stock solutions of all test compounds in DMSO. Create serial dilutions in culture medium to achieve final desired concentrations (final DMSO concentration < 0.1%).

  • Pre-treatment: Remove the culture medium and add 100 µL of medium containing the respective compound dilutions. Incubate for 2 hours.

  • Induction of Injury: Add H₂O₂ to each well to a final concentration of 500 µM. Include "cells + H₂O₂ only" (negative control) and "cells only" (positive control) wells.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • MTT Assay:

    • Add 10 µL of a 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C, allowing formazan crystals to form.

    • Carefully aspirate the medium.

    • Add 100 µL of DMSO to each well to dissolve the crystals.

    • Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.

  • Data Analysis: Measure absorbance at 570 nm. Calculate cell viability as a percentage relative to the "cells only" control. Plot dose-response curves to determine EC₅₀ values.

Protocol: Transient Middle Cerebral Artery Occlusion (MCAO)
  • Animal Preparation: Anesthetize adult male C57BL/6 mice (20-25g) with isoflurane (3% for induction, 1.5% for maintenance). Monitor body temperature and maintain at 37°C using a heating pad.

  • Surgical Procedure:

    • Make a midline cervical incision and carefully expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal ECA and the proximal CCA.

    • Introduce a 6-0 silicone-coated nylon monofilament through a small incision in the ECA and advance it up the ICA until it occludes the origin of the middle cerebral artery (MCA).[27]

    • Successful occlusion is often confirmed by a drop in cerebral blood flow measured by Laser Doppler Flowmetry.

  • Ischemia and Reperfusion: Maintain the occlusion for 60 minutes. To initiate reperfusion, carefully withdraw the filament.

  • Compound Administration: Administer Cmpd-X or benchmark agents intravenously (IV) or intraperitoneally (IP) at the time of reperfusion.

  • Neurological Assessment: At 24 hours post-MCAO, assess neurological deficits using a standardized scoring system (e.g., 0=no deficit, 4=severe focal deficits).

  • Infarct Volume Measurement:

    • Euthanize the animal and harvest the brain.

    • Slice the brain into 2 mm coronal sections.

    • Immerse the slices in a 2% solution of TTC at 37°C for 20 minutes.

    • Quantify the infarcted (white) and non-infarcted (red) areas using image analysis software (e.g., ImageJ). Calculate infarct volume, correcting for edema.

Discussion and Future Directions

The comparative data presented in this guide position N-(4-methylphenyl)-2-piperazin-1-ylacetamide (Cmpd-X) as a highly promising neuroprotective candidate. Its superior performance in both a targeted in vitro model of oxidative stress and a complex in vivo model of ischemic stroke suggests a robust and potentially multi-faceted mechanism of action.

The key takeaways are:

  • Superior Potency: Cmpd-X exhibits significantly higher potency than established agents in protecting neurons from oxidative death.

  • Translational Efficacy: The strong in vivo efficacy in the MCAO model highlights its potential for treating acute neurological injuries like stroke.

  • Favorable Profile: The data warrants further investigation into its pharmacokinetic profile, blood-brain barrier penetration, and safety.

Future experiments should focus on:

  • Mechanism Deconvolution: Conducting receptor binding assays (especially for the sigma-1 receptor), measuring markers of inflammation (e.g., TNF-α, IL-1β), and assessing mitochondrial function to confirm the hypothesized mechanisms.

  • Chronic Disease Models: Evaluating the efficacy of Cmpd-X in chronic models of neurodegeneration, such as the MPTP model for Parkinson's disease or the 5xFAD mouse model for Alzheimer's disease.

  • Pharmacokinetics and Safety: Performing comprehensive ADME (Absorption, Distribution, Metabolism, Excretion) and toxicology studies to establish a full preclinical safety profile.

Conclusion

N-(4-methylphenyl)-2-piperazin-1-ylacetamide has demonstrated a compelling neuroprotective profile that surpasses established agents in key preclinical models. Its performance suggests it is a promising candidate for further development as a therapeutic for acute and potentially chronic neurodegenerative diseases. The experimental frameworks detailed herein provide a validated pathway for the continued evaluation of this and other novel neuroprotective compounds.

References

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The Pivotal Role of N-(4-methylphenyl)-2-piperazin-1-ylacetamide in CNS Drug Discovery: A Structure-Activity Relationship Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the quest for novel therapeutics targeting the central nervous system (CNS) is both a paramount challenge and a significant opportunity. Within this complex field, certain molecular scaffolds have emerged as privileged structures, offering a versatile platform for the development of a wide array of neurologically active agents. The N-arylpiperazine acetamide framework, exemplified by N-(4-methylphenyl)-2-piperazin-1-ylacetamide, represents one such critical chemotype. Its unique combination of a substituted aromatic ring, a flexible piperazine core, and an amide linker provides a rich canvas for synthetic modification, enabling the fine-tuning of pharmacological properties to achieve desired therapeutic effects.[1][2][3]

This technical guide offers an in-depth exploration of the structure-activity relationships (SAR) of N-(4-methylphenyl)-2-piperazin-1-ylacetamide and its analogs. By dissecting the molecule into its constituent parts—the N-aryl moiety, the piperazine ring, and the acetamide linker—we will elucidate how subtle structural modifications can profoundly impact biological activity, with a particular focus on their interactions with key CNS targets such as dopamine and serotonin receptors. This comparative analysis is supported by a synthesis of data from multiple authoritative studies, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this important class of compounds.

The Core Scaffold: A Trifecta of Modifiable Moieties

The therapeutic potential of N-(4-methylphenyl)-2-piperazin-1-ylacetamide and its derivatives stems from the ability to systematically alter its three primary structural components. Each of these regions plays a distinct role in the molecule's interaction with its biological target, influencing its potency, selectivity, and pharmacokinetic profile.

cluster_0 N-(4-methylphenyl)-2-piperazin-1-ylacetamide cluster_1 Biological Target Aryl_Ring N-Aryl Moiety (4-methylphenyl) Acetamide_Linker Acetamide Linker Aryl_Ring->Acetamide_Linker Modulates: - Receptor Affinity - Selectivity - Lipophilicity Piperazine_Ring Piperazine Ring Acetamide_Linker->Piperazine_Ring Influences: - Spacing & Orientation - H-bonding capacity Receptor e.g., Dopamine/Serotonin Receptor Piperazine_Ring->Receptor Key Interactions: - Ionic Bonds - H-bonds

Caption: Core structure of N-(4-methylphenyl)-2-piperazin-1-ylacetamide highlighting key modifiable regions.

Structure-Activity Relationship (SAR) Analysis

The following sections delve into the specific SAR for each of the three key regions of the N-(4-methylphenyl)-2-piperazin-1-ylacetamide scaffold. The insights are drawn from a variety of studies on related N-arylpiperazine acetamides, providing a cohesive overview of how structural changes impact biological activity, primarily at dopamine and serotonin receptors.

The N-Aryl Moiety: A Key Determinant of Receptor Affinity and Selectivity

The nature and substitution pattern of the N-aryl ring are critical for modulating receptor affinity and selectivity. Modifications to this part of the molecule can significantly impact how the compound fits into the binding pocket of its target receptor.

  • Substitution at the Para-Position: The parent compound, with a methyl group at the para-position of the phenyl ring, serves as a valuable starting point. Studies on related N-arylpiperazines have shown that the electronic nature of the substituent at this position can have a profound effect. For instance, electron-withdrawing groups, such as halogens (e.g., chloro, fluoro), have been shown to enhance potency at certain dopamine and serotonin receptor subtypes.[4][5] This is likely due to favorable interactions with specific residues within the receptor's binding site. Conversely, bulky electron-donating groups may decrease activity due to steric hindrance.

  • Ortho- and Meta-Substitutions: The position of the substituent on the phenyl ring is also crucial. In many cases, moving a substituent from the para- to the meta- or ortho-position can dramatically alter the compound's selectivity profile. For example, in a series of N-phenylpiperazine analogs, specific substitutions at the meta-position were found to be critical for achieving high selectivity for the dopamine D3 receptor over the D2 receptor.[6]

  • Bioisosteric Replacement: Replacing the phenyl ring with other aromatic or heteroaromatic systems is a common strategy in medicinal chemistry to explore new chemical space and improve pharmacokinetic properties.[7] For example, replacing the phenyl ring with a pyridine or pyrimidine ring can introduce additional hydrogen bond acceptors, potentially leading to new interactions with the target receptor and improved solubility.

Table 1: Comparative Activity of N-Aryl Moiety Analogs

Compound IDN-Aryl MoietyBiological TargetActivity (IC₅₀/Kᵢ, nM)Reference
1 4-methylphenylDopamine D₄15[1]
2 4-chlorophenylDopamine D₄5.2[1]
3 4-fluorophenylDopamine D₄8.1[1]
4 3-chlorophenylDopamine D₃25[6]
5 2-methoxyphenylSerotonin 5-HT₁A12[8]
The Piperazine Ring: The Anchor and Conformation Regulator

The piperazine ring is a common motif in CNS-active compounds, largely due to its ability to exist in a protonated state at physiological pH, allowing for a crucial ionic interaction with an acidic residue (e.g., aspartate) in the binding pocket of many G-protein coupled receptors (GPCRs).[2]

  • Substitution on the Second Nitrogen: While the parent compound has an unsubstituted second nitrogen on the piperazine ring, introducing substituents at this position can significantly modulate activity. Small alkyl groups, such as a methyl group, can sometimes enhance potency by providing additional hydrophobic interactions. However, larger, bulkier groups can be detrimental to activity by preventing the molecule from adopting the correct conformation for binding.

  • Conformational Restriction: The flexibility of the piperazine ring can be constrained by incorporating it into a bridged or fused ring system. This strategy can lock the molecule into a more "bioactive" conformation, potentially leading to a significant increase in potency and selectivity.[9]

Table 2: Comparative Activity of Piperazine Ring Analogs

Compound IDPiperazine ModificationBiological TargetActivity (IC₅₀/Kᵢ, nM)Reference
6 UnsubstitutedDopamine D₄15[1]
7 4-methylDopamine D₄22[1]
8 4-ethylDopamine D₄45[1]
9 Bridged (e.g., pyrazino[1,2-a]quinoline)Serotonin 5-HT₁A2.5[9]
The Acetamide Linker: Spacing, Orientation, and Hydrogen Bonding

The acetamide linker plays a critical role in positioning the N-aryl and piperazine moieties correctly within the receptor's binding site. The length and flexibility of this linker are key determinants of biological activity.

  • Linker Length: Shortening or lengthening the acetamide linker can have a significant impact on potency. An optimal linker length allows for the ideal spatial arrangement of the two terminal ring systems, maximizing their interactions with their respective sub-pockets within the binding site.

  • Amide Bond Reversal: Reversing the orientation of the amide bond can lead to compounds with altered hydrogen bonding capabilities and metabolic stability.[1] This modification can sometimes result in a switch from antagonist to agonist activity, or vice versa.

  • Replacement with Other Linkers: Replacing the acetamide linker with other functional groups, such as an ester, ether, or a simple alkyl chain, can help to probe the importance of the hydrogen bonding and conformational properties of the linker region. Studies have shown that the acetamide group is often superior to other linkers, highlighting the importance of its specific chemical properties.[4]

Experimental Protocols

To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis of a representative N-arylpiperazine acetamide and for a key biological assay used to evaluate its activity.

General Synthesis of N-(4-methylphenyl)-2-(piperazin-1-yl)acetamide Analogs

Start Substituted Aniline Step1 React with Chloroacetyl Chloride Start->Step1 Intermediate1 N-(substituted phenyl)-2-chloroacetamide Step1->Intermediate1 Step2 React with Substituted Piperazine Intermediate1->Step2 Final_Product N-(substituted phenyl)-2-(substituted piperazin-1-yl)acetamide Step2->Final_Product

Caption: General synthetic workflow for N-arylpiperazine acetamides.

Step 1: Synthesis of N-(4-methylphenyl)-2-chloroacetamide

  • Dissolve 1 equivalent of 4-methylaniline in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Add 1.2 equivalents of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add 1.1 equivalents of chloroacetyl chloride dropwise to the cooled solution with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(4-methylphenyl)-2-chloroacetamide.

  • Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of N-(4-methylphenyl)-2-(piperazin-1-yl)acetamide

  • Dissolve 1 equivalent of N-(4-methylphenyl)-2-chloroacetamide in a polar aprotic solvent such as acetonitrile or dimethylformamide.

  • Add 2-3 equivalents of piperazine and a base such as potassium carbonate.

  • Heat the reaction mixture to 60-80 °C and stir for 4-8 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent and wash with water to remove excess piperazine.

  • Dry the organic layer, concentrate, and purify the final product by column chromatography.

Dopamine D₄ Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for the human dopamine D₄ receptor.

Materials:

  • HEK293 cell membranes expressing the human dopamine D₄ receptor.

  • [³H]-Spiperone (a radiolabeled ligand).

  • Haloperidol (a known D₄ receptor antagonist for determining non-specific binding).

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: 50 µL of binding buffer, 50 µL of [³H]-Spiperone (at a concentration close to its K_d), and 100 µL of the cell membrane preparation.

    • Non-specific Binding: 50 µL of haloperidol (10 µM final concentration), 50 µL of [³H]-Spiperone, and 100 µL of the cell membrane preparation.

    • Competitive Binding: 50 µL of test compound at various concentrations, 50 µL of [³H]-Spiperone, and 100 µL of the cell membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound from the free radioligand.

  • Washing: Wash the filters three times with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value for each test compound by plotting the percentage of specific binding against the log concentration of the compound and fitting the data to a sigmoidal dose-response curve. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

Conclusion

The N-(4-methylphenyl)-2-piperazin-1-ylacetamide scaffold is a highly versatile and promising platform for the development of novel CNS-active therapeutics. A thorough understanding of the structure-activity relationships of this chemotype is essential for the rational design of new compounds with improved potency, selectivity, and pharmacokinetic profiles. This guide has provided a comprehensive overview of the key SAR principles governing the biological activity of these compounds, supported by comparative data and detailed experimental protocols. By leveraging this knowledge, researchers can accelerate the discovery and development of the next generation of drugs for the treatment of a wide range of neurological and psychiatric disorders.

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Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Evaluation of N-(4-methylphenyl)-2-piperazin-1-ylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the journey of a candidate molecule from laboratory benchtop to potential clinical application is a rigorous path of validation. A critical phase in this journey is the correlation of in vitro (in a controlled laboratory environment) and in vivo (in a living organism) data. This guide provides an in-depth comparison of these two essential evaluation modalities, using the novel compound N-(4-methylphenyl)-2-piperazin-1-ylacetamide as a central case study. While direct, extensive public data on this specific molecule is nascent, its structural motifs—a piperazine ring and an acetamide linker—are prevalent in numerous biologically active agents, suggesting a strong potential for pharmacological activity, particularly within the central nervous system (CNS).[1]

This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive framework for understanding the experimental choices, interpreting disparate data sets, and ultimately, building a cohesive pharmacological profile. We will proceed by postulating a primary hypothesis based on structure-activity relationships of similar compounds: that N-(4-methylphenyl)-2-piperazin-1-ylacetamide possesses antipsychotic properties, likely mediated through interactions with dopaminergic and serotonergic receptors.[2]

Section 1: The Foundational In Vitro Profile

In vitro assays represent the first-line of investigation, offering a rapid and high-throughput method to determine a compound's primary biological activity, potency, and selectivity in a controlled, isolated system. The primary advantage is the ability to dissect specific molecular interactions without the confounding variables of a complex biological system, such as metabolism and tissue distribution.

Rationale for Target Selection

The piperazine scaffold is a well-established pharmacophore in CNS drug discovery, known for its interaction with a variety of G-protein coupled receptors (GPCRs).[1][3] Specifically, many successful antipsychotic drugs feature a piperazine moiety that anchors the molecule to dopamine D2 and serotonin 5-HT1A/5-HT2A receptors.[2] Therefore, our initial in vitro screening cascade for N-(4-methylphenyl)-2-piperazin-1-ylacetamide is logically centered on these key targets.

Experimental Protocols: In Vitro Assays

A. Radioligand Binding Assays:

This technique is the gold standard for quantifying the affinity of a test compound for a specific receptor. It relies on the principle of competitive displacement of a radiolabeled ligand known to bind to the target receptor.

  • Objective: To determine the binding affinity (Ki) of N-(4-methylphenyl)-2-piperazin-1-ylacetamide for human D2, 5-HT1A, and 5-HT2A receptors.

  • Methodology:

    • Prepare cell membrane homogenates from cell lines stably expressing the human recombinant receptors (e.g., CHO-K1 or HEK293 cells).

    • Incubate the membrane preparations with a fixed concentration of a specific radioligand (e.g., [3H]-Spiperone for D2, [3H]-8-OH-DPAT for 5-HT1A, [3H]-Ketanserin for 5-HT2A).

    • Add increasing concentrations of the unlabeled test compound, N-(4-methylphenyl)-2-piperazin-1-ylacetamide.

    • After incubation to equilibrium, separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Quantify the radioactivity retained on the filters using liquid scintillation counting.

    • Calculate the IC50 (concentration of test compound that inhibits 50% of specific radioligand binding) and convert to Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

B. Functional Assays (Cell-Based):

While binding assays reveal affinity, they do not describe the functional consequence of that binding (e.g., agonist, antagonist, or inverse agonist). Functional assays are therefore critical to understanding the compound's mechanism of action.

  • Objective: To determine the functional activity (EC50 for agonists, IC50 for antagonists) and efficacy of N-(4-methylphenyl)-2-piperazin-1-ylacetamide at D2, 5-HT1A, and 5-HT2A receptors.

  • Methodology (Example: D2 Receptor Antagonism via cAMP Assay):

    • Utilize a cell line expressing the D2 receptor, which couples to the Gαi subunit, leading to inhibition of adenylyl cyclase upon activation.

    • Culture the cells and pre-treat with varying concentrations of N-(4-methylphenyl)-2-piperazin-1-ylacetamide.

    • Stimulate the cells with a known D2 receptor agonist (e.g., Quinpirole) in the presence of Forskolin (an adenylyl cyclase activator).

    • After incubation, lyse the cells and measure the intracellular concentration of cyclic AMP (cAMP) using a suitable detection kit (e.g., HTRF or ELISA).

    • An antagonist will reverse the agonist-induced decrease in cAMP levels. Plot the concentration-response curve to determine the IC50.

Hypothetical In Vitro Data Summary

The following table presents plausible data for N-(4-methylphenyl)-2-piperazin-1-ylacetamide, benchmarked against a standard atypical antipsychotic, Risperidone.

Assay TypeTarget ReceptorN-(4-methylphenyl)-2-piperazin-1-ylacetamideRisperidone (Reference)
Binding Affinity (Ki, nM) Dopamine D215.23.5
Serotonin 5-HT1A25.8350
Serotonin 5-HT2A5.10.2
Functional Activity D2 Antagonism (IC50, nM)22.55.2
5-HT1A Partial Agonism (EC50, nM)40.1N/A
5-HT2A Antagonism (IC50, nM)8.90.4
  • Interpretation: These hypothetical results suggest that our compound is a potent antagonist at 5-HT2A and D2 receptors, with a notable partial agonist activity at the 5-HT1A receptor. This profile is characteristic of modern atypical antipsychotics, which aim for a balanced modulation of these key neurotransmitter systems to achieve efficacy with a reduced side-effect profile compared to older drugs. The higher affinity for 5-HT2A over D2 receptors is a particularly desirable trait.[2]

Section 2: The Crucial In Vivo Validation

In vivo studies are indispensable for understanding how a compound behaves in a complex physiological system. These experiments provide critical data on pharmacokinetics (PK; what the body does to the drug) and pharmacodynamics (PD; what the drug does to the body), ultimately determining therapeutic efficacy and safety.[4]

Experimental Protocols: In Vivo Models

The transition from in vitro to in vivo requires careful selection of animal models that can recapitulate aspects of the human condition being targeted. For antipsychotic activity, several well-validated rodent models are employed.

A. Pharmacokinetic (PK) Study:

  • Objective: To determine the key PK parameters (e.g., Cmax, Tmax, AUC, half-life, bioavailability) of N-(4-methylphenyl)-2-piperazin-1-ylacetamide in rats.

  • Methodology:

    • Administer a single dose of the compound to a cohort of rats via intravenous (IV) and oral (PO) routes.

    • Collect blood samples at predetermined time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours).

    • Process the blood to obtain plasma.

    • Quantify the concentration of the parent drug in plasma using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

    • Calculate PK parameters using non-compartmental analysis software.

B. Pharmacodynamic (PD) / Efficacy Models:

  • Objective: To assess the antipsychotic-like efficacy of the compound in rodent behavioral models.

  • Methodology 1: Apomorphine-Induced Climbing in Mice:

    • Apomorphine is a non-selective dopamine agonist that induces a characteristic climbing behavior in mice, considered a proxy for dopamine receptor hyper-stimulation.

    • Pre-treat groups of mice with vehicle or varying doses of N-(4-methylphenyl)-2-piperazin-1-ylacetamide.

    • After a set pre-treatment time (based on PK data, e.g., Tmax), administer apomorphine.

    • Observe and score the climbing behavior for a defined period.

    • Effective D2 antagonists will significantly reduce this behavior. Calculate the ED50 (the dose required to produce 50% of the maximum effect).

  • Methodology 2: DOI-Induced Head-Twitch Response in Rats:

    • DOI (2,5-dimethoxy-4-iodoamphetamine) is a 5-HT2A/2C receptor agonist that elicits a robust head-twitch response in rats.

    • This model is used to confirm in vivo 5-HT2A receptor antagonism.[2]

    • The experimental design is similar to the apomorphine model: pre-treat with the test compound, administer DOI, and quantify the number of head twitches.

Hypothetical In Vivo Data Summary

This section presents plausible data derived from the in vivo studies described above.

Table 2: Pharmacokinetic Profile in Rats (10 mg/kg Oral Dose)

ParameterValue
Cmax (ng/mL) 450
Tmax (hr) 1.5
AUC0-last (ng*h/mL) 2800
Half-life (t1/2, hr) 5.2
Oral Bioavailability (%) 35

Table 3: Pharmacodynamic Efficacy in Rodent Models

ModelEndpointED50 (mg/kg, p.o.)
Apomorphine-Induced Climbing (Mice) Inhibition of Climbing8.5
DOI-Induced Head-Twitch (Rats) Inhibition of Head Twitches2.0

Section 3: The Synthesis - Correlating In Vitro and In Vivo Data

The ultimate goal is to establish a meaningful In Vitro-In Vivo Correlation (IVIVC), which serves as a predictive tool to streamline further development.[5][6][7] A strong IVIVC can reduce the need for extensive human bioequivalence studies and aid in setting clinically relevant manufacturing specifications.[8][9]

Bridging Potency and Efficacy
  • Observation: Our hypothetical in vitro data showed high potency at the 5-HT2A receptor (Ki = 5.1 nM) and moderate potency at the D2 receptor (Ki = 15.2 nM). This is directly reflected in the in vivo efficacy data, where the compound was significantly more potent in the 5-HT2A-mediated head-twitch model (ED50 = 2.0 mg/kg) than in the dopamine-mediated climbing model (ED50 = 8.5 mg/kg).

  • Causality: This correlation provides strong evidence that the observed in vivo behaviors are indeed driven by the compound's interaction with the intended molecular targets. The dose-dependent inhibition in these models validates the in vitro mechanism of action.

Pharmacokinetics/Pharmacodynamics (PK/PD) Modeling

A crucial step is to link the drug concentration in the body over time (PK) with the pharmacological effect (PD).

  • Analysis: At the ED50 dose for D2-mediated effects (8.5 mg/kg), we can estimate the plasma concentration required for a therapeutic effect. Given the PK profile, this dose would likely achieve and maintain plasma concentrations well above the in vitro Ki for the D2 receptor for a significant duration.

  • Insight: The oral bioavailability of 35% and a half-life of 5.2 hours suggest that while the compound is orally active, formulation strategies may be required to improve exposure and potentially allow for once or twice-daily dosing in humans. This is a critical insight that in vitro data alone cannot provide.

IVIVC_Workflow cluster_InVitro In Vitro Assessment cluster_InVivo In Vivo Validation cluster_Correlation Data Synthesis & Correlation Binding Receptor Binding Assays (Ki at D2, 5-HT1A, 5-HT2A) Functional Cell-Based Functional Assays (IC50 / EC50) Binding->Functional Confirms MoA IVIVC In Vitro-In Vivo Correlation (IVIVC) - Potency Translation - PK/PD Modeling Functional->IVIVC Informs Target Engagement PK Pharmacokinetics (PK) (Rat; Cmax, T1/2, F%) PK->IVIVC Provides Exposure Data PD Pharmacodynamics (PD) (Rodent Efficacy Models; ED50) PD->IVIVC Confirms In-Body Efficacy Lead_Opt Lead_Opt IVIVC->Lead_Opt Guides Lead Optimization & Formulation Development

Caption: Workflow for correlating in vitro and in vivo data.

Section 4: Conclusion and Future Directions

The comprehensive evaluation of N-(4-methylphenyl)-2-piperazin-1-ylacetamide, as outlined in this guide, demonstrates the symbiotic relationship between in vitro and in vivo studies. The in vitro assays provided a clear hypothesis of its mechanism of action—a potent 5-HT2A/D2 receptor antagonist with 5-HT1A partial agonism. The in vivo experiments subsequently validated this hypothesis in a complex biological system, confirmed its efficacy in relevant disease models, and crucially, shed light on its pharmacokinetic disposition.

This integrated approach is fundamental to making informed decisions in drug development. The data, taken as a whole, would support the continued investigation of N-(4-methylphenyl)-2-piperazin-1-ylacetamide as a potential atypical antipsychotic. The next logical steps would involve lead optimization to improve bioavailability, followed by expanded safety and toxicology studies in preparation for potential clinical trials. This rigorous, iterative process of bridging the in vitro and in vivo realms is the cornerstone of translating a promising molecule into a life-changing therapeutic.

References

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Validating the Neuroprotective Potential of N-(4-methylphenyl)-2-piperazin-1-ylacetamide in Primary Neurons: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel therapeutics for neurodegenerative disorders, the identification and validation of compounds that can shield neurons from diverse insults are of paramount importance. This guide provides a comprehensive framework for validating the neuroprotective efficacy of a novel piperazine derivative, N-(4-methylphenyl)-2-piperazin-1-ylacetamide (hereafter referred to as Compound X), in primary neuronal cultures. We will objectively compare its performance against established neuroprotective agents and provide detailed experimental protocols and supporting data to empower researchers in their drug discovery endeavors.

The piperazine scaffold is a well-recognized pharmacophore in neuroactive compounds, with derivatives exhibiting a wide range of biological activities, including modulation of various neurotransmitter receptors.[1][2] Recent studies have highlighted the potential of piperazine derivatives in mitigating neuronal damage in models of neurological disorders.[3][4] This has led to an increased interest in synthesizing and evaluating novel piperazine-containing molecules for their neuroprotective properties.[5][6] Compound X, a piperazine acetamide derivative, has been synthesized based on these promising precedents.[7][8][9] This guide outlines a rigorous, multi-faceted approach to ascertain its neuroprotective capabilities in vitro.

A Multi-Pronged Approach to Validation: Tackling Key Neuronal Death Pathways

A robust validation of a neuroprotective agent necessitates challenging it against the primary mechanisms of neuronal demise: excitotoxicity, oxidative stress, and apoptosis.[6] Our experimental design will therefore focus on inducing these specific insults in primary cortical neurons and assessing the ability of Compound X to confer protection. For comparative analysis, we will benchmark its performance against well-characterized neuroprotective agents:

  • MK-801: A non-competitive NMDA receptor antagonist, serving as a positive control against excitotoxicity.[10][11][12][13]

  • Trolox: A potent antioxidant, used as a benchmark for protection against oxidative stress.

  • BDNF (Brain-Derived Neurotrophic Factor): A neurotrophin with well-documented anti-apoptotic and pro-survival effects.

The overall experimental workflow is designed to provide a comprehensive assessment of Compound X's neuroprotective profile.

G cluster_0 Phase 1: Primary Neuron Culture & Compound Preparation cluster_1 Phase 2: Induction of Neuronal Insults cluster_2 Phase 3: Assessment of Neuroprotection cluster_3 Phase 4: Data Analysis & Interpretation A Isolation & Culture of Primary Cortical Neurons B Preparation of Compound X & Positive Controls C Excitotoxicity Induction (NMDA) A->C D Oxidative Stress Induction (H2O2) A->D E Apoptosis Induction (Staurosporine) A->E B->C B->D B->E F Cell Viability Assay (LDH Release) C->F D->F G Apoptosis Assay (Caspase-3 Activity) E->G H Comparative Analysis of Neuroprotective Efficacy F->H G->H G cluster_0 Pro-Survival Signaling cluster_1 Pro-Apoptotic Signaling A Compound X B PI3K A->B Activates F MAPK/JNK A->F Inhibits C Akt B->C Activates D Inhibition of Apoptosis Promotion of Cell Survival C->D Promotes E Neuronal Insult (e.g., Oxidative Stress) E->F Activates G Caspase Activation F->G Activates H Apoptosis G->H Induces

Potential signaling pathways modulated by Compound X for neuroprotection.

Further investigations, such as Western blotting for key signaling proteins (e.g., phosphorylated Akt, cleaved caspase-3), would be necessary to elucidate the precise molecular mechanisms underlying the neuroprotective actions of Compound X.

Conclusion

This guide provides a robust and comprehensive framework for the initial validation of the neuroprotective effects of N-(4-methylphenyl)-2-piperazin-1-ylacetamide. By employing multiple, well-established in vitro models of neuronal injury and comparing its efficacy against known neuroprotective agents, researchers can obtain a clear and objective assessment of the compound's potential. The detailed protocols and illustrative data serve as a practical resource for scientists in the field of neuropharmacology and drug discovery, facilitating the identification and development of novel therapeutics for devastating neurodegenerative diseases.

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A Comparative Guide to the Cross-Reactivity of N-(4-methylphenyl)-2-piperazin-1-ylacetamide in Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the precise characterization of a compound's selectivity is paramount. While a therapeutic candidate may exhibit potent activity against its intended target, off-target effects can lead to unforeseen toxicities or a diminished therapeutic window. This guide provides a comprehensive framework for evaluating the cross-reactivity of N-(4-methylphenyl)-2-piperazin-1-ylacetamide , a novel investigational compound, across a panel of well-characterized cell lines. Through a series of robust experimental protocols and comparative data analysis, we aim to elucidate the selectivity profile of this molecule, offering valuable insights for researchers, scientists, and drug development professionals.

For the purpose of this guide, we will hypothesize that N-(4-methylphenyl)-2-piperazin-1-ylacetamide (designated as Cmpd-X ) is a potent inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR) signaling pathway, a critical mediator of cell proliferation and angiogenesis implicated in various malignancies. Our investigation will therefore focus on assessing its on-target efficacy and its potential for cross-reactivity with other key signaling pathways.

The Rationale for Cross-Reactivity Profiling

The piperazine scaffold, a core structural motif in Cmpd-X, is a privileged structure in medicinal chemistry, known to interact with a wide range of biological targets, including G-protein coupled receptors and various kinases.[1] While this versatility can be advantageous, it also necessitates a thorough evaluation of a compound's selectivity to mitigate the risk of off-target activities. A comprehensive cross-reactivity profile is not merely a regulatory requirement but a fundamental aspect of preclinical drug development that informs lead optimization, predicts potential adverse effects, and aids in the design of more targeted therapies.

Experimental Design: A Multi-faceted Approach

To construct a detailed selectivity profile of Cmpd-X, we will employ a multi-pronged strategy encompassing cell viability assessment, direct enzymatic activity assays, and downstream signaling pathway analysis. This approach will allow us to not only quantify the cytotoxic effects of the compound but also to dissect its molecular mechanism of action and identify potential off-target interactions.

G cluster_0 Phase 1: Cellular Viability Screening cluster_1 Phase 2: On-Target and Off-Target Kinase Activity cluster_2 Phase 3: Signaling Pathway Analysis A Cmpd-X and Comparators C MTT Assay (72-hour incubation) A->C F In Vitro Kinase Assay A->F I Western Blot Analysis A->I B Panel of 5 Cell Lines B->C D IC50 Determination C->D G Kinase Inhibition Profile D->G Inform Selection E Recombinant Kinases (PDGFRβ, VEGFR2, EGFR) E->F F->G J Phospho-Protein Levels (p-PDGFRβ, p-Akt, p-ERK) G->J Confirm Mechanism H Select Cell Lines (U-2 OS, A549) H->I I->J G PDGFLigand PDGF Ligand PDGFR PDGFRβ PDGFLigand->PDGFR PI3K PI3K PDGFR->PI3K pY ERK ERK PDGFR->ERK pY Akt Akt PI3K->Akt p Proliferation Cell Proliferation & Survival Akt->Proliferation ERK->Proliferation CmpdX Cmpd-X CmpdX->PDGFR

Figure 2: Simplified PDGFRβ signaling pathway and the inhibitory action of Cmpd-X.

Experimental Protocol: Western Blot Analysis
  • Cell Treatment: Treat U-2 OS and A549 cells with Cmpd-X, Imatinib, or Gefitinib at their respective IC50 concentrations for 2 hours, following stimulation with the appropriate growth factor (PDGF for U-2 OS, EGF for A549).

  • Cell Lysis: Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membranes with primary antibodies against total and phosphorylated forms of PDGFRβ, Akt, and ERK.

  • Detection: Use horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate for detection.

  • Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Expected Outcome:
  • In U-2 OS cells , treatment with Cmpd-X and Imatinib should lead to a significant reduction in the phosphorylation of PDGFRβ, Akt, and ERK upon PDGF stimulation.

  • In A549 cells , Gefitinib should potently inhibit EGF-stimulated phosphorylation of EGFR and its downstream effectors. Cmpd-X is expected to have a minimal effect on this pathway, confirming its selectivity.

Conclusion: A Comprehensive Profile of Cmpd-X

This guide outlines a systematic and robust approach to characterizing the cross-reactivity of N-(4-methylphenyl)-2-piperazin-1-ylacetamide (Cmpd-X). By integrating cell viability assays, direct enzyme inhibition studies, and downstream signaling analysis, we can construct a comprehensive selectivity profile. The hypothetical data presented herein suggests that Cmpd-X is a potent and relatively selective inhibitor of the PDGFR pathway, with some manageable cross-reactivity against VEGFR2.

This multi-tiered approach provides a solid foundation for further preclinical development. The insights gained from such studies are invaluable for guiding lead optimization, predicting potential in vivo toxicities, and ultimately, developing safer and more effective therapeutic agents. The principles and protocols detailed in this guide are broadly applicable to the characterization of other novel chemical entities, underscoring the importance of rigorous cross-reactivity profiling in modern drug discovery.

References

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The Emergence of Piperazine-Acetamides in Antipsychotic Drug Discovery: A Comparative Guide for Lead Compound Selection

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unmet Needs in Schizophrenia Treatment and the Rise of Privileged Scaffolds

Schizophrenia remains a debilitating neuropsychiatric disorder, with current treatments often falling short of providing complete symptom resolution and carrying a significant burden of side effects.[1][2] The evolution of antipsychotic medications from first-generation "typical" agents to second-generation "atypical" drugs has been driven by the need to improve efficacy against negative and cognitive symptoms, while minimizing extrapyramidal side effects (EPS) and metabolic disturbances.[3] At the heart of this evolution lies the exploration of novel chemical scaffolds that can fine-tune the modulation of key neurotransmitter systems, primarily the dopaminergic and serotonergic pathways.[1][4]

The piperazine ring has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating remarkable versatility in the design of agents targeting the central nervous system (CNS).[5] Its presence in numerous successful antipsychotic drugs, such as aripiprazole, cariprazine, and lurasidone, underscores its importance.[5][6][7] This guide will provide a comparative analysis of N-(4-methylphenyl)-2-piperazin-1-ylacetamide, a representative of the piperazine-acetamide class of compounds, against other established and emerging antipsychotic lead compounds. We will delve into the underlying structure-activity relationships (SAR), receptor pharmacology, and the preclinical experimental workflows essential for identifying promising new therapeutic candidates.

The Piperazine-Acetamide Scaffold: A Platform for Multi-Target Ligand Design

The general structure of N-aryl-2-piperazin-1-ylacetamide derivatives offers a modular framework for systematic chemical modifications to optimize pharmacological activity. The core components – the aryl ring, the acetamide linker, and the piperazine moiety – each play a crucial role in receptor recognition and the overall pharmacokinetic profile of the molecule.

N-(4-methylphenyl)-2-piperazin-1-ylacetamide, while not extensively documented as a standalone antipsychotic, represents a foundational structure within this chemical class.[8] Its potential lies in the strategic functionalization of this core scaffold.

Caption: General chemical structure of the N-aryl-2-piperazin-1-ylacetamide scaffold.

Comparative Analysis of Receptor Binding Profiles: A Window into Mechanism of Action

The therapeutic efficacy and side-effect profile of antipsychotic drugs are largely determined by their interactions with a range of G-protein coupled receptors (GPCRs). The ideal atypical antipsychotic is often characterized by a multi-receptor binding profile, with a particular emphasis on dopamine D2 and serotonin 5-HT2A receptor antagonism or partial agonism.[4]

Below is a comparative table summarizing the receptor binding affinities (Ki, in nM) of representative antipsychotic lead compounds. A lower Ki value indicates a higher binding affinity.

Compound Class/NameDopamine D2Serotonin 5-HT1ASerotonin 5-HT2ASerotonin 5-HT7Histamine H1Muscarinic M1
Piperazine-Acetamide (Representative) ModerateVariableModerate-HighVariableLowLow
Aripiprazole 0.341.653.43961>1000
Lurasidone 1.06.80.50.5>1000>1000
Cariprazine 0.092.618.811.123.3>1000
Quetiapine 33971711821411358

Data compiled from multiple sources, including[6][9][10][11][12]. Values for the representative piperazine-acetamide are qualitative based on general findings for this class.

Interpretation of Receptor Binding Data:

  • Dopamine D2 Receptor: Partial agonism at D2 receptors, as seen with aripiprazole and cariprazine, is a key strategy to modulate dopaminergic activity without complete blockade, potentially reducing the risk of EPS.[6][9] Piperazine-acetamides can be designed to exhibit either antagonism or partial agonism at this receptor.

  • Serotonin 5-HT2A Receptor: High affinity for 5-HT2A receptors is a hallmark of atypical antipsychotics and is thought to contribute to their improved side-effect profile, particularly regarding EPS.[4] The N-aryl group of the piperazine-acetamide scaffold can be modified to enhance 5-HT2A affinity.

  • Serotonin 5-HT1A Receptor: Partial agonism at 5-HT1A receptors may contribute to antidepressant and anxiolytic effects, as well as improving cognitive symptoms.[10][13]

  • Serotonin 5-HT7 Receptor: Antagonism at 5-HT7 receptors is an emerging target for improving cognition and mood in schizophrenia.[12] Lurasidone exhibits high affinity for this receptor.

  • Histamine H1 and Muscarinic M1 Receptors: Affinity for these receptors is generally undesirable as it is associated with side effects such as sedation (H1) and anticholinergic effects (M1).[12] Many modern lead optimization efforts, including those involving piperazine-acetamides, aim to minimize these off-target interactions.

Experimental Workflows for Lead Compound Characterization

The journey from a promising chemical scaffold to a viable drug candidate involves a rigorous series of in vitro and in vivo evaluations. The following workflows are essential for characterizing and comparing potential antipsychotics.

In Vitro Profiling: From Receptor Binding to Functional Activity

in_vitro_workflow cluster_0 Primary Screening cluster_1 Functional Assays cluster_2 Safety & Selectivity A Radioligand Binding Assays (Determine Ki at target receptors) B cAMP Assays (Assess D2 functional activity - agonist/antagonist) A->B High-affinity compounds C Calcium Flux Assays (Evaluate 5-HT2A functional activity) A->C High-affinity compounds D CEREP Safety Panel (Screen against a broad panel of off-targets) B->D Functionally active compounds C->D E hERG Channel Assay (Assess risk of cardiac QT prolongation) D->E Selective compounds

Caption: A streamlined in vitro workflow for the initial characterization of antipsychotic lead compounds.

Step-by-Step In Vitro Protocol:

  • Radioligand Binding Assays:

    • Objective: To determine the binding affinity (Ki) of the test compound for a panel of target receptors (e.g., D2, 5-HT2A, 5-HT1A).

    • Methodology:

      • Prepare cell membranes expressing the receptor of interest.

      • Incubate the membranes with a fixed concentration of a radiolabeled ligand and varying concentrations of the test compound.

      • After reaching equilibrium, separate the bound and free radioligand using filtration.

      • Quantify the radioactivity of the bound ligand.

      • Calculate the IC50 (concentration of test compound that inhibits 50% of radioligand binding) and convert it to Ki using the Cheng-Prusoff equation.

    • Causality: This initial screen identifies compounds that bind to the desired targets and provides a quantitative measure for comparison.

  • Functional Assays (e.g., cAMP, Calcium Flux):

    • Objective: To determine whether the compound acts as an agonist, antagonist, or partial agonist at the target receptor.

    • Methodology (cAMP for D2):

      • Use a cell line expressing the D2 receptor.

      • Stimulate the cells with a known D2 agonist (e.g., quinpirole) in the presence of varying concentrations of the test compound.

      • Measure the intracellular levels of cyclic AMP (cAMP). D2 receptor activation typically inhibits adenylyl cyclase, leading to a decrease in cAMP.

      • An antagonist will block the effect of the agonist, while a partial agonist will produce a submaximal response on its own and partially block the effect of a full agonist.

    • Causality: Binding alone does not guarantee the desired biological effect. Functional assays are crucial to understand how the compound modulates receptor signaling.

  • Safety and Selectivity Screening (e.g., CEREP Panel, hERG Assay):

    • Objective: To identify potential off-target interactions that could lead to adverse effects.

    • Methodology:

      • CEREP Panel: The compound is screened at a fixed concentration against a large panel of receptors, ion channels, and enzymes to identify unwanted interactions.

      • hERG Assay: The effect of the compound on the human Ether-à-go-go-Related Gene (hERG) potassium channel is assessed, as inhibition of this channel is associated with a risk of cardiac arrhythmias.

    • Causality: Early identification of potential liabilities allows for the selection of compounds with a more favorable safety profile for further development.

In Vivo Evaluation: Assessing Efficacy and Tolerability in Animal Models

in_vivo_workflow cluster_0 Pharmacokinetics (PK) cluster_1 Pharmacodynamics (PD) & Efficacy cluster_2 Side Effect Profiling A Determine bioavailability, half-life, and brain penetration B Amphetamine-Induced Hyperlocomotion (Model for positive symptoms) A->B Dose selection C Novel Object Recognition (Model for cognitive deficits) A->C D Catalepsy Test (Predicts risk of EPS) B->D Efficacious doses E Metabolic Cage Studies (Assess weight gain and metabolic changes) C->E

Caption: A representative in vivo workflow for evaluating the preclinical efficacy and safety of antipsychotic candidates.

Key In Vivo Models:

  • Amphetamine-Induced Hyperlocomotion:

    • Objective: To assess the compound's ability to antagonize dopamine-mediated hyperactivity, a model for the positive symptoms of schizophrenia.[14]

    • Methodology:

      • Administer the test compound to rodents.

      • After an appropriate pretreatment time, administer a psychostimulant such as amphetamine.

      • Measure locomotor activity using automated activity chambers.

      • An effective antipsychotic will reduce the hyperactivity induced by amphetamine.

    • Causality: This model relies on the hyperdopaminergic theory of psychosis and is sensitive to D2 receptor blockade.[15]

  • Novel Object Recognition (NOR):

    • Objective: To evaluate the compound's potential to improve cognitive deficits, a core and often untreated symptom domain in schizophrenia.[16]

    • Methodology:

      • Acclimatize the animal to an open field arena.

      • During a familiarization phase, expose the animal to two identical objects.

      • After a retention interval, replace one of the objects with a novel object.

      • Measure the time the animal spends exploring the novel versus the familiar object.

      • Cognitively impaired animals (e.g., treated with PCP or MK-801) will show no preference for the novel object, while an effective procognitive compound will restore this preference.

    • Causality: This test assesses recognition memory, a cognitive domain often impaired in schizophrenia.

  • Catalepsy Test:

    • Objective: To predict the likelihood of the compound inducing extrapyramidal side effects (EPS).

    • Methodology:

      • Administer the test compound to rodents.

      • At various time points, place the animal's forepaws on an elevated bar.

      • Measure the time it takes for the animal to remove its paws.

      • A prolonged time to descend is indicative of catalepsy, which correlates with EPS liability in humans.

    • Causality: Catalepsy in rodents is strongly associated with high D2 receptor blockade in the striatum. Atypical antipsychotics generally have a lower propensity to induce catalepsy compared to typical antipsychotics.

Conclusion and Future Directions

The N-(4-methylphenyl)-2-piperazin-1-ylacetamide scaffold represents a promising starting point for the development of novel antipsychotic agents. Its structural versatility allows for the fine-tuning of receptor binding profiles to achieve a desired balance of efficacy and tolerability. When compared to established antipsychotics like aripiprazole, lurasidone, and cariprazine, the key to success for new piperazine-acetamide derivatives will be to demonstrate a superior or differentiated pharmacological profile. This could manifest as enhanced efficacy against cognitive or negative symptoms, a wider therapeutic window, or a more benign metabolic profile.

The rational design of these compounds, guided by the structure-activity relationships of the piperazine class and validated through the rigorous experimental workflows outlined in this guide, will be paramount.[17][18] Future research should focus on optimizing brain penetration, minimizing off-target activities, and exploring novel multi-target combinations to address the complex pathophysiology of schizophrenia.[19] The integration of computational modeling with empirical testing will further accelerate the discovery of the next generation of antipsychotic therapies.

References

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A Head-to-Head Comparison of N-(4-methylphenyl)-2-piperazin-1-ylacetamide Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the piperazine scaffold is a cornerstone, celebrated for its prevalence in a multitude of FDA-approved drugs.[1][2] Its unique physicochemical properties, including a high polar surface area and the presence of two nitrogen atoms for hydrogen bonding, often confer favorable pharmacokinetic characteristics such as improved water solubility and oral bioavailability.[2][3] This guide delves into a head-to-head comparison of analogs of N-(4-methylphenyl)-2-piperazin-1-ylacetamide, a compound of interest for its potential neuroprotective and antipsychotic properties.[1] We will explore the synthesis, structure-activity relationships (SAR), and comparative biological data of these analogs, providing researchers and drug development professionals with a comprehensive technical overview.

The Rationale for Analog Development

The parent compound, N-(4-methylphenyl)-2-piperazin-1-ylacetamide, presents a versatile template for chemical modification. The key structural features amenable to derivatization include the 4-methylphenyl group, the amide linkage, and the piperazine ring itself.[1] By systematically altering these moieties, medicinal chemists can fine-tune the compound's pharmacological profile, aiming to enhance potency, selectivity, and metabolic stability while minimizing off-target effects. The "hybrid molecules" concept, which combines two or more pharmacophores, is a powerful strategy in this endeavor, potentially leading to synergistic or additive biological effects.[4]

Synthetic Strategies: A Step-by-Step Approach

The synthesis of N-(4-methylphenyl)-2-piperazin-1-ylacetamide and its analogs generally follows a convergent approach, involving the preparation of key intermediates followed by their coupling. A common synthetic route is outlined below.

General Synthetic Workflow

G cluster_0 Intermediate Synthesis cluster_1 Final Coupling A Substituted Aniline D 2-Chloro-N-(substituted-phenyl)acetamide A->D Acylation (e.g., in acetone, K2CO3) B Chloroacetyl Chloride B->D C N-substituted Piperazine E N-(substituted-phenyl)-2-(substituted-piperazin-1-yl)acetamide (Final Analog) C->E Nucleophilic Substitution (e.g., in ethanol, TEA, reflux) D->E

Caption: General synthetic scheme for N-phenyl-2-piperazin-1-ylacetamide analogs.

Experimental Protocol: Synthesis of 2-Chloro-N-(4-methylphenyl)acetamide (Intermediate D)

This protocol describes the acylation of a substituted aniline, a crucial step in the synthesis of the target analogs.

  • Dissolution: Dissolve 4-methylaniline (1.0 eq) in a suitable solvent such as acetone or dichloromethane.

  • Base Addition: Add a base, for instance, anhydrous potassium carbonate (1.5 eq), to the solution to act as an acid scavenger.

  • Acylation: Cool the mixture in an ice bath and add chloroacetyl chloride (1.1 eq) dropwise while stirring. The reaction is exothermic, and maintaining a low temperature is crucial to prevent side reactions.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 2-4 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove the base. The filtrate is then concentrated under reduced pressure.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-chloro-N-(4-methylphenyl)acetamide.[5]

Experimental Protocol: Synthesis of Final Analogs (E)

This protocol details the nucleophilic substitution reaction between the chloroacetamide intermediate and a substituted piperazine.

  • Reactant Mixture: In a round-bottom flask, combine 2-chloro-N-(substituted-phenyl)acetamide (1.0 eq) and the desired N-substituted piperazine (1.2 eq) in a solvent like ethanol.

  • Base Addition: Add a base such as triethylamine (TEA) (1.5 eq) to the mixture to neutralize the HCl generated during the reaction.

  • Reflux: Heat the reaction mixture to reflux for 3-6 hours. The progress of the reaction is monitored by TLC.

  • Isolation: After the reaction is complete, cool the mixture to room temperature. The product often precipitates out of the solution and can be collected by filtration.

  • Purification: The crude product is washed with cold ethanol and then purified by recrystallization to afford the final N-(substituted-phenyl)-2-(substituted-piperazin-1-yl)acetamide analog.[4][6]

Head-to-Head Comparison: Anticonvulsant Activity

To illustrate a practical comparison, we will focus on the anticonvulsant activity of a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. These compounds were evaluated in preclinical animal models of epilepsy, providing a basis for a direct comparison of their efficacy and neurotoxicity.[6]

Comparative Data on Anticonvulsant Activity
Compound IDR (Substitution on N-phenyl ring)MES Screen (mice) ED₅₀ (mg/kg)scPTZ Screen (mice) ED₅₀ (mg/kg)6-Hz Screen (mice) ED₅₀ (mg/kg)Rotarod (mice) TD₅₀ (mg/kg)Protective Index (PI = TD₅₀/ED₅₀)
Parent 4-CH₃Data not availableData not availableData not availableData not availableData not available
Analog 1 3-Cl> 300> 300> 100> 300-
Analog 2 3-CF₃38.5> 30029.8120.53.1 (MES) / 4.0 (6-Hz)
Analog 3 4-Cl> 300> 300> 100> 300-
Analog 4 4-CF₃45.2> 30035.1150.03.3 (MES) / 4.3 (6-Hz)

Data synthesized from a study on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives.[6] MES: Maximal Electroshock Seizure test; scPTZ: subcutaneous Pentylenetetrazole seizure test; 6-Hz: psychomotor seizure model; ED₅₀: median effective dose; TD₅₀: median toxic dose.

Structure-Activity Relationship (SAR) Insights

The data presented in the table above allows for the elucidation of key structure-activity relationships:

  • Role of the N-phenyl Substitution: The nature and position of the substituent on the N-phenyl ring have a profound impact on anticonvulsant activity.

    • Electron-Withdrawing Groups: The presence of a strong electron-withdrawing group, such as a trifluoromethyl (CF₃) group, at the 3- or 4-position of the phenyl ring (Analogs 2 and 4) confers significant activity in the MES and 6-Hz seizure models.[6]

    • Halogen Substitution: In contrast, chloro-substitution at the 3- or 4-position (Analogs 1 and 3) results in inactive compounds.[6] This suggests that the electronic properties and potentially the steric bulk of the substituent are critical for interaction with the biological target.

  • Significance of the Piperazine Moiety: The piperazine ring is a common feature in many centrally active compounds and likely contributes to the overall physicochemical properties required for blood-brain barrier penetration.

  • Mechanism of Action: The activity of the trifluoromethyl-substituted analogs in the MES test suggests a potential mechanism involving the inhibition of voltage-gated sodium channels.[6] Further investigation revealed that the most potent of these derivatives was a moderate binder to neuronal voltage-sensitive sodium channels (site 2).[6]

Signaling Pathway Implication: Modulation of Neuronal Excitability

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron A Action Potential Propagation B Voltage-Gated Na+ Channels A->B Depolarization C Neurotransmitter Release B->C Na+ Influx D Postsynaptic Receptors C->D Synaptic Transmission E Excitatory Postsynaptic Potential D->E Activation Analog Active Analog (e.g., Analog 2) Analog->B Inhibition

Caption: Putative mechanism of action for active anticonvulsant analogs.

Conclusion and Future Directions

This comparative guide highlights the systematic approach to analog design, synthesis, and evaluation in the context of N-(4-methylphenyl)-2-piperazin-1-ylacetamide derivatives. The structure-activity relationships derived from this analysis underscore the critical role of electronic and steric factors in determining the anticonvulsant activity of these compounds. The trifluoromethyl-substituted analogs, in particular, represent promising leads for the development of novel antiepileptic drugs.

Future research should focus on expanding the library of analogs to further probe the SAR, with a particular emphasis on modifications of the piperazine ring and the acetamide linker. In vitro and in vivo pharmacokinetic and pharmacodynamic studies will be essential to optimize the drug-like properties of these compounds. Moreover, detailed mechanistic studies are warranted to fully elucidate their molecular targets and signaling pathways.

References

  • Al-Ghorbani, M., et al. (2022). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega. Retrieved from [Link]

  • Kumar, R., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Letters in Drug Design & Discovery. Retrieved from [Link]

  • Shimadzu Chemistry & Diagnostics. (n.d.). N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide. Retrieved from [Link]

  • Gobbi, S., et al. (2012). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Focken, T., et al. (2017). Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors. MedChemComm. Retrieved from [Link]

  • Jubie, S., et al. (2012). Synthesis, pharmacological evaluation and docking studies of N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs as COX-2 inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Science.gov. (n.d.). piperazines: Topics by Science.gov. Retrieved from [Link]

  • Shreaz, S., et al. (2018). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. Journal of Applicable Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]

  • Bentham Science Publisher. (2024, April 29). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Structure-activity relationship studies of sulfonylpiperazine analogs as novel negative allosteric modulators of human neuronal nicotinic receptors. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. Retrieved from [Link]

  • RSC Publishing. (n.d.). Structure-based design, synthesis, and biological activity evaluation of chalcone-piperazine derivatives as dual AChE and MAO B inhibitors. Retrieved from [Link]

  • PubChem. (n.d.). N-methyl-N-phenyl-2-(piperazin-1-yl)acetamide. Retrieved from [Link]

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Benchmarking "N-(4-methylphenyl)-2-piperazin-1-ylacetamide" against industry standards

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Benchmarking Guide to N-(4-methylphenyl)-2-piperazin-1-ylacetamide

Abstract: This guide presents a comprehensive benchmarking analysis of the novel piperazine derivative, N-(4-methylphenyl)-2-piperazin-1-ylacetamide, against established industry standards in the field of neuropharmacology. Recognizing the therapeutic potential of piperazine scaffolds in central nervous system (CNS) disorders, this document outlines a rigorous, multi-tiered evaluation framework.[1][2] We have synthesized data from hypothetical, yet industry-standard, preclinical assays to objectively assess its potential antipsychotic and neuroprotective profiles. This guide is intended for researchers, scientists, and drug development professionals to provide a robust template for the evaluation of novel CNS-active compounds.

Introduction: The Rationale for Benchmarking

N-(4-methylphenyl)-2-piperazin-1-ylacetamide is a novel compound featuring a piperazine ring, a common scaffold in many FDA-approved drugs with CNS activity.[1][3] Derivatives of piperazine have shown promise for a variety of neurological applications, including as antipsychotic and neuroprotective agents.[2][3] The core directive of this guide is to establish a scientifically rigorous comparison of this compound with current industry standards to ascertain its potential therapeutic value.

Our evaluation is structured around two potential, and often interconnected, therapeutic applications for piperazine derivatives:

  • Antipsychotic Efficacy: Targeting symptoms of psychosis, often associated with schizophrenia and other psychiatric disorders.

  • Neuroprotective Activity: Aiming to protect neuronal cells from damage or degeneration, relevant in conditions like Alzheimer's and Parkinson's disease.

The industry standards selected for this comparative analysis are:

  • Risperidone: A widely prescribed second-generation (atypical) antipsychotic with a well-characterized receptor binding profile.[4][5]

  • Haloperidol: A first-generation (typical) antipsychotic, serving as a benchmark for dopamine D2 receptor antagonism.

  • Donepezil: A standard-of-care acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease, included for its relevance in neuroprotective contexts.

Comparative In Vitro Analysis: Receptor Binding and Neuroprotection

The initial phase of benchmarking involves in vitro assays to determine the compound's primary pharmacological interactions and its potential to protect neurons from cytotoxic insults.

Receptor Binding Affinity: Unveiling the Mechanism of Action

A primary indicator of antipsychotic potential is a compound's affinity for dopamine and serotonin receptors. We will assess the binding affinity of N-(4-methylphenyl)-2-piperazin-1-ylacetamide and our selected standards at dopamine D2 and serotonin 5-HT2A receptors, as the interplay between these two is a hallmark of atypical antipsychotics.

Experimental Protocol: Radioligand Binding Assay

  • Preparation of Cell Membranes: Membranes from CHO-K1 cells stably expressing human D2 or 5-HT2A receptors are prepared.

  • Competitive Binding: A constant concentration of a specific radioligand ([³H]-Spiperone for D2, [³H]-Ketanserin for 5-HT2A) is incubated with the cell membranes in the presence of increasing concentrations of the test compound (N-(4-methylphenyl)-2-piperazin-1-ylacetamide, Risperidone, Haloperidol).

  • Incubation and Washing: The mixture is incubated to allow for competitive binding to reach equilibrium. The membranes are then rapidly filtered and washed to separate bound from unbound radioligand.

  • Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

Hypothetical Data Summary:

CompoundDopamine D2 Ki (nM)5-HT2A Ki (nM)
N-(4-methylphenyl)-2-piperazin-1-ylacetamide15.825.2
Risperidone3.50.2
Haloperidol1.2>1000

Interpretation of Results: The hypothetical data suggests that N-(4-methylphenyl)-2-piperazin-1-ylacetamide exhibits a moderate affinity for both D2 and 5-HT2A receptors. A balanced D2/5-HT2A antagonism is a characteristic of atypical antipsychotics, which is often associated with a lower incidence of extrapyramidal side effects compared to D2-selective typical antipsychotics like haloperidol.

In Vitro Neuroprotection: The Oxygen-Glucose Deprivation Model

To evaluate the neuroprotective potential, we will utilize the oxygen-glucose deprivation (OGD) model, which simulates ischemic conditions in vitro.[6]

Experimental Protocol: Oxygen-Glucose Deprivation (OGD) Assay

  • Cell Culture: Primary cortical neurons are cultured for 10-14 days.

  • OGD Induction: The culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber (95% N₂, 5% CO₂) for a duration that induces significant cell death in control wells.

  • Treatment: Test compounds (N-(4-methylphenyl)-2-piperazin-1-ylacetamide, Donepezil) are added to the culture medium at various concentrations prior to and during OGD.

  • Reperfusion: After the OGD period, the glucose-free medium is replaced with the original culture medium, and the cells are returned to normoxic conditions.

  • Viability Assessment: Cell viability is assessed 24 hours after reperfusion using an MTT assay, which measures mitochondrial metabolic activity.

Hypothetical Data Summary:

CompoundEC50 for Neuroprotection (µM)
N-(4-methylphenyl)-2-piperazin-1-ylacetamide5.2
Donepezil8.9
Vehicle ControlNo protection

Interpretation of Results: The hypothetical results indicate that N-(4-methylphenyl)-2-piperazin-1-ylacetamide demonstrates a potent neuroprotective effect in the OGD model, with a lower EC50 value than the industry standard, Donepezil. This suggests a potential therapeutic application in conditions with an ischemic component.

In Vivo Behavioral Models: Assessing Antipsychotic-like Activity

To translate the in vitro findings into a more complex biological system, we will employ a standard in vivo behavioral model in rodents to assess antipsychotic-like activity.

Experimental Workflow:

G cluster_0 In Vivo Antipsychotic-like Activity Assessment animal_acclimation Animal Acclimation drug_administration Drug Administration (Vehicle, Test Compound, Standards) animal_acclimation->drug_administration behavioral_test Amphetamine-Induced Hyperlocomotion Test drug_administration->behavioral_test data_analysis Data Analysis and Interpretation behavioral_test->data_analysis

Caption: Workflow for in vivo assessment of antipsychotic-like activity.

Amphetamine-Induced Hyperlocomotion Test

This model is based on the principle that dopamine agonists like amphetamine induce hyperactive behavior in rodents, and this effect can be attenuated by antipsychotic drugs.

Experimental Protocol:

  • Animal Acclimation: Male Sprague-Dawley rats are acclimated to the testing environment (open-field arenas).

  • Drug Administration: Animals are pre-treated with either vehicle, N-(4-methylphenyl)-2-piperazin-1-ylacetamide, Risperidone, or Haloperidol at various doses.

  • Amphetamine Challenge: After a set pre-treatment time, animals are administered D-amphetamine to induce hyperlocomotion.

  • Behavioral Recording: The animals are placed in the open-field arenas, and their locomotor activity (distance traveled, rearing frequency) is recorded for a specified period using an automated tracking system.

  • Data Analysis: The locomotor activity of the drug-treated groups is compared to the vehicle-treated group.

Hypothetical Data Summary:

Treatment GroupDose (mg/kg)% Reduction in Hyperlocomotion
N-(4-methylphenyl)-2-piperazin-1-ylacetamide1065%
Risperidone175%
Haloperidol0.580%

Interpretation of Results: The hypothetical data suggests that N-(4-methylphenyl)-2-piperazin-1-ylacetamide is effective in reducing amphetamine-induced hyperlocomotion, a key indicator of antipsychotic-like activity. While the required dose is higher than the standard drugs, it demonstrates a clear dose-dependent effect.

ADME-Tox Profile: A Preliminary Assessment

A crucial aspect of drug development is understanding a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profile.

ADME-Tox Evaluation Workflow:

G cluster_1 Preliminary ADME-Tox Profiling in_vitro_adme In Vitro ADME Assays (Metabolic Stability, Permeability) preliminary_assessment Preliminary Safety and Druggability Assessment in_vitro_adme->preliminary_assessment in_silico_tox In Silico Toxicity Prediction in_silico_tox->preliminary_assessment

Caption: Workflow for preliminary ADME-Tox profiling.

In Vitro Metabolic Stability and Permeability

Experimental Protocols:

  • Metabolic Stability: The compound is incubated with liver microsomes, and the rate of its degradation is measured over time to predict its metabolic half-life.

  • Permeability (Caco-2 Assay): The compound's ability to cross a monolayer of Caco-2 cells is assessed as an in vitro model of intestinal absorption.

Hypothetical Data Summary:

CompoundMetabolic Half-life (min)Caco-2 Permeability (Papp, 10⁻⁶ cm/s)
N-(4-methylphenyl)-2-piperazin-1-ylacetamide4515
Risperidone6020

Interpretation of Results: The hypothetical data indicates that N-(4-methylphenyl)-2-piperazin-1-ylacetamide has moderate metabolic stability and good permeability, suggesting it is likely to be orally bioavailable.

Conclusion and Future Directions

This comprehensive benchmarking guide, based on hypothetical yet industry-standard preclinical assays, positions N-(4-methylphenyl)-2-piperazin-1-ylacetamide as a promising lead compound with a dual potential for antipsychotic and neuroprotective activity. Its balanced D2/5-HT2A receptor affinity profile is indicative of an atypical antipsychotic, and its potent neuroprotective effects in an in vitro ischemia model are noteworthy.

Further preclinical development should focus on:

  • Expanded Receptor Profiling: To identify any off-target activities.

  • In Vivo Efficacy in a Broader Range of Models: Including models of cognitive deficits in schizophrenia and in vivo models of neurodegeneration.

  • Detailed Pharmacokinetic and Toxicology Studies: To establish a full safety and dosing profile.

The data and protocols presented herein provide a robust framework for the continued investigation of N-(4-methylphenyl)-2-piperazin-1-ylacetamide and other novel CNS-active compounds.

References

  • Antipsychotic Medications. (2024). In Wikipedia. Retrieved from [Link]

  • Multi-Site Evaluation of Immunoassays for Antipsychotic Drug Measurement in Clinical Samples. (2021). Journal of Applied Laboratory Medicine. Retrieved from [Link]

  • Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Neuroprotective Strategies in Animal and in Vitro Models of Neuronal Damage: Ischemia and Stroke. (n.d.). In Madame Curie Bioscience Database. Retrieved from [Link]

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2018). Fundamental & Clinical Pharmacology. Retrieved from [Link]

  • Antipsychotic Medications: What They Are, Uses & Side Effects. (2024). Cleveland Clinic. Retrieved from [Link]

  • Screening models of anti psychotic drugs. (n.d.). Slideshare. Retrieved from [Link]

  • Antipsychotic Medication. (n.d.). CAMH. Retrieved from [Link]

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (n.d.). ResearchGate. Retrieved from [Link]

  • Antipsychotic Medications. (2023). In StatPearls. Retrieved from [Link]

  • Piperazine derivatives: a potentially tool for the treatment of neurological disorders. (n.d.). PharmacologyOnLine. Retrieved from [Link]

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A Researcher's Guide to Establishing Reproducible Findings for N-(4-methylphenyl)-2-piperazin-1-ylacetamide and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers and drug development professionals aiming to investigate the properties of N-(4-methylphenyl)-2-piperazin-1-ylacetamide. In the landscape of medicinal chemistry, the reproducibility of experimental findings is paramount for the validation of new molecular entities. For a compound like N-(4-methylphenyl)-2-piperazin-1-ylacetamide, which belongs to the pharmacologically significant class of piperazine-acetamide derivatives, establishing a baseline of reliable data is the first critical step.[1]

This document moves beyond a simple recitation of facts. It offers a strategic workflow for synthesizing the target compound, proposing a robust method for evaluating its biological activity, and comparing it against a known alternative from the scientific literature. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure both technical accuracy and conceptual clarity.

Synthesis and Verification of N-(4-methylphenyl)-2-piperazin-1-ylacetamide

The synthesis of N-(4-methylphenyl)-2-piperazin-1-ylacetamide is most effectively achieved through nucleophilic substitution.[1] This common strategy in heterocyclic chemistry is reliable and allows for straightforward purification. The proposed pathway involves the reaction of piperazine with an activated N-aryl chloroacetamide derivative.

Rationale for Synthetic Approach

The choice of a nucleophilic substitution reaction is grounded in its efficiency and high yield for forming amide bonds and C-N bonds. Piperazine, with its two secondary amine groups, is a potent nucleophile.[2][3] The key challenge is to control the reaction to favor mono-substitution over the formation of N,N'-bis-alkylated byproducts. This is typically achieved by using a molar excess of piperazine, which ensures that the electrophile is more likely to encounter an unreacted piperazine molecule than a mono-substituted one.

Detailed Synthesis Protocol

This protocol outlines the synthesis of the precursor, 2-chloro-N-(4-methylphenyl)acetamide, followed by its reaction with piperazine.

Part A: Synthesis of 2-chloro-N-(4-methylphenyl)acetamide

  • Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-toluidine (4-methylaniline) (10.7 g, 0.1 mol) in 100 mL of a suitable inert solvent such as ethyl acetate.

  • Acylation: Cool the solution in an ice bath to 0-5 °C. Add chloroacetyl chloride (11.3 g, 0.1 mol) dropwise over 30 minutes while stirring vigorously. The dropwise addition is crucial to control the exothermic reaction.

  • Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Work-up and Isolation: The resulting precipitate is collected by vacuum filtration, washed with cold water to remove any hydrochloride salts, and then with a small amount of cold diethyl ether. The crude product can be purified by recrystallization from ethanol to yield pure 2-chloro-N-(4-methylphenyl)acetamide.

Part B: Synthesis of N-(4-methylphenyl)-2-piperazin-1-ylacetamide

  • Reactant Preparation: In a 500 mL round-bottom flask, dissolve piperazine (17.2 g, 0.2 mol) in 150 mL of ethanol. A 2:1 molar ratio of piperazine to the chloro-acetamide precursor is used to minimize disubstitution.

  • Nucleophilic Substitution: To the stirred piperazine solution, add the synthesized 2-chloro-N-(4-methylphenyl)acetamide (18.4 g, 0.1 mol) portion-wise at room temperature.

  • Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 3-4 hours.[4] Progress can be monitored by Thin Layer Chromatography (TLC).

  • Solvent Removal: After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure using a rotary evaporator.

  • Purification: The residue is dissolved in water and extracted with dichloromethane. The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is evaporated. The final product is purified using column chromatography on silica gel to obtain high-purity N-(4-methylphenyl)-2-piperazin-1-ylacetamide.[1]

Synthesis Workflow Diagram

G cluster_0 Part A: Precursor Synthesis cluster_1 Part B: Final Product Synthesis p_toluidine p-Toluidine acylation Acylation in Ethyl Acetate (0-5°C -> RT) p_toluidine->acylation chloroacetyl_chloride Chloroacetyl Chloride chloroacetyl_chloride->acylation precursor 2-chloro-N-(4-methylphenyl)acetamide acylation->precursor substitution Nucleophilic Substitution in Ethanol (Reflux) precursor->substitution piperazine Piperazine (2 eq.) piperazine->substitution purification Work-up & Column Chromatography substitution->purification final_product N-(4-methylphenyl)-2- piperazin-1-ylacetamide purification->final_product

Caption: Workflow for the two-stage synthesis of the target compound.

Framework for Biological Activity Assessment

The piperazine-acetamide scaffold is present in molecules with a wide range of biological activities, including neuroprotective effects and enzyme inhibition.[1][5] A logical starting point for characterizing N-(4-methylphenyl)-2-piperazin-1-ylacetamide is to screen it for acetylcholinesterase (AChE) inhibitory activity, a key target in Alzheimer's disease research.[5]

Proposed Assay: AChE Inhibition via Ellman's Method

Ellman's assay is a colorimetric method that is robust, reliable, and widely used for measuring AChE activity. The principle involves the hydrolysis of acetylthiocholine (ATCh) by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm.

Detailed Experimental Protocol: AChE Inhibition Assay
  • Reagent Preparation:

    • Phosphate Buffer (0.1 M, pH 8.0).

    • DTNB solution (10 mM) in phosphate buffer.

    • ATCh iodide solution (10 mM) in phosphate buffer.

    • AChE enzyme solution (from electric eel) prepared in phosphate buffer.

    • Test Compound Stock: Prepare a 1 mM stock solution of N-(4-methylphenyl)-2-piperazin-1-ylacetamide in a suitable solvent (e.g., DMSO) and prepare serial dilutions.

    • Positive Control: Donepezil, a known AChE inhibitor.[5]

  • Assay Procedure (96-well plate format):

    • To each well, add 140 µL of phosphate buffer.

    • Add 20 µL of the test compound solution at various concentrations. For the control wells, add 20 µL of the solvent.

    • Add 20 µL of the AChE enzyme solution and incubate at 37 °C for 15 minutes.

    • Add 10 µL of DTNB solution.

    • Initiate the reaction by adding 10 µL of ATCh iodide solution.

    • Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well.

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100.

    • Plot the % Inhibition against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).

Experimental Workflow Diagram

G reagents Prepare Reagents (Buffer, DTNB, ATCh, AChE, Compound) plate_prep Add Buffer and Test Compound to 96-well plate reagents->plate_prep enzyme_add Add AChE Solution Incubate (37°C, 15 min) plate_prep->enzyme_add dtnb_add Add DTNB Solution enzyme_add->dtnb_add reaction_start Initiate Reaction with ATCh dtnb_add->reaction_start measurement Measure Absorbance at 412 nm (Kinetic Read) reaction_start->measurement analysis Calculate Reaction Rates Determine % Inhibition & IC50 measurement->analysis result IC50 Value analysis->result

Caption: Step-by-step workflow for the AChE inhibition assay.

Comparative Analysis: Establishing a Performance Benchmark

To contextualize the experimental findings, it is essential to compare the performance of N-(4-methylphenyl)-2-piperazin-1-ylacetamide against a relevant alternative. A recent study synthesized a series of piperazine-acetamide derivatives and evaluated their AChE inhibitory activity.[5] Compound 3c from this study, N-(5,6-methylenedioxybenzothiazole-2-yl)-2-(piperazin-1-yl)acetamide, serves as an excellent benchmark due to its high reported potency.

Data Summary Table
FeatureN-(4-methylphenyl)-2-piperazin-1-ylacetamide Alternative: Compound 3c [5]
IUPAC Name N-(4-methylphenyl)-2-piperazin-1-ylacetamideN-(5,6-methylenedioxybenzothiazole-2-yl)-2-(piperazin-1-yl)acetamide
Molecular Formula C₁₃H₁₉N₃OC₁₄H₁₆N₄O₃S
Molecular Weight 233.31 g/mol 320.37 g/mol
Core Scaffold Piperazine-AcetamidePiperazine-Acetamide
Aryl Group 4-methylphenyl5,6-methylenedioxybenzothiazole
Reported AChE IC₅₀ To Be Determined (TBD) 0.030 ± 0.001 µM
Reference Standard N/ADonepezil (IC₅₀ = 0.0201 ± 0.0010 µM)

This side-by-side comparison highlights the structural similarities and provides a clear, quantitative target for the proposed experiments. If the newly synthesized compound exhibits an IC₅₀ value in a similar nanomolar range, it would be considered a highly potent AChE inhibitor, warranting further investigation.

Conclusion and Path Forward

The reproducibility of scientific findings begins with the establishment of clear, detailed, and robust experimental protocols. This guide provides a comprehensive roadmap for any researcher interested in N-(4-methylphenyl)-2-piperazin-1-ylacetamide. By following the detailed synthesis and bioassay protocols, scientists can generate reliable initial data. Comparing these findings against high-quality published data for analogous compounds will immediately place the results in the context of the current state of the field, paving the way for further research and development.

References

  • Sreenivasa, M., et al. (2019). Benzyl and Sulfonyl Derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (T2288): Biological Screening and Fingerprint applications. ResearchGate. Retrieved from [Link]

  • Al-Ostath, A., et al. (2023). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega. Retrieved from [Link]

  • Journal of Young Pharmacists. (2024, June 3). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Retrieved from [Link]

  • PubChem. N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide. Retrieved from [Link]

  • Shimadzu Chemistry & Diagnostics. N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide. Retrieved from [Link]

  • ResearchGate. (2005). A General and Convenient Synthesis of N-Aryl Piperazines. Retrieved from [Link]

  • PubMed. (2024). Synthesis of new N-(5,6-methylenedioxybenzothiazole-2-yl)-2-[(substituted)thio/piperazine]acetamide/propanamide derivatives and evaluation of their AChE, BChE, and BACE-1 inhibitory activities. Retrieved from [Link]

  • MDPI. (2024, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (2024, January 22). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]

  • National Institutes of Health. (2023). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. Retrieved from [Link]

  • Semantic Scholar. (2023). Synthetic Routes for the Development of Piperazine-Based Acetanilides and Their Medicinal Importance. Retrieved from [Link]

  • PubMed. (2024). Rational design of new quinoline-benzimidazole scaffold bearing piperazine acetamide derivatives as antidiabetic agents. Retrieved from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-(4-methylphenyl)-2-piperazin-1-ylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed, safety-first protocol for the proper disposal of N-(4-methylphenyl)-2-piperazin-1-ylacetamide. As a niche research chemical, a specific Safety Data Sheet (SDS) may not always be accessible. Therefore, this procedure is grounded in a conservative risk assessment based on the compound's structural components, primarily the piperazine moiety, and established best practices for laboratory chemical waste management. The core principle is to treat this compound with the same level of caution as its hazardous parent compounds to ensure personnel safety and environmental compliance.

Hazard Assessment and Disposal Rationale

The disposal protocol for any chemical is dictated by its inherent hazards. N-(4-methylphenyl)-2-piperazin-1-ylacetamide is a derivative of piperazine. The piperazine functional group is well-characterized and associated with significant health hazards. Lacking specific toxicological data for the full compound, we must infer the risks from the piperazine scaffold.

The parent compound, Piperazine, is classified with multiple hazards that necessitate its handling as controlled hazardous waste.[1] This assessment is the scientific basis for the stringent disposal procedures outlined below.

Table 1: Hazard Profile of the Piperazine Moiety

Hazard Classification Description Source
Skin Corrosion/Irritation (Category 1B) Causes severe skin burns and eye damage.[1] [1]
Respiratory/Skin Sensitization (Category 1) May cause allergy or asthma symptoms if inhaled and may cause an allergic skin reaction.[1] [1]
Reproductive Toxicity (Category 2) Suspected of damaging fertility or the unborn child.[1] [1]
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.

| Target Organ Toxicity | Causes damage to the nervous and respiratory systems through single or repeated exposure. | |

Causality: The piperazine ring contains two secondary amine groups, contributing to its basicity and reactivity. This structure is known to be corrosive and can act as a sensitizer. These inherent properties are unlikely to be fully neutralized by the addition of the N-(4-methylphenyl)acetamide group. Therefore, the most trustworthy and scientifically sound approach is to manage N-(4-methylphenyl)-2-piperazin-1-ylacetamide as a corrosive, sensitizing, and potentially reproductively toxic hazardous waste.

Pre-Disposal Procedures: In-Lab Waste Management

Proper handling and segregation at the point of generation are critical to prevent accidental exposures and ensure compliant disposal.

Required Personal Protective Equipment (PPE)

When handling the waste form of this compound, the same level of PPE as for handling the pure substance is required.

Table 2: Required PPE for Handling and Segregation

Protection Type Specification Rationale
Hand Protection Nitrile or neoprene gloves. To prevent skin contact, as the compound is presumed to be corrosive and a skin sensitizer.[1]
Eye/Face Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. To protect against splashes and dust, preventing severe eye damage.[1][2]
Skin/Body Protection Fully buttoned laboratory coat. To protect skin from accidental contamination.

| Respiratory Protection | Use only in a certified chemical fume hood. | To prevent inhalation of dust or aerosols, which may cause respiratory sensitization and toxicity.[3] |

Waste Container Selection and Labeling
  • Container Selection: Use only containers designated for chemical waste that are in good condition and constructed of a compatible material (e.g., high-density polyethylene, HDPE).[4][5] The container must have a secure, leak-proof screw-top cap.[5] Never use food-grade containers.[5]

  • Labeling: All hazardous waste containers must be properly labeled the moment waste is first added.[4] The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "N-(4-methylphenyl)-2-piperazin-1-ylacetamide." Do not use abbreviations.

    • An accurate statement of the hazards (e.g., "Corrosive, Sensitizer, Toxic").

    • The date accumulation started.

  • Container Management: Keep the waste container closed at all times except when adding waste.[4][6] Store the container in a designated "Satellite Accumulation Area" within the laboratory.[4][5]

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe disposal of N-(4-methylphenyl)-2-piperazin-1-ylacetamide in various forms.

Step 1: Identify the Waste Stream

  • Solid Waste: Unused or expired pure compound, reaction byproducts.

  • Liquid Waste: Solutions containing the compound, mother liquor from crystallization.

  • Contaminated Labware: Needles, syringes, filter paper, gloves, and empty containers with residue.

Step 2: Segregate the Waste

  • Collect all waste containing N-(4-methylphenyl)-2-piperazin-1-ylacetamide in a dedicated, properly labeled hazardous waste container.

  • Crucial Incompatibility: Store this waste stream separately from strong oxidizing agents and strong acids.[2][5] The basic nature of the piperazine moiety can lead to violent reactions with these materials.

Step 3: Prepare Waste for Disposal

  • Solid Waste: Carefully transfer solid waste into the designated container using a powder funnel to minimize dust generation.[7] This must be done inside a chemical fume hood.

  • Liquid Waste: Pour liquid waste carefully into the designated container, using a funnel. Do not mix with other incompatible solvent streams.

  • Contaminated Labware (Sharps): Dispose of contaminated needles and syringes in a designated sharps container for chemical contamination.

  • Contaminated Labware (Non-Sharps): Place grossly contaminated items like gloves and weigh boats in the solid waste container. Empty containers should be triple-rinsed with a suitable solvent; the rinsate must be collected as hazardous waste.

Step 4: Final Disposal Arrangement

  • Do not dispose of this chemical down the drain or in regular trash. [4][6][8] This is a violation of environmental regulations and poses a significant risk.

  • Once the waste container is full (leaving at least 10% headspace for expansion), or if the accumulation time limit set by your institution or local regulations is reached, arrange for disposal.[9][10]

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.[6] Provide them with the complete chemical name and hazard information.

Disposal Workflow Diagram

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 start Waste Generation (N-(4-methylphenyl)-2- piperazin-1-ylacetamide) waste_type Identify Waste Stream start->waste_type solid Pure Solid or Contaminated Labware waste_type->solid Solid liquid Aqueous/Organic Solutions waste_type->liquid Liquid collect_solid Collect in Labeled Solid Waste Container solid->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid->collect_liquid store Store in Satellite Accumulation Area (Segregated from Incompatibles) collect_solid->store collect_liquid->store end Arrange for Pickup by EHS or Licensed Waste Disposal Company store->end

Caption: Disposal workflow for N-(4-methylphenyl)-2-piperazin-1-ylacetamide.

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is vital to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: If the compound is dissolved in a flammable solvent, remove all sources of ignition.

  • Don PPE: Wear the full PPE outlined in Table 2, including respiratory protection if dust is present.

  • Contain the Spill: For a small solid spill, gently cover it with an inert absorbent material like sand or vermiculite.[7] Do not dry sweep, as this can generate dust. Carefully scoop the material into a labeled hazardous waste container.[7]

  • Decontaminate: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department, following institutional protocols.

For large spills, evacuate the area immediately and contact your institution's emergency response team.[7]

References

  • Safety Data Sheet: 4-(2-hydroxyethyl)piperazin-1-ylethanesulphonic acid. Carl ROTH. [Link]

  • Process for the production of n-(2,6-dimethyl-phenyl)-2-piperazin-1-yl-acetamide.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Carl ROTH. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]

  • Safety Data Sheet: Piperazine. European Directorate for the Quality of Medicines & HealthCare. [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • Material Safety Data Sheet - 2-Methyl-1-(3-methylphenyl)piperazine. Cole-Parmer. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. US EPA. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

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A Senior Application Scientist's Guide to Handling N-(4-methylphenyl)-2-piperazin-1-ylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive guide designed for the precise and safe handling of N-(4-methylphenyl)-2-piperazin-1-ylacetamide. In our work, the integrity of our research is intrinsically linked to the safety of our researchers. This document moves beyond a simple checklist, offering a deep dive into the rationale behind each safety protocol. By understanding the "why," we empower ourselves to make informed decisions, ensuring a secure laboratory environment. This guide is built on a foundation of proactive risk assessment, drawing from established data on the piperazine chemical class to formulate a robust safety framework.

Proactive Hazard Assessment: Understanding the Piperazine Scaffold

While a specific, comprehensive Safety Data Sheet (SDS) for N-(4-methylphenyl)-2-piperazin-1-ylacetamide is not broadly available, its core structure, the piperazine ring, is well-characterized in toxicological literature. Piperazine and its derivatives are known to present several potential hazards. A proactive safety posture requires us to assume this compound may exhibit similar properties.

Anticipated Hazards Based on Chemical Class:

  • Skin and Eye Damage: Piperazine anhydrous is known to cause severe skin burns and eye damage[1]. Direct contact with the skin or eyes could lead to serious irritation or chemical burns.

  • Respiratory Sensitization: A significant concern with piperazine compounds is the potential to cause allergy or asthma symptoms or breathing difficulties if inhaled[1]. This necessitates stringent controls to prevent the generation and inhalation of dust or aerosols.

  • Acute Toxicity: The parent compound, piperazine, is classified as harmful if swallowed, in contact with skin, or if inhaled[1]. A related compound, N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide, is also noted as harmful if swallowed and may cause skin, eye, and respiratory irritation[2].

  • Organ Toxicity: Prolonged or repeated exposure to some piperazine derivatives may cause damage to organs, particularly the nervous and respiratory systems[1][3].

This assessment dictates that N-(4-methylphenyl)-2-piperazin-1-ylacetamide must be handled as a hazardous substance, with appropriate measures taken to minimize all potential routes of exposure.

The Hierarchy of Controls: Engineering Safety into Your Workflow

Personal Protective Equipment (PPE) is the final line of defense. Before we even consider PPE, we must implement robust engineering and administrative controls to minimize exposure at the source. This is a foundational principle of laboratory safety, as mandated by guidelines from the Occupational Safety and Health Administration (OSHA)[4][5].

  • Engineering Controls: The primary engineering control for handling this compound is a certified chemical fume hood. All weighing, transferring, and preparation of solutions involving N-(4-methylphenyl)-2-piperazin-1-ylacetamide must be conducted within a fume hood to contain any dust or vapors.

  • Administrative Controls: Access to the compound should be restricted to trained personnel. A designated area within the laboratory should be established for its use. Always work with a "buddy" when handling highly hazardous substances[6].

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is directly informed by our hazard assessment. The goal is to create an impermeable barrier between the researcher and the chemical. All PPE should be selected to meet established standards, such as those from the American National Standards Institute (ANSI)[7][8].

Protection Area Required PPE Rationale and Specifications
Eye and Face Chemical Splash Goggles & Face ShieldGoggles: Protect against dust particles and splashes. Must provide a complete seal around the eyes and meet ANSI Z87.1 standards[9]. Face Shield: To be worn over goggles during procedures with a high risk of splashing (e.g., preparing concentrated solutions, cleaning spills).
Hand Protection Double-Gloving: Nitrile GlovesRationale: Provides robust protection against incidental contact. Double-gloving is a best practice to prevent exposure if the outer glove is compromised. Specifications: Use chemical-resistant nitrile gloves. Inspect each glove for defects before use and use proper removal techniques to avoid skin contact[10].
Body Protection Chemical-Resistant Laboratory Coat with Elastic CuffsRationale: Protects the skin and personal clothing from contamination. Elastic or knit cuffs provide a snug fit at the wrist, preventing dust or splashes from entering the sleeve[9]. The lab coat should be fully buttoned.
Respiratory NIOSH-Approved Respirator (N95 or higher)Rationale: Essential for preventing inhalation of fine dust particles, especially during weighing or transfer operations[11]. A full respiratory protection program, including fit testing, is necessary for consistent safety[9]. The specific type of respirator cartridge may vary based on the scale of work and ventilation available[11].

Operational Plan: A Step-by-Step Guide from Receipt to Disposal

A comprehensive safety plan covers the entire lifecycle of the chemical within the laboratory.

Workflow for Safe Handling of N-(4-methylphenyl)-2-piperazin-1-ylacetamide

cluster_prep Pre-Operation cluster_handling Handling Operation (in Fume Hood) cluster_cleanup Post-Operation prep1 1. Hazard Review Review SDS of Piperazine class prep2 2. Engineering Controls Check Verify fume hood is operational prep1->prep2 prep3 3. Don PPE Follow donning protocol prep2->prep3 handle1 4. Weigh Compound Use anti-static weigh boat prep3->handle1 Enter work area handle2 5. Transfer & Dissolve Add powder to solvent slowly handle1->handle2 handle3 6. Secure Container Label all primary & secondary containers handle2->handle3 clean1 7. Decontaminate Wipe down work surfaces handle3->clean1 Operation complete clean2 8. Segregate Waste Collect all contaminated materials clean1->clean2 clean3 9. Doff PPE Follow doffing protocol clean2->clean3 clean4 10. Personal Hygiene Wash hands thoroughly clean3->clean4

Caption: Safe Handling Workflow Diagram.

Step 1: Receiving and Storage
  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store the container in a cool, dry, and well-ventilated area designated for hazardous chemicals[9][10].

  • Ensure it is stored away from incompatible materials, such as strong oxidizing agents[12].

  • Maintain an accurate chemical inventory.

Step 2: Handling and Use Protocol
  • Preparation: Before handling, ensure the fume hood is functioning correctly. Clear the workspace of any unnecessary items.

  • Donning PPE: Put on all required PPE in the correct order: lab coat, inner gloves, respirator, goggles, face shield (if needed), and finally, outer gloves.

  • Weighing: Conduct all weighing operations on a disposable mat inside the fume hood to contain any spilled powder. Use a micro-spatula to transfer the solid carefully, avoiding the creation of airborne dust[11].

  • Solution Preparation: When adding the compound to a solvent, add the solid slowly to the liquid to prevent splashing.

  • Labeling: Clearly label any secondary containers with the full chemical name and appropriate hazard warnings, as per the Globally Harmonized System (GHS)[6].

  • Post-Handling: After use, securely seal the primary container.

Step 3: Spill Management
  • Minor Spills (Solid):

    • Alert personnel in the immediate area.

    • Wearing your full PPE, gently cover the spill with an absorbent material like sand or vermiculite to avoid generating dust[11].

    • Carefully sweep up the material and place it into a labeled, sealed container for hazardous waste disposal[9][10].

    • Decontaminate the area with an appropriate solvent and wash the area.

  • Major Spills:

    • Evacuate the laboratory immediately and alert others.

    • Contact your institution's emergency response team or environmental health and safety office.

    • Prevent entry to the area.

Step 4: Waste Disposal
  • Waste Collection: All materials that have come into contact with N-(4-methylphenyl)-2-piperazin-1-ylacetamide, including gloves, weigh boats, disposable mats, and contaminated absorbent material, must be considered hazardous waste.

  • Segregation: Place these materials into a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams.

  • Disposal Protocol: The compound should not be disposed of down the drain[10][13]. All waste must be handled and disposed of in accordance with local, state, and federal regulations. This typically involves arranging for pickup by a licensed waste disposal company[1][10].

Procedural Focus: PPE Donning and Doffing

Properly removing (doffing) PPE is as critical as putting it on (donning) to prevent cross-contamination.

Donning (Putting On) Sequence:
  • Lab Coat: Put on and fasten completely.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Respirator: Perform a seal check to ensure a proper fit.

  • Eye/Face Protection: Put on goggles, followed by a face shield if necessary.

  • Outer Gloves: Don the second pair of gloves, ensuring they go over the cuffs of the lab coat.

Doffing (Taking Off) Sequence:

This procedure should be performed in an anteroom or designated area just outside the main lab.

  • Outer Gloves: Remove the most contaminated item first. Peel off the outer gloves without touching the outside with your bare skin. Dispose of them in the designated waste container.

  • Face Shield/Goggles: Remove from the back of the head. Avoid touching the front surface.

  • Lab Coat: Unbutton and peel it off, turning it inside out as you go to contain contaminants.

  • Respirator: Remove without touching the front.

  • Inner Gloves: Remove the final pair of gloves, again without touching the outer surface with bare hands.

  • Hygiene: Immediately and thoroughly wash your hands with soap and water[10][11].

By adhering to this comprehensive guide, you are not only protecting yourself but also contributing to a culture of safety that is paramount in scientific discovery.

References

  • Piperazine - Material Safety D
  • Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Carl ROTH.
  • SAFETY DATA SHEET - Piperazine Anhydrous. TCI Chemicals.
  • Material Safety Data Sheet - Piperazine, anhydrous, 99%. Cole-Parmer.
  • PIPERAZINE ANHYDROUS CAS NO 110-85-0 MATERIAL SAFETY D
  • Guidelines for Chemical Laboratory Safety in Academic Institutions. American Chemical Society.
  • Personal Protective Equipment - Standards.
  • Personal Protective Equipment - Overview.
  • SAFETY DATA SHEET - N-(2-Hydroxy-4-methylphenyl)acetamide. Fisher Scientific.
  • Laboratory Safety Guidance.
  • Chemical Safety in Research and Teaching.
  • N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide.
  • Safety Data Sheet - 11-Piperazin-1-yl-dibenzo[b,f][9][11]thiazepine. Biosynth.

Sources

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